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  • Product: 2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • CAS: 118498-95-6

Core Science & Biosynthesis

Foundational

Fischer indole synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

An In-Depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview for the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, a valuable scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of the Fischer indole synthesis, present a validated two-step synthetic pathway, and discuss critical parameters for process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Strategic Overview: The Power of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2] Its enduring relevance stems from its efficiency in converting readily available phenylhydrazines and enolizable carbonyl compounds into complex heterocyclic structures.[1] Tetrahydrocarbazoles, the specific class of compounds synthesized from cyclic ketones, are privileged structures found in numerous natural products and pharmacologically active molecules.[3][4]

The target molecule, 2,3,4,9-tetrahydro-1H-carbazol-1-amine, presents a unique synthetic challenge. Direct synthesis via a Fischer reaction using a 2-aminocyclohexanone derivative is complicated by potential side reactions.[5] A more strategic and controllable approach involves a two-step sequence:

  • Fischer Indole Cyclization: Synthesis of an intermediate, 1-oxo-1,2,3,4-tetrahydrocarbazole, from a suitable cyclohexanone precursor.

  • Reductive Amination: Conversion of the resulting ketone to the target primary amine.

This pathway allows for greater control over the reaction and facilitates purification, ensuring a higher overall yield of the desired product.

Mechanistic Deep Dive: Unraveling the Reaction Pathway

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis is a cascade of acid-catalyzed transformations.[2][6]

The Core Fischer Indole Mechanism

The generally accepted mechanism involves several distinct steps:[2][7][8]

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine with a ketone (in this case, a cyclohexanone derivative) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine form. This step is crucial for the subsequent rearrangement.

  • [7][7]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, analogous to a Claisen rearrangement. This is the key bond-forming step, creating a new carbon-carbon bond and cleaving the weak nitrogen-nitrogen bond.

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the stable, aromatic indole ring system.

Below is a visualization of this intricate mechanistic pathway.

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis Start Phenylhydrazine + Cyclohexanone Derivative Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (Acid-Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Product (Di-imine) Enehydrazine->Rearrangement Key C-C Bond Formation Aminal Cyclized Aminal Intermediate Rearrangement->Aminal Intramolecular Cyclization Product Tetrahydrocarbazole Product Aminal->Product Elimination of NH₃ & Aromatization

Caption: The core mechanism of the Fischer indole synthesis.

Experimental Protocols: A Validated Two-Step Synthesis

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Workflow Overview

The overall synthetic strategy is depicted below.

Synthesis_Workflow start_materials Starting Materials: - Phenylhydrazine HCl - 2-Aminocyclohexanone HCl step1 Step 1: Fischer Indole Synthesis (Acid-Catalyzed Cyclization) start_materials->step1 intermediate Intermediate: 1-Oxo-1,2,3,4-tetrahydrocarbazole step1->intermediate step2 Step 2: Reductive Amination (e.g., NaBH₃CN, NH₄OAc) intermediate->step2 final_product Final Product: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine step2->final_product purification Purification (Column Chromatography / Recrystallization) final_product->purification

Caption: Two-step workflow for the target amine synthesis.

Part A: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole

This procedure is adapted from methodologies involving the reaction of phenylhydrazines with 2-aminocyclohexanone hydrochloride.[5] The use of 2-aminocyclohexanone hydrochloride as a surrogate for cyclohexane-1,2-dione under these conditions is an effective strategy.

Materials & Equipment:

  • 2-Aminocyclohexanone hydrochloride

  • Phenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and filtration

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminocyclohexanone hydrochloride (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst (approx. 10-15 mL per gram of starting material).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

    • Pour the cooled mixture into a beaker of cold water.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with water.

  • Purification: The crude 1-oxo-1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Part B: Reductive Amination to 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

This is a standard procedure for converting a ketone to a primary amine.

Materials & Equipment:

  • 1-Oxo-1,2,3,4-tetrahydrocarbazole (from Part A)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and extraction

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-oxo-1,2,3,4-tetrahydrocarbazole (1.0 eq) and a large excess of ammonium acetate (e.g., 10-20 eq) in anhydrous methanol in a round-bottom flask.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Cautiously add sodium cyanoborohydride (approx. 1.5-2.0 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Quench the reaction by the slow addition of dilute HCl (e.g., 1 M) until the pH is acidic (to destroy excess reducing agent).

    • Make the solution basic by adding aqueous NaOH (e.g., 2 M).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

Process Optimization & Troubleshooting

The success of the Fischer indole synthesis is highly dependent on carefully controlled reaction conditions.

ParameterRecommended Conditions & RationalePotential Issues & Solutions
Acid Catalyst Glacial Acetic Acid: Often serves as both solvent and catalyst, providing a moderately acidic environment.[10][11] Polyphosphoric Acid (PPA): A strong dehydrating agent, useful for less reactive substrates.[11] Lewis Acids (e.g., ZnCl₂): Can be effective but may require anhydrous conditions.[1][2]Side Reactions/Degradation: Harsher acids (conc. H₂SO₄) or high temperatures can lead to unwanted byproducts. Solution: Screen milder acids like acetic acid first. Optimize temperature carefully.[11]
Solvent Acetic acid, ethanol, or higher-boiling solvents like toluene can be used depending on the required temperature.[11]Poor Solubility: If starting materials are not soluble, the reaction may be slow or incomplete. Solution: Choose a solvent that dissolves all reactants at the reaction temperature.
Temperature Typically requires elevated temperatures (reflux) to drive the[7][7]-sigmatropic rearrangement.[11]Low Yield: Insufficient heat may lead to incomplete reaction. Decomposition: Excessive heat can degrade the product. Solution: Optimize the temperature for the specific substrate. A controlled heating mantle is recommended.
Regioselectivity When using unsymmetrically substituted cyclohexanones, a mixture of isomers can form. The ratio can be influenced by the steric and electronic nature of the substituents and the acid strength.[12]Isomer Formation: Leads to difficult purification. Solution: If possible, choose a symmetrical ketone. If not, an extensive study of different acid catalysts and conditions may be needed to favor one isomer.
Purification Tetrahydrocarbazoles can sometimes be colored due to impurities, which can hinder subsequent reactions.[9]Persistent Impurities: Crude product may be a dark oil or tar. Solution: Recrystallization is often effective.[10] Column chromatography with a suitable eluent system is a reliable alternative.[9]

Conclusion

The Fischer indole synthesis provides a powerful and direct route to the tetrahydrocarbazole core. By employing a strategic two-step sequence—cyclization to an oxo-intermediate followed by reductive amination—researchers can reliably access the valuable 2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold. Careful control over the choice of acid catalyst, solvent, and temperature is essential for maximizing yield and minimizing side-product formation. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

  • Tetrahydrocarbazole Synthesis via Fischer Indole. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Bryan Reed, G. W., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-423.
  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023, December 17). YouTube. Retrieved January 16, 2026, from [Link]

  • Zhao, S.-Y., Li, S.-X., Jia, W.-Y., Yang, Y.-X., Wang, Y.-M., Gou, X.-Y., & Wang, X.-C. (2023). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. The Journal of Organic Chemistry, 88(3), 1699–1708.
  • Muthusamy, S., Gnanaprakasam, B., & Gabba, M. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33819-33849.
  • Petrucci, F., & Broggi, J. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3246.
  • Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53933-53959.
  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Neumann, M., & Griesbeck, A. G. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of visualized experiments: JoVE, (88), 51631.
  • D'Souza, D. M., & Müller, T. J. J. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry, 17, 630-663.
  • An Efficient and General Synthesis of Indolo[2,3- a ]carbazoles Using the Fischer Indole Synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2013). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 18(10), 12089-12102.
  • Synthesis of Carbazoles. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Kumar, S. K. Y., Kumar, G. V., & Naik, H. S. B. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Zhang, M., Liu, Y., Zhang, M., Liu, J., Zuo, Z., Pan, L., & Lu, W. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Future Medicinal Chemistry, 13(2), 143–158.
  • Wang, Y., Zhang, Y., & Arnáiz, M. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
  • Göçmentürk, M., Dimici, N., Akdag, R., Gündogdu, C., Okay, G., & Ergun, Y. (2012). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry, 24(6), 2493-2496.
  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Sharma, D., & Narasimhan, B. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
  • Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N'-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935.
  • Kumar, R. S., Perumal, S., Senthilkumar, P., Yogeeswari, P., & Sriram, D. (2014). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Molecules, 19(6), 7296-7309.
  • Chen, C.-y., & Larsen, R. D. (2004). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses, 80, 153.
  • Eisenbraun, E. J., Hinman, C. W., Springer, J. M., Burnham, J. W., & Flanagan, P. W. (1970). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 50, 31-35.
  • Wu, T., Shen, M., & Chern, J. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
  • Rogers, C. U., & Corson, B. B. (1947). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 69(11), 2910-2911.

Sources

Exploratory

Borsche-Drechsel cyclization for tetrahydrocarbazole synthesis

An In-Depth Technical Guide to the Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Tetrahydrocarbazole Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Tetrahydrocarbazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets. The 1,2,3,4-tetrahydrocarbazole (THC) moiety is a quintessential example of such a scaffold.[1][2] This tricyclic system, featuring a partially saturated carbazole core, is embedded in numerous natural products and synthetic pharmaceuticals, demonstrating a wide range of activities including anticancer, neuroprotective, antiviral, and anti-inflammatory properties.[3][4][5][6]

The Borsche-Drechsel cyclization is a classic, robust, and highly effective chemical reaction for synthesizing these valuable tetrahydrocarbazoles.[7][8][9] Often considered a specific application of the broader Fischer indole synthesis, this acid-catalyzed rearrangement of cyclohexanone arylhydrazones provides a direct and reliable pathway to the THC core.[8][10][11] This guide offers a deep dive into the Borsche-Drechsel cyclization, from its core mechanism to practical experimental protocols and its applications in modern drug discovery, designed to serve as a comprehensive resource for scientists at the bench and beyond.

Historical Context and a Note on Nomenclature

The reaction's foundations were laid by two chemists: Edmund Drechsel, who first described a related transformation in 1888, and Walther Borsche, who extensively explored the synthesis of tetrahydrocarbazole compounds in 1908.[7] While the mechanism is analogous to the famed Fischer indole synthesis, the Borsche-Drechsel cyclization specifically refers to the synthesis of tetrahydrocarbazoles from cyclohexanone arylhydrazones.[8][10][12] Recognizing this distinction is not merely a historical footnote; it properly credits the pioneers who established this specific and powerful transformation as a cornerstone of heterocyclic chemistry.[13]

The Core Reaction Mechanism: A Step-by-Step Analysis

The elegance of the Borsche-Drechsel cyclization lies in its sequential, acid-catalyzed intramolecular rearrangement. The process transforms two relatively simple starting materials—an arylhydrazine and cyclohexanone—into the complex tricyclic tetrahydrocarbazole architecture. The mechanism is a well-established cascade analogous to the Fischer indolization.[7][10][11]

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine and cyclohexanone. The carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the hydrazine, ultimately forming a cyclohexanone arylhydrazone intermediate after dehydration.[10][14][15]

  • Tautomerization to Enamine: The resulting hydrazone undergoes a critical tautomerization to its more reactive enamine isomer. This step is essential as it positions the molecule for the key bond-forming event.[7][10][11]

  • [11][11]-Sigmatropic Rearrangement: Under thermal and acidic conditions, the enamine intermediate undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement. This is the heart of the reaction, where the crucial carbon-carbon bond is formed between the aromatic ring and the cyclohexyl moiety, breaking the weak N-N bond.[7][8][10]

  • Cyclization and Aromatization: The resulting di-imine intermediate readily undergoes an intramolecular cyclization. The subsequent elimination of a molecule of ammonia, driven by the formation of a stable aromatic pyrrole ring, yields the final 1,2,3,4-tetrahydrocarbazole product.[7][10][11]

Caption: The mechanistic pathway of the Borsche-Drechsel cyclization.

A Field-Proven Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of a tetrahydrocarbazole derivative. The protocol is based on established procedures and emphasizes the causality behind each step.[10][11]

Objective: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.

Materials and Reagents:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid (Catalyst and Solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Methanol or Ethanol (for recrystallization)

  • Silica Gel (for chromatography, if needed)

  • Petroleum Ether, Ethyl Acetate (for chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum flask.

Step-by-Step Procedure:

  • Reaction Setup (The 'Why'): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid. Acetic acid serves as both the acidic catalyst required for the rearrangement and the solvent for the reaction.[10] Heat the mixture to reflux with stirring. Using the hydrochloride salt of the hydrazine can improve yields and minimize decomposition.[16][17]

  • Substrate Addition (The 'Why'): To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over 30 minutes.[10][11] A slow, dropwise addition is crucial to control the initial exothermic condensation reaction and prevent the formation of side products. A slight excess of cyclohexanone ensures the complete consumption of the more valuable hydrazine starting material.

  • Reaction and Monitoring (The 'Why'): Continue heating the reaction mixture at reflux for an additional 2-4 hours.[10] The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC).[11] This allows for the direct observation of the consumption of the starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize potential degradation or side reactions like air oxidation.[11]

  • Work-up and Isolation (The 'Why'): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. This step quenches the reaction and causes the organic product to precipitate from the aqueous acidic solution. Neutralize the solution by the slow and careful addition of a saturated sodium bicarbonate solution until effervescence ceases.[10] This neutralizes the acetic acid catalyst. Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Purification (The 'Why'): The crude solid can be purified by recrystallization from a suitable solvent like methanol or ethanol to obtain a crystalline product of high purity.[10][11] If recrystallization is insufficient or if the product is an oil, purification by column chromatography on silica gel is the preferred method.[10][11]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.[10]

Experimental_Workflow Experimental Workflow Start Start Setup Reaction Setup (Arylhydrazine HCl, Acetic Acid) Heat to Reflux Start->Setup Add Dropwise Addition of Cyclohexanone Setup->Add Reflux Reflux for 2-4 hours Add->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Work-up (Cool, Add to Ice Water, Neutralize with NaHCO₃) Monitor->Workup Complete Isolate Isolation (Vacuum Filtration) Workup->Isolate Purify Purification (Recrystallization or Column Chromatography) Isolate->Purify Characterize Characterization (NMR, MS, m.p.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Borsche-Drechsel cyclization.

Optimizing for Success: Catalysts, Scope, and Limitations

While the classic protocol is robust, understanding the reaction's variables is key to optimizing yields and adapting it to new substrates.

The Choice of Catalyst

The acid catalyst is the most critical variable. Its strength can profoundly impact reaction rate and yield.

Catalyst TypeExamplesCharacteristics & Insights
Brønsted Acids Glacial Acetic Acid, Sulfuric Acid, p-Toluenesulfonic acid (p-TSA)Acetic acid often doubles as the solvent. Stronger acids like H₂SO₄ can accelerate the reaction but may cause degradation with sensitive substrates. p-TSA is a good, milder alternative.[11]
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃)Effective catalysts, particularly for the Fischer indole synthesis, and can be used in the Borsche-Drechsel reaction.[11][18]
Solid Acids Zeolites (H-ZSM-5), Montmorillonite K-10 clay, Cerium PhosphateRepresent a "green chemistry" approach. They are often milder, reusable, and lead to easier workups, minimizing acidic waste.[9][11][19][20]
Other Ionic Liquids, Ceric Ammonium Nitrate (CAN)Modern alternatives that can offer unique reactivity or improved reaction conditions, sometimes allowing for solvent-free reactions.[11][19]
Troubleshooting and Common Pitfalls
  • Low Yield: This can result from incomplete hydrazone formation or harsh acidic conditions causing substrate/product degradation. Solution: Consider pre-forming the hydrazone before adding the cyclization catalyst, or screen milder acids like p-TSA or a solid acid catalyst.[11]

  • Air Oxidation: The tetrahydrocarbazole product can be oxidized to the fully aromatic carbazole, especially at high temperatures. Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction.[11]

  • Product is an Oil: Not all THC derivatives are crystalline solids, complicating isolation. Solution: If the product oils out during workup, use solvent extraction to isolate it from the aqueous layer, followed by purification via column chromatography.[11]

Applications in Drug Discovery and Development

The Borsche-Drechsel cyclization is not merely an academic curiosity; it is a vital tool for accessing molecules of immense therapeutic potential. The tetrahydrocarbazole scaffold it produces is a cornerstone in the synthesis of numerous pharmaceuticals.

  • Neuroprotective Agents: Derivatives of the THC scaffold have shown significant promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's, where they may protect neurons and improve cognitive function.[3][5]

  • Anti-Cancer Agents: The rigid THC framework is an excellent starting point for designing molecules that inhibit cancer cell growth. Many synthetic THC derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[1][3][5]

  • Antiemetics: The drug Ondansetron , a widely used antiemetic for controlling nausea and vomiting, features a modified carbazole core, highlighting the scaffold's relevance in approved medicines.[6]

  • Other Therapeutic Areas: The versatility of the THC core is further demonstrated by its presence in compounds developed as antidiabetics, antivirals (including HCV inhibitors), and anti-inflammatory agents.[1][4][21]

Conclusion

The Borsche-Drechsel cyclization has remained an indispensable reaction in the synthetic chemist's toolbox for over a century for good reason. Its reliability, operational simplicity, and direct access to the pharmacologically significant tetrahydrocarbazole core ensure its continued relevance. As the demands of drug discovery evolve, so too does this classic reaction, with modern adaptations focusing on greener catalysts and more efficient conditions.[8][19] For researchers aiming to synthesize novel therapeutics or explore the biological activity of complex heterocyclic systems, a thorough understanding of the Borsche-Drechsel cyclization is not just beneficial—it is essential.

References

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Foundational

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

Abstract Introduction: The Significance of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a core structural motif in a multitude of biologically active compounds. The introduction...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a core structural motif in a multitude of biologically active compounds. The introduction of an amine group at the C-1 position of this tetracyclic system creates a chiral center and introduces a key functional group for further chemical modification and biological interactions. A thorough understanding of the spectroscopic properties of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will provide the foundational spectroscopic knowledge necessary for researchers working with this promising molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine combines a planar indole moiety with a saturated cyclohexane ring bearing a primary amine. This unique combination of aromatic and aliphatic features, along with the presence of two nitrogen atoms, gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,3,4,9-tetrahydro-1H-carbazol-1-amine, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent such as DMSO-d₆ or CDCl₃ at a high field strength (e.g., 400 MHz or greater) to achieve optimal signal dispersion and resolution. DMSO-d₆ is particularly useful as it can solubilize a wide range of compounds and its residual peak does not overlap with most signals of interest. The amine and indole N-H protons are also more likely to be observed as distinct signals in DMSO-d₆ due to slower proton exchange.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
Indole N-H (H9)10.5 - 11.5br s-Broad singlet, chemical shift is concentration and solvent dependent.
Aromatic (H5, H6, H7, H8)6.8 - 7.5m-Complex multiplet region. H5 and H8 will be downfield due to proximity to the electron-donating nitrogen.
C1-H3.5 - 4.0t or ddJ ≈ 6-8The proton on the carbon bearing the amine group will be shifted downfield.
Aliphatic (C2, C3, C4)1.5 - 2.8m-Complex overlapping multiplets from the saturated ring protons.
Amine N-H₂1.5 - 2.5br s-Broad singlet, integral corresponds to two protons. Position can vary with solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2,3,4,9-tetrahydro-1H-carbazol-1-amine in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine proton ratios.

¹³C NMR Spectroscopy: The Carbon Backbone

Causality in Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of single peaks for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be subsequently run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic carbons.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Aromatic (C4a, C9a, C8a, C4b)125 - 140Quaternary carbons will be weaker.
Aromatic (C5, C6, C7, C8)110 - 125-
C150 - 55Carbon attached to the amine group.
Aliphatic (C2, C3, C4)20 - 35-

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process C13_NMR->Process Analysis Chemical Shift, Integration, Coupling Constant Analysis Process->Analysis

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Causality in Experimental Choices: IR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups. For 2,3,4,9-tetrahydro-1H-carbazol-1-amine, IR is particularly useful for confirming the N-H and C-N bonds of the amine and indole moieties, as well as the aromatic and aliphatic C-H bonds. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Intensity Notes
3400 - 3200N-H stretch (amine and indole)Medium-StrongA doublet may be observed for the primary amine.
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchStrong
1620 - 1580C=C stretch (aromatic)Medium
1650 - 1550N-H bend (amine)Medium
1350 - 1250C-N stretch (aromatic amine)Medium-Strong
1250 - 1020C-N stretch (aliphatic amine)Medium
850 - 750C-H out-of-plane bend (aromatic)StrongThe pattern can indicate the substitution on the benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality in Experimental Choices: Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines and typically produces a prominent protonated molecular ion peak ([M+H]⁺). Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, which can be useful for detailed structural elucidation.

Predicted Mass Spectrometry Data (ESI):

  • Molecular Formula: C₁₂H₁₄N₂

  • Molecular Weight: 186.25 g/mol

  • Predicted [M+H]⁺: m/z 187.12

Predicted Fragmentation Pattern (EI):

The fragmentation of 2,3,4,9-tetrahydro-1H-carbazol-1-amine under EI conditions is expected to be influenced by the stability of the carbazole ring system and the presence of the amine group. Key fragmentation pathways would likely involve:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a common fragmentation pathway for amines.

  • Loss of NH₃: Elimination of ammonia from the molecular ion.

  • Retro-Diels-Alder (RDA) reaction: Fragmentation of the cyclohexene ring.

MS_Fragmentation M [M]⁺˙ m/z 186 F1 Loss of H• [M-H]⁺ M->F1 F2 α-Cleavage Loss of C₃H₇N M->F2 F3 Loss of NH₃ [M-NH₃]⁺˙ M->F3

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: ESI-quadrupole or ESI-TOF.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the [M+H]⁺ peak and any other significant adducts or fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Causality in Experimental Choices: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the indole moiety in 2,3,4,9-tetrahydro-1H-carbazol-1-amine is expected to give rise to characteristic absorption bands in the UV region. The choice of solvent is important as it can influence the position and intensity of the absorption maxima. A polar solvent like ethanol or methanol is a common choice.

Predicted UV-Vis Absorption Data:

  • λ_max ≈ 230-240 nm: Attributed to π → π* transitions within the benzene ring.

  • λ_max ≈ 280-290 nm: Attributed to π → π* transitions within the indole ring system.

  • A shoulder or weaker band around 320-340 nm: May be observed due to n → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 800 nm.

  • Data Acquisition: Record the absorption spectrum of the sample against a solvent blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, integrating data from NMR, IR, MS, and UV-Vis techniques, provides a powerful and self-validating system for its structural confirmation and purity assessment. While this guide is based on predicted data and analysis of related structures, it offers a robust framework for researchers. The presented protocols are designed to be directly applicable in a laboratory setting, enabling scientists to confidently characterize this important molecule and advance its potential applications in drug discovery and development.

References

  • Spectroscopic data of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. This source provides experimental ¹H NMR, IR, and MS data for various substituted tetrahydrocarbazoles, which serves as a basis for the predictions made in this guide. [Link]

  • PubChem Database: 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. The PubChem entry for the parent compound provides aggregated spectroscopic data and physical properties, offering a valuable reference point. [Link]

  • Organic Syntheses: Synthesis of 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses. This publication provides a detailed, peer-reviewed procedure for the synthesis of the parent tetrahydrocarbazole, including characterization data. [Link]

  • NIST Chemistry WebBook: 1H-Carbazole, 2,3,4,9-tetrahydro-. National Institute of Standards and Technology. The NIST WebBook is an authoritative source for chemical and physical property data, including mass spectra and IR spectra for the parent compound. [Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tetrahydrocarbazole Derivatives

Introduction: The Structural Significance of Tetrahydrocarbazoles The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a privileged structural motif found in a multitude of biologically active natural products and syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Tetrahydrocarbazoles

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a privileged structural motif found in a multitude of biologically active natural products and synthetic compounds.[1][2] These molecules exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1][3] The precise chemical structure, including the position and nature of substituents on both the aromatic and saturated rings, is paramount to their biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these derivatives. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of tetrahydrocarbazoles, offering field-proven insights into spectral interpretation, experimental design, and the application of advanced NMR techniques for researchers in organic synthesis, medicinal chemistry, and drug development.

PART 1: ¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The interpretation relies on three key pillars: chemical shift (δ), spin-spin coupling (J), and signal integration.

The Unsubstituted 1,2,3,4-Tetrahydrocarbazole Scaffold

The parent THCz structure presents a clear distinction between aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0–7.6 ppm): Four protons on the benzene ring typically appear as complex multiplets. The protons H-5 and H-8 are often shifted further downfield due to deshielding effects from the neighboring heterocyclic ring.[4]

  • N-H Proton (δ 7.5–8.0 ppm, broad): The indole-like NH proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton often appears at a much lower field (>10 ppm) due to hydrogen bonding with the solvent.

  • Aliphatic Region (δ 1.8–2.8 ppm): The eight protons on the saturated cyclohexane ring give rise to more complex signals.

    • C-1 and C-4 Protons (δ ~2.7 ppm): These four protons, being adjacent to the electron-rich indole system, are the most deshielded of the aliphatic set and often appear as multiplets.[4][5]

    • C-2 and C-3 Protons (δ ~1.9 ppm): These four protons are more shielded and typically resonate upfield as a complex multiplet.[4]

Causality of Substituent Effects

Substituents dramatically alter the ¹H NMR spectrum, providing crucial information about their location.

  • Aromatic Substitution: Electron-donating groups (e.g., -OCH₃, -CH₃) will shield aromatic protons, shifting them upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield them, causing a downfield shift (higher ppm). The substitution pattern also simplifies the aromatic region's multiplicity (e.g., a para-substituted ring may show two distinct doublets).

  • Aliphatic Substitution: Substitution on the saturated ring directly impacts the chemical shift and multiplicity of neighboring protons. For instance, a ketone at C-1 (1-oxo-1,2,3,4-tetrahydrocarbazole) significantly deshields the C-2 protons.

  • N-Substitution: Replacing the N-H proton with an alkyl or acyl group removes the broad N-H signal and introduces new signals corresponding to the substituent. An N-acyl group, for example, will deshield the peri-proton (H-8) due to its anisotropic effect.[6]

PART 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

¹³C NMR spectroscopy, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides a definitive count of non-equivalent carbons and information about their hybridization and electronic environment.

The Unsubstituted 1,2,3,4-Tetrahydrocarbazole Scaffold

The parent THCz molecule displays 10 unique carbon signals (due to C₂ symmetry, C1/C4, C2/C3, C5a/C8a, etc. are equivalent in some representations, but typically 10 signals are resolved).

Carbon PositionTypical Chemical Shift (δ, ppm)Rationale & Insights
C-4a, C-9a135-137Quaternary carbons at the fusion of the aromatic and heterocyclic rings. C-9a, adjacent to the nitrogen, is typically slightly upfield of C-4a.
C-5a, C-8a127-129Quaternary carbons at the fusion of the two six-membered rings.
C-5, C-6, C-7, C-8110-125Aromatic CH carbons. The C-8 carbon, adjacent to the nitrogen-bearing ring, is often the most shielded (lowest ppm), while C-5 is next. C-6 and C-7 are typically found further downfield.[7][8] The signal for C-5 is often found around 118 ppm.
C-1, C-422-24Aliphatic CH₂ carbons adjacent to the aromatic system.[9]
C-2, C-321-23Aliphatic CH₂ carbons in the middle of the saturated ring. These signals are often very close together and may overlap.[9]

Note: The exact chemical shifts can vary based on the solvent and specific instrumentation. The values presented are typical ranges observed in CDCl₃.[8][10]

Interpreting Substituent-Induced Shifts

Substituent effects in ¹³C NMR are predictable and provide powerful diagnostic information. The effect is most pronounced at the carbon of substitution (ipso-carbon) and attenuates with distance (ortho, meta, para effects). For example, a cyano group (-CN) on the aromatic ring will cause a significant downfield shift for the ipso-carbon and affect the surrounding carbons in a predictable pattern.[9]

PART 3: Advanced 2D NMR Techniques for Unambiguous Assignment

For complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for definitive structure confirmation.

Experimental Workflow

The logical progression from sample to final structure involves a series of well-chosen NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified THCz Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) ~5-10 mg in 0.6 mL Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Process Processing (FT, Phasing, Baseline Correction) HMBC->Process Assign Spectral Assignment Process->Assign Structure Structure Confirmation Assign->Structure

Caption: Standard workflow for NMR-based structure elucidation of tetrahydrocarbazole derivatives.

Key 2D Experiments and Their Application
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[11] For THCz, it is invaluable for tracing the connectivity within the aliphatic ring (H-1 → H-2 → H-3 → H-4) and for identifying adjacent protons on the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[11][12] This experiment is the fastest way to assign the chemical shifts of all protonated carbons. An "edited HSQC" provides the same information as a DEPT-135 experiment, showing CH/CH₃ signals with a different phase than CH₂ signals, saving valuable instrument time.[12][13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).[11] Key HMBC correlations for the THCz core include:

    • H-1 correlating to C-2, C-3, and the crucial quaternary carbon C-9a.

    • H-8 correlating to C-9, C-9a, and C-6.

    • The N-H proton correlating to C-4a, C-9a, C-8, and C-1.

G mol H1_pos H4_pos H1_pos->H4_pos COSY Path C9a_pos H1_pos->C9a_pos HMBC C4a_pos H4_pos->C4a_pos HMBC H5_pos H5_pos->C4a_pos HMBC C5_pos H5_pos->C5_pos HSQC NH_pos NH_pos->C9a_pos HMBC

Caption: Key 2D NMR correlations for assigning the tetrahydrocarbazole scaffold.

PART 4: Experimental Protocols & Field Insights

Objective: To acquire high-quality 1D and 2D NMR spectra for a novel tetrahydrocarbazole derivative for full structural characterization.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. A higher concentration is preferable for ¹³C-based experiments like HMBC.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power and relatively clean spectral window.[5] For less soluble compounds or to better resolve exchangeable protons (like N-H), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[14]

    • Dissolve the sample in ~0.6 mL of the solvent in a clean vial. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. This is critical to achieving sharp lineshapes (good shimming).

  • Instrumental Setup & Acquisition (Example on a 400 MHz Spectrometer):

    • Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. The quality of the shimming directly impacts spectral resolution.

    • ¹H Spectrum: Acquire a standard proton spectrum. Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. This is often the longest experiment. For 5-10 mg, this may require several hours (e.g., 1024 scans, 2-second relaxation delay).

    • DEPT-135: This is much faster than a full ¹³C spectrum and is used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.

    • COSY: A gradient-selected (gCOSY) experiment is standard. Typically requires 8-16 scans per increment and will be complete in under 30 minutes.

    • HSQC: A gradient-selected, sensitivity-enhanced experiment is preferred. This experiment is relatively fast and provides excellent signal-to-noise. Acquisition time is often around 1-2 hours.

    • HMBC: This experiment requires optimization of the long-range coupling delay (typically set to detect correlations from a J-coupling of 8 Hz). It is the least sensitive of the 2D experiments and may require overnight acquisition for dilute samples.

Trustworthiness through Self-Validation: The described workflow is inherently self-validating. A structural hypothesis built from the 1D spectra must be unequivocally confirmed by the 2D correlations. For example, a proton assigned as H-1 based on its chemical shift must show a COSY correlation to H-2, an HSQC correlation to C-1, and HMBC correlations to C-2, C-3, and C-9a. A complete and consistent set of these correlations provides the highest level of confidence in the final structure.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • Mahdi, M. H., et al. (2022). Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and. Journal of Medicinal and Chemical Sciences.
  • Claramunt, R. M., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]

  • Gopalakrishnan, M., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

  • Kamal, A., et al. (2006). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry, Section B. [Link]

  • PubChem. 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. [Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica. [Link]

  • SpectraBase. 1,2,3,4-Tetrahydrocarbazole. Wiley. [Link]

  • Furuya, Y., & Kondo, H. (1991). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

  • ResearchGate. 13C NMR Spectrumof THCYP. ResearchGate. [Link]

  • SpectraBase. 1,2,3,4-Tetrahydrocarbazole - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

  • SpectraBase. 1,2,3,4-Tetrahydrocarbazole - Optional[1H NMR] - Chemical Shifts. Wiley. [Link]

  • Brzyska, A., Borowski, P., & Woliński, K. (2015). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. New Journal of Chemistry. [Link]

  • Nakano, Y., & Lupton, D. W. (2015). Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. Royal Society of Chemistry. [Link]

  • Liu, R-H., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules. [Link]

  • ResearchGate. 1 H NMR spectrum of compound 3a. ResearchGate. [Link]

  • Magritek. (2015). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Magritek Blog. [Link]

  • Singh, S. K., et al. (2015). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii. Natural Product Communications. [Link]

  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Facey, G. (2007). HSQC and Edited HSQC Spectra. University of Ottawa NMR Facility Blog. [Link]

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Foundational

Mass spectrometry analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,3,4,9-tetr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine (THCA), a significant heterocyclic amine scaffold in medicinal chemistry and drug development. Recognizing the criticality of robust analytical methods for this compound class, this document details the core principles and practical methodologies for its characterization and quantification. We delve into optimal strategies for sample preparation, liquid chromatography separation, and mass spectrometric detection. A central focus is the elucidation of the compound's fragmentation behavior under tandem mass spectrometry (MS/MS), for which we propose a detailed fragmentation pathway based on established chemical principles, including alpha-cleavage and retro-Diels-Alder reactions. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable, accurate, and validated methods for the analysis of THCA and its analogs in various matrices.

Introduction: The Significance of Tetrahydrocarbazoles

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have been explored for a range of therapeutic applications, including as antimicrobial, anticancer, and hypoglycemic agents[1][2][3]. 2,3,4,9-Tetrahydro-1H-carbazol-1-amine (THCA), with its reactive primary amine, serves as a crucial synthetic intermediate for creating diverse chemical libraries.

Given its role in drug discovery and development, the ability to accurately identify and quantify THCA in complex matrices—from reaction mixtures to biological fluids—is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and specificity[4]. This guide provides the scientific foundation and practical protocols to achieve this.

Foundational Principles: Analyte Properties and Ionization

A successful mass spectrometry method begins with understanding the analyte. THCA (Chemical Formula: C₁₂H₁₄N₂) has a monoisotopic mass of 186.1157 Da. Its structure contains a primary amine on a saturated six-membered ring fused to an indole core.

Ionization Strategy: Electrospray Ionization (ESI)

The presence of the primary amine (pKa ≈ 9-10) makes THCA an ideal candidate for positive-mode electrospray ionization (ESI+). In an acidic mobile phase (e.g., containing 0.1% formic acid), the amine group is readily protonated, leading to the efficient formation of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 187.1235 . This ion will serve as the precursor for tandem mass spectrometry (MS/MS) analysis. While other carbazoles have been shown to sometimes form radical cations (M⁺•) via ESI, the easily protonated primary amine on THCA makes the [M+H]⁺ pathway overwhelmingly favorable[5][6].

Chromatographic Separation: An Optimized LC Protocol

Effective chromatographic separation is essential to resolve THCA from isomers and matrix components, ensuring analytical integrity. A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

Protocol 1: Reverse-Phase UHPLC Method
  • Column Selection: A C18 stationary phase with a particle size of ≤1.8 µm (e.g., 50-100 mm length, 2.1 mm internal diameter) provides excellent resolving power and peak shape for this type of analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated for optimal ESI+ response.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower viscosity and favorable elution characteristics for nitrogen-containing heterocycles.

  • Flow Rate: 0.4 - 0.6 mL/min, appropriate for a 2.1 mm ID column.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Injection Volume: 1 - 5 µL.

  • Gradient Elution: A gradient provides efficient elution and good peak shape. A representative gradient is provided in Table 1.

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Table 1: Example UHPLC Gradient for THCA Analysis. This gradient should be optimized based on the specific column and system.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) of THCA

The cornerstone of confident identification is the analysis of fragmentation patterns generated in the collision cell of a tandem mass spectrometer. For THCA, with precursor ion m/z 187.1, we propose three primary fragmentation pathways based on well-established principles of ion chemistry.

Proposed Fragmentation Pathways
  • Neutral Loss of Ammonia (NH₃): A highly characteristic fragmentation for primary amines is the loss of ammonia (17.0265 Da). This yields a prominent product ion at m/z 170.0970 . This fragment represents the stable carbocyclic cation.

  • Alpha (α) Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen is a dominant pathway for amines as it leads to a resonance-stabilized iminium ion[7][8]. For the cyclic structure of THCA, this involves the cleavage of the C1-C2 bond within the saturated ring, followed by hydrogen rearrangement and loss of an ethene-amine radical, leading to a proposed fragment representing the stable indole-containing portion.

  • Retro-Diels-Alder (rDA) Reaction: The partially unsaturated six-membered ring of the tetrahydrocarbazole core is susceptible to a retro-Diels-Alder (rDA) reaction. This is a concerted cyclo-reversion that cleaves the ring into a diene and a dienophile. This cleavage provides significant structural information by breaking open the saturated ring system and is a key diagnostic fragmentation for this class of compounds.

The proposed fragmentation cascade is visualized in the diagram below.

Validation_Workflow start Method Development selectivity Selectivity (No Interference?) start->selectivity selectivity->start Fail linearity Linearity & Range (r² > 0.99?) selectivity->linearity Pass linearity->start Fail accuracy_precision Accuracy & Precision (Within 15%?) linearity->accuracy_precision Pass accuracy_precision->start Fail stability Stability (Analyte Intact?) accuracy_precision->stability Pass stability->start Fail validated Validated Method stability->validated Pass

Caption: A logical workflow for LC-MS/MS method validation.

Integrated Analytical Workflow

The entire process, from sample receipt to final data, follows a structured workflow designed to maximize accuracy and throughput.

Analytical_Workflow sample_prep Sample Receipt & Login Sample Extraction (e.g., SPE, LLE) Fortification with Internal Standard lc_separation LC Separation Gradient Elution on C18 Column sample_prep->lc_separation ms_analysis Mass Spectrometry ESI+ Ionization Precursor Ion Scan (MS1) Product Ion Scan (MS/MS) lc_separation->ms_analysis data_processing Data Processing Peak Integration Calibration Curve Regression Concentration Calculation ms_analysis->data_processing reporting {Report Generation | {Validation Summary | Sample Results}} data_processing->reporting

Caption: High-level experimental workflow from sample preparation to final report.

Conclusion

The mass spectrometric analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is a robust and reliable process when built upon a strong foundation of chemical principles and rigorous validation. By leveraging positive-mode ESI, optimized reverse-phase chromatography, and a well-characterized fragmentation pattern, highly sensitive and selective LC-MS/MS methods can be developed for both qualitative and quantitative applications. The proposed fragmentation pathways—neutral loss of ammonia, retro-Diels-Alder reaction, and alpha-cleavage—provide a solid basis for confident structural confirmation and the development of high-quality quantitative assays suitable for the demanding environments of pharmaceutical research and development.

References

  • Video: Mass Spectrometry of Amines. (2023). JoVE. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. Available at: [Link]

  • Alpha (α) Cleavage. Chemistry Steps. Available at: [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. Available at: [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022). MDPI. Available at: [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. (2013). PubMed. Available at: [Link]

  • Two Competing Ionization Processes in Electrospray Mass Spectrometry of Indolyl Benzo[b]carbazoles: Formation of M⁺• Versus [M + H]⁺. (2015). PubMed. Available at: [Link]

  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF. (2015). ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Europe PMC. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). National Institutes of Health. Available at: [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (2021). PubMed. Available at: [Link]

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Exploratory

A Technical Guide to the Biological Activity of Novel Tetrahydrocarbazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydrocarbazoles (THCs) represent a class of heterocyclic compounds built upon a privileged structural scaffold that incorporates the natur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazoles (THCs) represent a class of heterocyclic compounds built upon a privileged structural scaffold that incorporates the natural indole moiety.[1][2] This unique framework is a cornerstone in a multitude of naturally occurring alkaloids and pharmacologically active compounds.[1][3][4] The versatility of the tetrahydrocarbazole nucleus allows for extensive chemical modification, enabling the synthesis of derivatives with a wide spectrum of biological activities.[5][6] Consequently, THCs have garnered significant attention within the scientific community for their potential as therapeutic agents in various disease areas.[2][7] They are recognized for a range of inhibitory activities, including antibacterial effects, protein kinase inhibition, and the suppression of tumor growth.[1][2]

This technical guide offers an in-depth exploration of the multifaceted biological activities of novel tetrahydrocarbazole compounds. Moving beyond a simple enumeration of facts, this document, from the perspective of a Senior Application Scientist, delves into the causality behind experimental designs and the mechanistic underpinnings of the observed pharmacological effects. We will examine their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, supported by detailed protocols, quantitative data, and pathway visualizations to provide a robust and actionable resource for drug discovery and development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydrocarbazole derivatives have emerged as a formidable class of anticancer agents, demonstrating cytotoxicity against a broad array of cancer cell lines.[3][4][5] Their therapeutic potential is rooted in their ability to modulate multiple cancer pathways, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial enzymes and signaling cascades that drive cancer cell proliferation and survival.[3][4][5]

Mechanisms of Anticancer Action

The anticancer effects of THCs are not monolithic; rather, they engage a variety of cellular targets and pathways:

  • Apoptosis Induction: A primary mechanism is the initiation of apoptosis, often through the intrinsic mitochondrial pathway. This involves altering the balance of the Bcl-2 family of proteins—increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.[5] This shift leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-3 and -9) that systematically dismantle the cell.[5]

  • Cell Cycle Arrest: Certain THC derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, compound 5g , a tetrahydrocarbazole-tethered triazole, was shown to induce cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells.[8][9]

  • Enzyme and Pathway Inhibition: THCs have been shown to inhibit several key targets:

    • Topoisomerases and Tubulin: Some hybrids act as multi-target agents, inhibiting topoisomerase Iα and IIα, as well as tubulin polymerization, disrupting DNA replication and cell division.[10]

    • Kinase Pathways: They can interfere with critical signaling routes like the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer and promote cell survival.[3][4][5]

    • Telomerase: Specific derivatives have been developed to target and inhibit telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[8][9]

Signaling Pathway: Intrinsic Apoptosis

The diagram below illustrates the intrinsic apoptosis pathway, a common mechanism of action for many anticancer tetrahydrocarbazole compounds.

THC Tetrahydrocarbazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) THC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) THC->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by THC derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel tetrahydrocarbazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound/Derivative SeriesCancer Cell LineIC₅₀ (µM)Reference
Tetrahydrocarbazole-thiazolinone hybrid (11c)Jurkat (Leukemia)1.44 ± 0.09[10]
Tetrahydrocarbazole-thiazolinone hybrid (11c)U937 (Lymphoma)1.77 ± 0.08[10]
Tetrahydrocarbazole-thiazolinone hybrid (11c)HCT-116 (Colon)6.75 ± 0.08[10]
Dithioate hybrid (6f)MCF-7 (Breast)0.00724[11]
Dithioate hybrid (6f)HCT-116 (Colon)0.00823[11]
Pyrimidine derivative (43)A549 (Lung)2.14[12]
Indolyl-pyrimidine hybrid (60)MCF-7 (Breast)5.1[12]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a robust method for assessing cell density based on the measurement of cellular protein content, making it ideal for screening the cytotoxic effects of novel compounds.[11]

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

Materials:

  • Test tetrahydrocarbazole compound

  • Cancer cell line (e.g., MCF-7, HCT-116)[11]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the tetrahydrocarbazole compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the SRB cytotoxicity assay.

Antimicrobial and Antifungal Activity

The tetrahydrocarbazole scaffold is present in compounds exhibiting significant activity against a range of microbial pathogens, including both bacteria and fungi.[1][13][14] This makes them attractive candidates for the development of new anti-infective agents, a critical need in an era of growing antimicrobial resistance.[14]

Overview of Antimicrobial Action

Derivatives have been synthesized and tested against various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal species (e.g., Candida albicans, Aspergillus niger).[14][15] The mechanism of action can vary, but some compounds are believed to inhibit enzymes essential for microbial survival, such as GlcN-6-P synthase.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Carbazole derivative (19j)S. aureus1.9[14]
Carbazole derivative (19j)B. subtilis0.9[14]
Carbazole derivative (19r)C. albicans1.9[14]
Carbazole derivative (19r)A. niger1.9[14]
N-substituted carbazole (32b)P. aeruginosa9.37[14]
THC derivative (10c)C. neoformans≤0.015[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of a novel antimicrobial agent.[17][18][19]

Objective: To determine the lowest concentration of a tetrahydrocarbazole compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test tetrahydrocarbazole compound

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 0.5 McFarland turbidity standard

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control[14]

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Suspend several colonies of the microorganism in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[17][20] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[17]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions and the growth control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.[17][19]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare 0.5 McFarland Inoculum C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of THC in 96-well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect Wells for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases.[7][21] Tetrahydrocarbazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes in the inflammatory cascade.[7][21]

Mechanism of Action: COX Inhibition

A major pathway in inflammation involves the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[21] Many anti-inflammatory agents, including THC derivatives, exert their effects by inhibiting COX enzymes, particularly the inducible COX-2 isoform, to reduce the production of pro-inflammatory prostaglandins.[7][21]

Signaling Pathway: Arachidonic Acid Cascade

The diagram shows the conversion of arachidonic acid to prostaglandins and the point of inhibition by tetrahydrocarbazole compounds.

Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) COX->PGs Converts to Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates THC Tetrahydrocarbazole Derivative THC->COX Inhibits

Caption: Inhibition of the COX pathway by THC derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or ELISA-based assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[22][23][24]

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2 and assess its selectivity.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes[25]

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[25]

  • Cofactors (e.g., Hematin, L-epinephrine)[25]

  • Detection probe (e.g., Amplex™ Red for fluorometric assay, or antibodies for ELISA)[26]

  • Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)[24]

  • 96-well plates (black for fluorescence)

  • Fluorometric plate reader or ELISA reader

Procedure (Fluorometric Example): [24][26]

  • Reagent Preparation: Prepare working solutions of COX assay buffer, cofactors, and detection probe.

  • Enzyme Addition: In a 96-well plate, add assay buffer to all wells. Add diluted COX-1 or COX-2 enzyme to the appropriate wells (except "Negative Control").

  • Inhibitor Addition: Add serial dilutions of the tetrahydrocarbazole test compound to the "Test Inhibitor" wells. Add a known inhibitor to "Positive Control" wells and solvent to "Negative Control" and enzyme control wells.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence kinetics for a set period (e.g., 10 minutes) with excitation at ~535 nm and emission at ~587 nm.[24]

  • Calculation: Determine the rate (slope) of the reaction for each well. Calculate the percent inhibition relative to the enzyme control and determine the IC₅₀ value. The selectivity index is calculated as IC₅₀ (COX-2) / IC₅₀ (COX-1).[25]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Tetrahydrocarbazoles have shown potential as antioxidant agents due to their ability to scavenge free radicals.[27][28]

Mechanism of Action: Radical Scavenging

The antioxidant activity of THCs is often evaluated by their ability to donate a hydrogen atom or an electron to neutralize stable free radicals, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) or ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[29][30] This scavenging activity reduces the radical to a more stable, non-radical form, which is accompanied by a measurable color change.[29][31]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple, rapid, and widely used spectrophotometric assay to measure the antioxidant capacity of novel compounds.[29][31]

Objective: To determine the IC₅₀ value, representing the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Materials:

  • Test tetrahydrocarbazole compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure: [29][31]

  • DPPH Solution Preparation: Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

  • Reaction Initiation: Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

  • Controls: Prepare a blank (methanol only) and a control (methanol and DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[29]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the DPPH antioxidant assay.

Neuroprotective Activity

Certain tetrahydrocarbazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their primary mechanism in this context is the inhibition of acetylcholinesterase (AChE).[32]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In cholinergic neurons, the neurotransmitter acetylcholine is broken down by the enzyme acetylcholinesterase (AChE). In Alzheimer's disease, there is a decline in acetylcholine levels. By inhibiting AChE, tetrahydrocarbazole compounds can increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity and its inhibition.[33]

Objective: To determine the IC₅₀ value of a test compound for AChE inhibition.

Materials:

  • AChE enzyme source (e.g., from electric eel or brain homogenate)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test tetrahydrocarbazole compound

  • 96-well plate and microplate reader (412 nm)

Procedure: [33]

  • Reagent Preparation: Prepare solutions of ATCI, DTNB, and the test compound in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations to the wells.

  • Enzyme Addition: Add the AChE enzyme solution to the wells.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the substrate, ATCI.

  • Colorimetric Measurement: The enzyme hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured by monitoring the change in absorbance at 412 nm over time.

  • Calculation: Calculate the rate of the reaction. Determine the percent inhibition for each concentration of the test compound relative to a control without inhibitor. Plot the results to determine the IC₅₀ value.

Conclusion

The tetrahydrocarbazole scaffold is a remarkably versatile and pharmacologically significant structure in modern drug discovery. The diverse biological activities—spanning anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects—underscore its potential as a foundational element for developing novel therapeutics. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets while potentially mitigating off-target effects. The protocols and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of new tetrahydrocarbazole derivatives, paving the way for the next generation of potent and selective therapeutic agents.

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Foundational

Initial screening of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives

An In-Depth Technical Guide to the Initial Screening of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The carbazole ring system, a tricyclic aromatic he...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and synthetic compounds with significant biological activity.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a diverse range of biological targets. The partially saturated analog, the 2,3,4,9-tetrahydro-1H-carbazole scaffold, retains key electronic features while offering a three-dimensional geometry that can enhance binding affinity and selectivity. This guide focuses specifically on derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, a structure identified as a "privileged" scaffold. This designation is reserved for molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target.[3]

Derivatives of this core structure have demonstrated remarkable potential across several critical therapeutic areas, including oncology[2][4], infectious diseases[5][6][7], and neurodegenerative disorders.[8][9] The primary amine at the C1 position serves as a versatile synthetic handle for introducing a wide array of substituents, enabling fine-tuning of physicochemical properties and biological activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the initial screening of novel 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives, emphasizing the causal logic behind experimental choices and outlining robust, self-validating protocols to ensure data integrity.

Part 1: Designing a Rational Screening Cascade

A successful drug discovery campaign begins not with a single experiment, but with a strategic, multi-tiered screening cascade. This approach is designed to efficiently identify promising lead compounds while systematically eliminating unsuitable candidates, thereby conserving resources and accelerating the discovery timeline. The core principle is to move from broad, high-capacity primary screens to more complex, lower-throughput secondary and mechanistic assays.

The Tiered Approach: From "Hit" to "Lead"
  • Primary Screening: The objective is to cast a wide net to identify any compound in the library exhibiting a desired biological effect (a "hit"). These assays must be robust, reproducible, and scalable, often employing high-throughput screening (HTS) formats. For our carbazole derivatives, this will involve assessing general cytotoxicity for anticancer potential, broad-spectrum antimicrobial activity, and cellular protection for neuroprotective applications.[10]

  • Secondary Screening & Potency Determination: Hits from the primary screen are subjected to dose-response analysis to quantify their potency (e.g., IC₅₀ or EC₅₀ values). This step confirms the activity observed in the primary screen and allows for the ranking of compounds. Orthogonal assays, which measure the same biological endpoint through a different method, are often used here to eliminate artifacts and false positives.[11]

  • Mechanism of Action (MoA) & Selectivity Screening: Once potent and confirmed hits are identified, the focus shifts to understanding how they work. MoA studies investigate the specific molecular target or pathway being modulated. Concurrently, selectivity screening is performed to ensure the compound's activity is specific to the target of interest and does not produce off-target effects that could lead to toxicity.

This logical progression ensures that the most promising and well-characterized compounds advance toward lead optimization.

G cluster_0 Screening Cascade Compound_Library Compound Library (Carbazole Derivatives) Primary_Screen Primary Screening (High-Throughput Assays) - Cytotoxicity (Anticancer) - Microbial Growth Inhibition - Neuroprotection Compound_Library->Primary_Screen Identify 'Hits' Hit_Confirmation Hit Confirmation & Potency (Dose-Response Curves) - Calculate IC50 / MIC Primary_Screen->Hit_Confirmation Confirm Activity MoA Mechanism of Action (MoA) - Target-based Assays - Cell Cycle / Apoptosis - Enzyme Inhibition Hit_Confirmation->MoA How does it work? Selectivity Selectivity & Safety - Off-target Screening - In vitro Toxicology MoA->Selectivity Is it specific? Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

Caption: A generalized workflow for a drug discovery screening cascade.

Part 2: Primary Screening Protocols - Identifying Bioactivity

This section provides detailed, step-by-step protocols for the initial evaluation of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in key therapeutic areas.

Anticancer Screening: The MTT Cytotoxicity Assay

Expertise & Experience: The initial screen for potential anticancer agents almost universally begins with a general cytotoxicity assay. The rationale is straightforward: a compound must inhibit cancer cell proliferation or induce cell death to be effective. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard colorimetric method that measures cellular metabolic activity.[12] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability. We select a panel of cell lines representing different cancer types (e.g., A549 for lung, MCF-7 for breast, HT29 for colon) to identify broad-spectrum activity or potential selectivity.[12]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each carbazole derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM).

  • Compound Treatment: Remove the old medium from the cell plate and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G start Start plate_cells Plate Cancer Cells (96-well plate) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add Carbazole Derivatives (Dose-Response) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: The primary screen for antimicrobial activity aims to determine the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is the most common and reliable technique for determining the Minimum Inhibitory Concentration (MIC).[5][13] This method is preferred for its efficiency, conservation of compound, and suitability for testing against a panel of microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). This allows for the rapid assessment of both the potency and the spectrum of antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism and incubate until it reaches the logarithmic growth phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Plating: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the carbazole derivative stock solution (e.g., at 256 µg/mL) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128, 64, 32... down to 0.25 µg/mL). Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized microorganism suspension to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by measuring optical density (OD) with a plate reader.

Neuroprotective Screening: Oxidative Stress Model

Expertise & Experience: Many neurodegenerative diseases are linked to elevated levels of oxidative stress.[14] Therefore, a relevant primary screen is to assess a compound's ability to protect neuronal cells from an oxidative insult. A common and effective model involves inducing cytotoxicity in a neuronal cell line, such as Neuro-2a, with hydrogen peroxide (H₂O₂).[15] The assay measures the viability of cells pre-treated with the test compound before being challenged with H₂O₂, with an increase in viability indicating a neuroprotective effect.

Experimental Protocol: H₂O₂-Induced Cytotoxicity Assay

  • Cell Plating: Seed Neuro-2a cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the carbazole derivatives for 1-2 hours.

  • Oxidative Challenge: Add H₂O₂ to the wells to a final concentration known to induce significant (50-70%) cell death (e.g., 100-500 µM, must be optimized for the cell line). Include a control group that is not challenged with H₂O₂.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.1 or another suitable viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Compare the viability of cells pre-treated with the carbazole derivatives to the viability of cells treated with H₂O₂ alone. A statistically significant increase in viability indicates a neuroprotective effect.

Part 3: Secondary Screening & Mechanism of Action (MoA) Elucidation

Positive hits from primary screens must be further investigated to understand their mechanism of action. This is critical for establishing the compound's therapeutic potential and ruling out non-specific effects.

Anticancer MoA: Kinase Inhibition

Authoritative Grounding: The carbazole scaffold is a well-known "hinge-binding" motif found in many protein kinase inhibitors.[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Therefore, a logical next step for cytotoxic carbazole derivatives is to screen them against a panel of relevant kinases (e.g., EGFR, VEGFR, CDKs). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, HTS-compatible biochemical assay format for measuring kinase activity.[16]

G cluster_0 Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase1 Kinase 1 (e.g., Ras/Raf) Receptor->Kinase1 P Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 P Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 P TF Transcription Factor Kinase3->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Carbazole Carbazole Derivative (Inhibitor) Carbazole->Kinase2

Caption: Inhibition of a kinase cascade by a carbazole derivative.

Neuroprotective MoA: Acetylcholinesterase (AChE) Inhibition

Authoritative Grounding: The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is related to a decrease in the neurotransmitter acetylcholine. One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for its degradation. Given that some tetrahydrocarbazole derivatives have shown anti-cholinesterase activity, this is a plausible mechanism to investigate for neuroprotective hits. Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity.

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Reagent Preparation: Prepare a phosphate buffer, a solution of DTNB (Ellman's reagent), and a solution of the substrate acetylthiocholine iodide (ATCI).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add a solution of AChE enzyme to the wells and incubate for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Part 4: Data Presentation and Analysis

All quantitative data should be summarized in a clear, structured format to facilitate comparison and decision-making.

Table 1: Hypothetical Screening Data Summary for Carbazole Derivatives

Compound IDAnticancer (MCF-7) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)Neuroprotection (% Viability @ 10 µM)
CZ-0015.2>12855%
CZ-002>100862%
CZ-00315.86495%
CZ-0042.11658%
Doxorubicin0.8N/AN/A
VancomycinN/A1N/A

Data is for illustrative purposes only.

Conclusion

This guide outlines a logical and experimentally sound strategy for the initial screening of novel 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives. By employing a tiered cascade of robust primary and secondary assays, researchers can efficiently identify compounds with promising activity in oncology, infectious disease, or neuroprotection. The key to a successful program lies not only in the execution of these protocols but in the careful interpretation of the data and the rational selection of compounds for further, more intensive investigation into their mechanisms of action, selectivity, and preclinical viability. The versatility of the tetrahydrocarbazole scaffold ensures that this line of inquiry remains a rich and rewarding endeavor in the field of drug discovery.

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Wiley Periodicals LLC.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central. [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. (2024). PubMed. [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. (n.d.). Taylor & Francis Online. [Link]

  • Antimicrobial Potential of Carbazole Derivatives. (2023). ResearchGate. [Link]

  • Current status of carbazole hybrids as anticancer agents. (2020). ResearchGate. [Link]

  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024). Bentham Science. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019). MDPI. [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (2019). PubMed Central. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Taylor & Francis Online. [Link]

  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019). MDPI. [Link]

  • A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. (2023). Bentham Science Publishers. [Link]

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NIScPR. [Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2018). PubMed Central. [Link]

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Exploratory

Foreword: The Carbazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide: In Silico Screening of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Analogs for Accelerated Drug Discovery The 2,3,4,9-tetrahydro-1H-carbazole core is a tricyclic aromatic structure celebrated in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Screening of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Analogs for Accelerated Drug Discovery

The 2,3,4,9-tetrahydro-1H-carbazole core is a tricyclic aromatic structure celebrated in medicinal chemistry as a "privileged scaffold".[1][2] This designation is earned by its recurrence in a multitude of natural products and pharmacologically active compounds, granting it the ability to bind to a diverse range of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of inhibitory activities, including potent antibacterial, antifungal, anticancer, and anti-Alzheimer's properties.[2][3] The inherent versatility and proven biological relevance of the tetrahydrocarbazole framework make it an exceptional starting point for novel drug discovery campaigns.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals. It delineates a rigorous, multi-stage in silico screening workflow tailored for the exploration of 2,3,4,9-tetrahydro-1H-carbazol-1-amine analogs. Our objective is to move beyond a mere procedural checklist, instead providing the strategic rationale behind each computational step. By integrating predictive modeling, structure-based design, and pharmacokinetic profiling, this workflow is designed to efficiently identify and prioritize novel carbazole analogs with the highest potential for development into next-generation therapeutics.

Chapter 1: Strategic Foundations for a Virtual Screening Campaign

The Rationale: Why In Silico First?

Modern drug development is a process fraught with high costs and a significant risk of late-stage failure.[4] Computational, or in silico, methods provide a powerful strategic advantage by enabling the rapid and cost-effective evaluation of vast chemical libraries before committing resources to chemical synthesis and experimental testing.[5] The core benefits of an in silico approach include:

  • Cost and Time Efficiency: By computationally filtering out compounds with predicted poor pharmacokinetics or low binding affinity, resources are concentrated on the most promising candidates.[5]

  • Early Risk Mitigation: Potential issues related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be identified at the earliest stage, reducing the likelihood of costly late-stage failures.[5]

  • Focused Lead Optimization: Computational models guide the rational design of molecular modifications to improve a compound's efficacy and ADMET profile.

Target Selection and Validation: Charting the Course

The success of any screening campaign hinges on the selection of a biologically relevant and "druggable" target. The carbazole scaffold is known to interact with a variety of targets, making it a versatile starting point.

Known Biological Targets for Carbazole Derivatives:

  • Protein Kinases: These enzymes are critical regulators of cellular pathways, and their dysregulation is a hallmark of cancer.[6] Carbazoles have been shown to inhibit kinases such as Cyclin-Dependent Kinase 1 (CDK1).[6][7]

  • Signal Transducers and Activators of Transcription (STATs): The STAT family, particularly STAT3, is crucial for tumor cell growth and survival, making it a key oncology target.[8]

  • N-myristoyltransferase (NMT): NMT is a promising enzyme target for developing novel antifungal agents.[9][10]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

  • DNA: The planar structure of some carbazole derivatives allows them to interact with DNA, presenting opportunities for anticancer therapies.[11]

Protocol 1: Target Identification and Validation

  • Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Google Scholar) to identify proteins or pathways strongly associated with the disease of interest and known to be modulated by carbazole-like structures.

  • Database Analysis: Utilize bioinformatics resources to gather critical information about the potential target.

    • Protein Data Bank (PDB): Verify the availability of high-resolution 3D crystal structures. The presence of a co-crystallized ligand is highly advantageous for defining the binding site.

    • UniProt: Access comprehensive information on protein function, sequence, and domain architecture.

  • Assess "Druggability": Evaluate the target's binding site. A well-defined, accessible pocket with appropriate physicochemical characteristics is essential for small-molecule binding. Tools available on servers like PDBsum can aid in this analysis.

  • Final Selection: Choose a target based on the convergence of strong disease linkage, available structural data, and a high likelihood of druggability. For this guide, we will proceed with a hypothetical protein kinase as our target.

Virtual Library Design and Preparation

The screening library will consist of virtual analogs of the 2,3,4,9-tetrahydro-1H-carbazol-1-amine core. The goal is to explore chemical diversity by introducing various substituents at key positions to modulate binding affinity and pharmacokinetic properties.

Protocol 2: Analog Library Generation and 3D Preparation

  • Scaffold Definition: Begin with the 2,3,4,9-tetrahydro-1H-carbazol-1-amine core structure in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Combinatorial Enumeration: Define attachment points for substitution (e.g., on the benzene ring, the amine, or the carbazole nitrogen). Create a list of relevant R-groups (e.g., halogens, alkyls, aryls, hydrogen bond donors/acceptors) to be systematically added to these points. Use software to generate a combinatorial library of all possible analogs.

  • Conversion to 3D: Convert the 2D structures into 3D coordinates. This can be accomplished using programs like RDKit in Python or commercial software packages.

  • Ionization State and Tautomers: Determine the most probable ionization state of each molecule at physiological pH (7.4). Generate plausible tautomers, as this can significantly impact docking outcomes.

  • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This process removes steric clashes and results in a low-energy, geometrically realistic conformation.

  • Conformational Search (Optional but Recommended): For more flexible molecules, generate multiple low-energy conformers for each analog to better represent its conformational space during docking.

  • File Format Conversion: Save the final, prepared 3D structures in a format suitable for docking software (e.g., .sdf or .mol2).

Chapter 2: The In Silico Screening Cascade: A Funneling Approach

A virtual screening campaign is best executed as a multi-stage funnel, where a large initial library is progressively filtered through increasingly stringent computational tests. This approach maximizes efficiency by dedicating the most computationally expensive methods to a smaller set of highly promising candidates.

Screening_Cascade cluster_0 Virtual Screening Workflow Lib Initial Library (~10,000s analogs) Filter Stage 1: ADMET & Physicochemical Filtering Lib->Filter Filter based on drug-likeness Dock Stage 2: Molecular Docking (High-Throughput Virtual Screening) Filter->Dock ~1,000s candidates Analyze Stage 3: Post-Docking Analysis & Hit Selection Dock->Analyze Docking scores & poses Hits Prioritized Hits (~10-50 candidates) Analyze->Hits Visual inspection & interaction analysis

Caption: The virtual screening cascade, a funneling approach to identify top candidates.

Stage 1: ADMET and Physicochemical Pre-Filtering

The primary goal of this stage is to remove compounds that are unlikely to become successful drugs due to poor pharmacokinetic properties, regardless of their binding affinity.[4][12] A molecule that cannot reach its target in the body is ineffective.

Key Concepts:

  • Lipinski's Rule of Five: A set of guidelines used to evaluate the drug-likeness and potential oral bioavailability of a compound.[13] It states that a molecule is likely to be orally bioavailable if it has:

    • Molecular Weight ≤ 500 Da

    • LogP (lipophilicity) ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

  • ADMET Properties: These include predictions for aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicities like mutagenicity.[5][13]

Protocol 3: Pharmacokinetic Profile Filtering

  • Select a Tool: Utilize a reliable ADMET prediction tool. Several web-based servers (e.g., SwissADME) and commercial software packages (e.g., ADMET Predictor®) are available.[5][13][14]

  • Input Library: Submit the prepared 3D ligand library to the chosen tool.

  • Define Filtering Criteria: Establish thresholds for key properties. A typical starting point is adherence to Lipinski's Rule of Five with zero violations. Additional filters can be applied based on predicted solubility, toxicity alerts, and other project-specific requirements.

  • Execute and Export: Run the prediction and filter the library based on the defined criteria. Export the subset of molecules that pass these filters for the next stage.

Table 1: Example ADMET/Physicochemical Filtering Criteria

PropertyAcceptable Range/ValueRationale
Molecular Weight (MW)≤ 500 g/mol Aids in absorption and distribution.[13]
LogP (Lipophilicity)-0.7 to +5.0Balances solubility and membrane permeability.[13]
Hydrogen Bond Donors≤ 5Impacts membrane permeability.[13]
Hydrogen Bond Acceptors≤ 10Impacts membrane permeability.[13]
Topological Polar Surface Area (TPSA)≤ 140 ŲCorrelates with cell permeability.
Gastrointestinal (GI) AbsorptionHighPredicts likelihood of oral absorption.[14]
Blood-Brain Barrier (BBB) PermeantYes/No (Project Dependent)Critical for CNS targets.
P-glycoprotein (P-gp) SubstrateNoAvoids active efflux from cells.
CYP Isoform Inhibition (e.g., 1A2, 2C9, 3A4)NoReduces risk of drug-drug interactions.[15]
PAINS (Pan-Assay Interference Compounds)0 alertsFilters out known promiscuous binders/false positives.
Stage 2: Structure-Based Screening via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the protein).[11] This is the core of structure-based drug design, allowing us to prioritize compounds based on their predicted interaction with the target.

Docking_Workflow cluster_1 Molecular Docking Protocol PDB 1. Download & Prepare Receptor (PDB) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Lig 2. Prepare Ligand Library (Passed ADMET Filter) Run 4. Execute Docking (e.g., AutoDock Vina) Lig->Run Grid->Run Results 5. Analyze Results (Scores & Poses) Run->Results

Caption: A streamlined workflow for a molecular docking experiment.

Protocol 4: High-Throughput Molecular Docking

This protocol assumes the use of the widely accessible AutoDock Vina software.[16]

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands (which can be used to define the binding site).

    • Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format required by AutoDock. Tools like AutoDock Tools (ADT) or Chimera can be used for this process.

  • Ligand Preparation:

    • The ligand library that passed Stage 1 should be used.

    • Convert the ligands from their current format (e.g., .sdf) to the .pdbqt format, assigning rotatable bonds and partial charges. This can be scripted for high-throughput processing.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a 3D box that encompasses the entire binding site of the protein.

    • If a co-crystallized ligand was present, center the grid box on its location. Otherwise, use binding site prediction tools or information from the literature.

    • The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

  • Configuration and Execution:

    • Create a configuration file that specifies the path to the receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness (a parameter controlling the computational effort of the search).

    • Execute the docking run for each ligand against the prepared receptor. This process is highly parallelizable and can be run on a multi-core workstation or a computing cluster.

  • Parsing Results:

    • Vina will output a file for each ligand containing one or more binding poses, ranked by their predicted binding affinity (in kcal/mol).

    • Extract the binding affinity of the top-ranked pose for each compound into a summary table.

Stage 3: Post-Docking Analysis and Hit Selection

A low binding energy score is a necessary, but not sufficient, criterion for a good hit. The final selection step requires careful human analysis to ensure that the predicted binding mode is chemically sensible and aligns with known structure-activity relationships (SAR).

Protocol 5: Hit Identification and Prioritization

  • Rank by Score: Rank all docked compounds by their binding affinity scores, from most negative (strongest predicted affinity) to least negative.

  • Visual Inspection: For the top-ranking compounds (e.g., the top 5-10%), load the protein-ligand complexes into a molecular visualization program (e.g., PyMOL, Discovery Studio).

  • Analyze Binding Interactions: Critically examine the predicted binding pose. Look for:

    • Hydrogen Bonds: Are key hydrogen bonds formed with important residues in the active site?

    • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets effectively?

    • Pi-Stacking/Cation-Pi: Are there favorable aromatic interactions?

    • Strain Energy: Does the ligand adopt a high-energy, strained conformation? This is undesirable.

  • Clustering and Diversity: If multiple compounds share a similar binding mode and chemical scaffold, select a few diverse representatives for initial experimental validation.

  • Final Hit List: Compile a final list of prioritized hits based on a holistic assessment of docking score, quality of interactions, chemical novelty, and the previously calculated ADMET profile.

Table 2: Example Summary for Prioritized Hit Compounds

Compound IDDocking Score (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)Predicted GI AbsorptionNotes
THC-A-001-10.2GLU-81, LYS-33LEU-132, VAL-21HighExcellent fit in the ATP-binding pocket.
THC-A-002-9.8GLU-81, ASN-131LEU-132, ALA-31HighForms an additional H-bond with the hinge region.
THC-A-003-9.5LYS-33LEU-132, ILE-95HighNovel scaffold, occupies a new sub-pocket.

Chapter 3: Advanced Computational Refinement

For the most promising hits, more computationally intensive methods can provide a deeper understanding of the binding event and further validate the candidates before synthesis.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations assess the dynamic stability of the protein-ligand complex in a simulated aqueous environment over time.[7][17] An MD simulation can reveal:

  • Complex Stability: Whether the ligand remains stably bound in the active site or dissociates. This is often measured by the Root Mean Square Deviation (RMSD) of the ligand.[7]

  • Binding Free Energy: More accurate (though computationally expensive) methods like MM/PBSA or MM/GBSA can be used to re-rank the binding affinities of the top hits.[7]

  • Key Residue Fluctuations: Identifies which parts of the protein are rigid or flexible upon ligand binding.

Structure-Activity Relationship (SAR) Exploration

The results from the virtual screen provide the first data points for a SAR study.[9] By analyzing which chemical modifications on the tetrahydrocarbazole scaffold led to improved binding scores and favorable interactions, a medicinal chemist can infer a preliminary SAR. This knowledge is invaluable for guiding the design of a second-generation library with a higher probability of success.

Conclusion and Future Outlook

The in silico workflow detailed in this guide provides a robust and efficient framework for identifying promising 2,3,4,9-tetrahydro-1H-carbazol-1-amine analogs for a given biological target. By systematically filtering a large virtual library based on drug-likeness, predicted binding affinity, and detailed interaction analysis, this approach significantly narrows the field of candidates for experimental validation.

It is imperative to recognize that computational predictions are hypotheses. The prioritized hits from this workflow must be synthesized and subjected to rigorous in vitro biochemical and cellular assays to confirm their activity and validate the in silico model. The true power of this strategy lies in the synergistic interplay between computational prediction and experimental validation, a partnership that accelerates the entire drug discovery pipeline and increases the likelihood of translating a privileged scaffold into a life-changing therapeutic.

References

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Google AI.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 16, 2026, from [Link]

  • Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. (2012, November 12). MedChemComm (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved January 16, 2026, from [Link]

  • Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. (n.d.). MedChemComm (RSC Publishing).
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved January 16, 2026, from [Link]

  • Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics. (2023, November 7). PubMed. Retrieved January 16, 2026, from [Link]

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021, July 3). MDPI. Retrieved January 16, 2026, from [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023, March 16). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (2025, September 2). PubMed. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2025, September 17). bioRxiv. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023, June 16). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. (n.d.). The Distant Reader. Retrieved January 16, 2026, from [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Coupling of Some Carbazole Analogs with 3pjc Protein Surface as JAK3 Inhibitors. (2024, September 15). Clinical Cancer Investigation Journal. Retrieved January 16, 2026, from [Link]

  • DESIGN, SYNTHESIS, AND EVALUATION OF CARBAZOLE ANALOGS AS POTENTIAL CYTOCHROME P450 INHIBITORS. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF 9-SUBSTITUTED CARBAZOLE DERIVATIVES. (2016, August 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 16, 2026, from [Link]

  • Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (2022, December 19). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine from cyclohexanone and phenylhydrazine

An Application Note for the Multi-Step Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Topic: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine from Cyclohexanone and Phenylhydrazine Audience: Researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

Topic: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine from Cyclohexanone and Phenylhydrazine Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a prominent structural motif found in numerous natural products and biologically active molecules.[1][2] As a tricyclic aromatic structure, it serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2] Specifically, functionalization at the C1 position of the saturated ring can significantly modulate biological activity. This application note provides a comprehensive, three-step synthetic pathway to 2,3,4,9-tetrahydro-1H-carbazol-1-amine, a key intermediate for the development of novel therapeutics, starting from the readily available precursors cyclohexanone and phenylhydrazine.

Overall Synthetic Strategy

The synthesis is designed as a robust three-step sequence. The core tetrahydrocarbazole scaffold is first constructed via the classic Fischer indole synthesis. The inert C1 position is then activated through a benzylic-like oxidation to yield a ketone intermediate. Finally, the target primary amine is installed via a one-pot reductive amination.

G cluster_0 Overall Workflow A Cyclohexanone + Phenylhydrazine B Step 1: Fischer Indole Synthesis (2,3,4,9-Tetrahydro-1H-carbazole) A->B Glacial Acetic Acid, Reflux C Step 2: C1 Oxidation (2,3,4,9-Tetrahydro-1H-carbazol-1-one) B->C DDQ, Dioxane D Step 3: Reductive Amination (2,3,4,9-Tetrahydro-1H-carbazol-1-amine) C->D NH4OAc, NaBH3CN, Methanol G cluster_mech Fischer Indole Synthesis Mechanism start Phenylhydrazone Formation enamine Tautomerization to Enamine start->enamine H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement aromatization Aromatization & NH3 Elimination rearrangement->aromatization H+ product Tetrahydrocarbazole aromatization->product

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol: 2,3,4,9-Tetrahydro-1H-carbazole
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add glacial acetic acid (40 mL) and cyclohexanone (0.12 mol).

  • Reagent Addition: Gently heat the mixture. Add redistilled phenylhydrazine (0.1 mol) dropwise over a period of 30 minutes. [3]3. Reaction: Once the addition is complete, heat the mixture to reflux on a water bath for 30-60 minutes. [3]The solution will typically darken.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A brown or off-white solid will precipitate. [3]5. Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water. Recrystallize the product from methanol or ethanol. [4][3]If the product is highly colored, activated charcoal can be used during recrystallization to decolorize it. [4][3]Dry the purified crystals under vacuum.

ParameterExpected ValueSource(s)
Typical Yield 30-88%[5]
Melting Point 116-118 °C[5]
Appearance Off-white to light brown crystalline solid[3]

Part 2: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

With the core scaffold in hand, the next phase involves the specific functionalization at the C1 position. This is achieved through a two-step oxidation and reductive amination sequence.

Step 2a: Oxidation to 2,3,4,9-Tetrahydro-1H-carbazol-1-one

The C-H bonds at the C1 position are benzylic-like in nature, making them susceptible to oxidation. A selective and high-yielding method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. [6]DDQ is a powerful dehydrogenating agent that is particularly effective for oxidizing activated methylene groups adjacent to aromatic systems.

Experimental Protocol: 2,3,4,9-Tetrahydro-1H-carbazol-1-one
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2,3,4,9-tetrahydro-1H-carbazole (10.0 g, 58.4 mmol) in 250 mL of anhydrous 1,4-dioxane.

  • Oxidant Addition: To this stirring solution, add DDQ (15.8 g, 69.8 mmol) portion-wise over 15 minutes. An initial color change is typically observed.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.

Step 2b: Reductive Amination to the Target Amine

The final step is the conversion of the ketone intermediate to the primary amine. Direct reductive amination is a highly efficient one-pot procedure. [7]The ketone first reacts with an ammonia source (here, ammonium acetate) to form an imine intermediate in situ. A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to the desired amine. [8]NaBH₃CN is the reagent of choice because it is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the protonated iminium ion intermediate, driving the reaction towards the amine product. [8]

G cluster_mech2 Reductive Amination Mechanism ketone Carbazolone + NH3 imine Imine/Iminium Ion Formation ketone->imine -H2O reduction Hydride Attack on Iminium imine->reduction [H] from NaBH3CN amine Final Amine Product reduction->amine

Caption: Key stages of the one-pot reductive amination.

Experimental Protocol: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine
  • Reaction Setup: To a solution of 2,3,4,9-tetrahydro-1H-carbazol-1-one (5.0 g, 27.0 mmol) in 150 mL of anhydrous methanol, add ammonium acetate (20.8 g, 270 mmol).

  • Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (2.0 g, 32.4 mmol) in small portions. Caution: Cyanide gas may be evolved if the solution is acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Then, basify the solution with 6 M NaOH until pH ~10-11.

  • Isolation and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Conclusion

This application note details a reliable and scalable three-step synthesis for 2,3,4,9-tetrahydro-1H-carbazol-1-amine from inexpensive starting materials. The protocols described are based on well-established chemical transformations, including the Fischer indole synthesis, benzylic oxidation with DDQ, and a one-pot reductive amination. Each step is explained with mechanistic reasoning to provide researchers with a deep understanding of the process, enabling effective troubleshooting and adaptation for the synthesis of related analogs.

References

  • Title: Tetrahydrocarbazole Synthesis via Fischer Indole | PDF | Acid | Chemical Reactions Source: Scribd URL: [Link]

  • Title: Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis Source: Taylor & Francis Online URL: [Link]

  • Title: The Synthesis of 1,2,3,4-Tetrahydrocarbazole Source: YouTube URL: [Link]

  • Title: A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors Source: NOPR URL: [Link]

  • Title: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: 2,3,4,9-Tetrahydro-1H-carbazole Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reductive Amination | Synthesis of Amines Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

  • Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Tetrahydrocarbazole Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natura...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] Its derivatives have shown significant therapeutic potential, including anticancer, neuroprotective, hypoglycemic, and antimicrobial activities.[1][3][4][5] Traditional methods for synthesizing this core, primarily through the Fischer indole synthesis, often require long reaction times, harsh acidic conditions, and high temperatures, leading to lower yields and significant energy consumption. This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of tetrahydrocarbazole derivatives. By leveraging the principles of microwave dielectric heating, these protocols offer dramatic reductions in reaction time, improved yields, and align with the principles of green chemistry.[6][7][8][9]

Introduction: The Rationale for Microwave-Assisted Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative, to form the indole ring system.[10][11]

Conventional vs. Microwave Heating:

  • Conventional Heating: Relies on thermal conduction. Energy is transferred from an external heat source, through the vessel walls, and into the solvent and reactants. This process is slow, inefficient, and can create temperature gradients, leading to localized overheating and byproduct formation.

  • Microwave-Assisted Heating: Utilizes the ability of polar molecules (solvents, reactants) to absorb microwave energy directly and convert it into heat.[12] This volumetric and instantaneous heating leads to a rapid increase in temperature throughout the reaction mixture, avoiding hot spots and accelerating reaction rates, often by orders of magnitude.[9][13][14]

Key Advantages of MAOS for Tetrahydrocarbazole Synthesis:

  • Reaction Acceleration: Dramatically reduces reaction times from hours to mere minutes.[9][13]

  • Increased Yields & Purity: Rapid and uniform heating often minimizes the formation of thermal decomposition products and other side reactions, leading to higher product yields and cleaner reaction profiles.[9]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly lowers energy consumption.[9][13]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility.[9][15]

  • Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or environmentally benign solvents, reducing waste.[6][7]

Core Mechanism: The Microwave-Enhanced Fischer Indole Synthesis

The synthesis of the 1,2,3,4-tetrahydrocarbazole core proceeds via the Fischer indole mechanism. Microwave irradiation accelerates the key steps of this acid-catalyzed cascade.

  • Hydrazone Formation: Phenylhydrazine and a cyclohexanone derivative condense to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [13][13]-Sigmatropic Rearrangement: This is often the rate-determining step. The enamine undergoes a[13][13]-sigmatropic rearrangement (a type of pericyclic reaction), breaking the weak N-N bond and forming a new C-C bond. Microwave energy efficiently promotes this concerted rearrangement.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular electrophilic attack of a nitrogen atom onto a carbon, forming a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring of the tetrahydrocarbazole product.

G

Caption: Experimental workflow for microwave-assisted tetrahydrocarbazole synthesis.

Experimental Protocols

Safety Precautions
  • Dedicated Equipment: Use only a microwave reactor specifically designed for chemical synthesis.[12][15][16] Domestic microwave ovens lack the necessary temperature/pressure controls and safety features and must not be used.[16]

  • Pressure Monitoring: Reactions in sealed vessels are heated above the solvent's boiling point, generating significant pressure.[15] Always use appropriate reaction vials and ensure the reactor's pressure sensors are functioning correctly.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhaling potentially toxic fumes.[16]

  • Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds, like those with azide or nitro groups, can be explosive at high temperatures.[16]

Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes a model synthesis using phenylhydrazine and cyclohexanone. It can be adapted for substituted derivatives.

Materials & Reagents:

  • Phenylhydrazine (Reagent Grade)

  • Cyclohexanone (Reagent Grade)

  • p-Toluenesulfonic acid (p-TSA) (Catalyst)[17][18]

  • Ethanol or Glacial Acetic Acid (Solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesizer with appropriate sealed reaction vials (e.g., 10 mL) and magnetic stir bars.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • TLC plates (Silica gel 60 F254).

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add cyclohexanone (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add phenylhydrazine (1.1 mmol, 1.1 equiv.) and the chosen solvent (e.g., 3 mL of ethanol or glacial acetic acid).[19]

  • Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%). Studies have shown p-TSA to be highly effective, yielding better results than Lewis acids like ZnCl2 under microwave conditions.[17][18]

  • Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 3-5 minutes[17][18]

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: On

  • Cooling: After irradiation is complete, the instrument will automatically cool the vessel to a safe temperature (e.g., below 50 °C) using a jet of cooling gas.[15] Do not attempt to open a hot, pressurized vessel.

  • Work-up:

    • Open the cooled vial and transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

    • Carefully neutralize the acid by washing with a saturated sodium bicarbonate solution (2 x 15 mL).

    • Wash the organic layer with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,2,3,4-tetrahydrocarbazole.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data & Optimization

The efficiency of the microwave-assisted Fischer indole synthesis is highly dependent on the choice of catalyst and solvent.

Reactants (1:1.1)Catalyst (10 mol%)SolventMethodTimeYield (%)Reference
Phenylhydrazine, CyclohexanoneZnCl₂NoneMicrowave (600W)3 min76%[17],[18]
Phenylhydrazine, Cyclohexanone p-TSA None Microwave (600W) 3 min 91% [17],[18]
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidGlacial Acetic AcidMicrowave (500W)4 min71%[19]
Phenylhydrazine, CyclohexanoneIonic Liquid + ZnCl₂NoneMicrowave-89.7%[20]
Substituted Hydrazines/Ketonesp-TSAEthanolMicrowave (150°C)10-20 min75-92%Varies

Table 1: Comparison of reaction conditions for the synthesis of 1,2,3,4-tetrahydrocarbazole. The use of p-TSA provides a significant yield advantage.

Causality and Insights:

  • Catalyst Choice: Brønsted acids like p-TSA often outperform Lewis acids (ZnCl₂) in this reaction under microwave conditions, leading to cleaner reactions and higher yields.[17][18] This is likely due to their high efficiency in protonating the hydrazone and facilitating the key rearrangement step.

  • Solvent Choice: The reaction can be performed under solvent-free ("neat") conditions or with a high-boiling polar solvent like ethanol, acetic acid, or DMF.[19][21] Polar solvents are excellent microwave absorbers and facilitate efficient heating. Solvent-free conditions are environmentally attractive but may require careful temperature control to avoid charring.[6]

  • Substituent Effects: The electronic nature of substituents on the phenylhydrazine ring can influence reaction times. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups may require slightly longer irradiation times or higher temperatures.

G

Caption: Key mechanistic steps accelerated by microwave energy.

Conclusion and Future Applications

Microwave-assisted synthesis represents a superior, modern approach for the rapid and efficient production of tetrahydrocarbazole derivatives.[22][23] The protocols outlined here demonstrate significant advantages in terms of speed, yield, and environmental impact over conventional methods. For researchers in drug discovery and development, this technology enables the rapid generation of compound libraries for screening and lead optimization, accelerating the path toward novel therapeutics.[3][4] The precise control and reproducibility offered by modern microwave reactors make this an indispensable tool for the modern synthetic chemistry laboratory.[9]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Gallo, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka.
  • Microwave assisted green organic synthesis. (2024).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
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  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 16, 2026, from [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024).
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  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved January 16, 2026, from [Link]

  • Zhang, J., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed. Retrieved January 16, 2026, from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Sadiq, Z., et al. (2017). Microwave-Assisted Synthesis of Tetrahydrocarbazole Linked 1,2-Diazoles in Aqueous-Brønsted Acid Catalytic System. ResearchGate. Retrieved January 16, 2026, from [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND In-Vitro FREE RADICAL SCAVENGING ACTIVITY OF 1,2,3,4-TETRAHYDRO CARBAZOLE AND ITS OTHER DERIVATIVES. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2011). Request PDF on ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023). YouTube. Retrieved January 16, 2026, from [Link]

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Method

The Modern Alchemist's Guide to 1,2,3,4-Tetrahydrocarbazoles: A Palladium-Catalyzed Approach

Introduction: The Enduring Significance of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged heterocyclic motif, forming the structural core of numerous natural products an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds. Its presence in molecules exhibiting a wide array of biological activities—including anticancer, anti-inflammatory, and neuroprotective properties—has rendered it a perpetual target of interest for synthetic and medicinal chemists. The development of efficient and versatile methods for the construction of this tricyclic system is paramount for advancing drug discovery and the synthesis of complex molecular architectures.

While classical methods such as the Fischer indole synthesis have long been the workhorses for accessing tetrahydrocarbazoles, the advent of palladium catalysis has revolutionized the synthetic landscape. Palladium-catalyzed cross-coupling reactions offer unparalleled efficiency, functional group tolerance, and modularity, enabling the construction of the THCz core under milder conditions and with greater substrate scope. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of 1,2,3,4-tetrahydrocarbazoles, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Palladium-Catalyzed Tetrahydrocarbazole Synthesis

The versatility of palladium catalysis allows for several distinct strategies to forge the critical C-C and C-N bonds required to construct the tetrahydrocarbazole skeleton. This guide will focus on three prominent and powerful approaches:

  • Intramolecular Buchwald-Hartwig Amination: A robust method for the formation of the key C-N bond to close the pyrrole ring.

  • Intramolecular Heck Reaction: A classic and reliable strategy for forming a C-C bond through the coupling of an aryl or vinyl halide with an alkene.

  • Palladium-Catalyzed Domino Reactions: Advanced, multi-step sequences that construct complex molecular architectures in a single pot.

Methodology 1: Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. In the context of tetrahydrocarbazole synthesis, an intramolecular variant provides a powerful means to cyclize a suitably functionalized precursor. A particularly elegant approach involves a tandem C-H functionalization and C-N bond formation, as pioneered by the Buchwald group.

Mechanistic Rationale

The catalytic cycle is believed to commence with the pre-association of the amide moiety of a 2-arylacetanilide substrate to a Pd(II) species, such as palladium acetate. This coordination directs an intramolecular C-H activation (ortho-palladation) to form a six-membered palladacycle. Subsequent reductive elimination forges the C-N bond, yielding the N-acetyl-tetrahydrocarbazolone product and a Pd(0) species. The Pd(0) is then reoxidized to Pd(II) by an oxidant, such as copper(II) acetate or even molecular oxygen, to complete the catalytic cycle.[1]

Buchwald_Hartwig_Tetrahydrocarbazole Pd_II Pd(II)L₂ Pre_Complex Pd(II)-Substrate Complex Pd_II->Pre_Complex Coordination Substrate 2-Arylacetanilide Substrate->Pre_Complex Palladacycle Six-Membered Palladacycle Pre_Complex->Palladacycle Intramolecular C-H Activation (Ortho-palladation) Product_Complex Pd(II)-Product Complex Palladacycle->Product_Complex Reductive Elimination (C-N Bond Formation) Pd_0 Pd(0)L₂ Product_Complex->Pd_0 Product N-Acetyl-tetrahydro- carbazolone Product_Complex->Product Pd_0->Pd_II Reoxidation Reduced_Oxidant Reduced Oxidant Pd_0->Reduced_Oxidant Oxidant Oxidant (e.g., Cu(II)) Oxidant->Pd_0

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Acetyl-4-oxo-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from the work of Buchwald and coworkers and describes the synthesis of a tetrahydrocarbazolone derivative from a 2-arylacetanilide precursor.[2]

Materials:

  • 2'-(Acetylamino)-[1,1'-biphenyl]-2-carbaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene, anhydrous

  • Oxygen (balloon or Schlenk line)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2'-(acetylamino)-[1,1'-biphenyl]-2-carbaldehyde (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and copper(II) acetate (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the flask with oxygen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-acetyl-4-oxo-1,2,3,4-tetrahydrocarbazole.

Representative Substrate Scope
EntrySubstrate (2-Arylacetanilide)OxidantYield (%)Reference
12-AcetaminobiphenylCu(OAc)₂95[1]
24'-Methoxy-2-acetaminobiphenylCu(OAc)₂86[2]
34'-Trifluoromethyl-2-acetaminobiphenylCu(OAc)₂82[2]
42-AcetaminobiphenylDMSO/O₂90[2]

Methodology 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems. In the synthesis of tetrahydrocarbazoles, it is typically employed to form a C-C bond, leading to the closure of the six-membered carbocyclic ring. This can be achieved through a domino "twofold Heck/6π-electrocyclization" of di-, tri-, or tetrabromoindoles.

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of a Pd(0) species to an aryl or vinyl halide, forming an organopalladium(II) complex. This is followed by coordination of the tethered alkene and subsequent migratory insertion of the alkene into the Pd-C bond (carbopalladation), which forms the new C-C bond and a new alkylpalladium(II) intermediate. The reaction culminates in a β-hydride elimination to release the cyclized product and a hydridopalladium(II) species, which is then reductively eliminated in the presence of a base to regenerate the active Pd(0) catalyst.[3]

Heck_Reaction_Tetrahydrocarbazole Pd_0 Pd(0)L₂ Ox_Add_Complex Aryl-Pd(II)-X Complex Pd_0->Ox_Add_Complex Oxidative Addition Substrate o-Halo-N-alkenyl-aniline Substrate->Ox_Add_Complex Alkene_Coord Alkene Coordinated Complex Ox_Add_Complex->Alkene_Coord Alkene Coordination Carbopalladation Alkyl-Pd(II) Intermediate Alkene_Coord->Carbopalladation Migratory Insertion Product_Complex HPd(II)X-Product Complex Carbopalladation->Product_Complex β-Hydride Elimination Product_Complex->Pd_0 Reductive Elimination Product Tetrahydrocarbazole Product_Complex->Product BaseH Base-H⁺ Product_Complex->BaseH Base Base Base->Product_Complex

Caption: Catalytic cycle for the intramolecular Heck reaction.

Detailed Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Larock Indole Synthesis Adaptation

This protocol is adapted from the Larock indole synthesis, which can be modified for the synthesis of tetrahydrocarbazoles by using an appropriate cyclic alkyne or a domino reaction approach. A more direct intramolecular Heck approach involves the cyclization of a pre-formed o-halo-N-alkenylaniline.

Materials:

  • 2-Iodo-N-cyclohexenylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine 2-iodo-N-cyclohexenylaniline (0.3 mmol, 1.0 equiv), palladium(II) acetate (0.012 mmol, 4 mol%), and triphenylphosphine (0.012 mmol, 4 mol%).

  • Add potassium carbonate (1.2 mmol, 4.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 1,2,3,4-tetrahydrocarbazole product.[4]

Representative Examples of Intramolecular Cyclizations
EntrySubstrateCatalyst SystemBaseYield (%)Reference
12-Bromo-N-allyl-anilinePd(OAc)₂/P(OPh)₃K₂CO₃85[4]
2BromoenaminonePd(PPh₃)₄NaHCO₃72-77[5]
3o-Iodoaniline & CyclohexanonePd(OAc)₂DABCO65[5]

Methodology 3: Palladium-Catalyzed Domino Reactions

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The Catellani reaction is a powerful example of a palladium-catalyzed domino reaction that can be conceptually applied to the synthesis of complex carbazole structures.

Mechanistic Rationale of the Catellani Reaction

The Catellani reaction involves the palladium- and norbornene-mediated ortho-C-H functionalization of an aryl halide, followed by a terminating cross-coupling reaction at the ipso-position.[6] The catalytic cycle is initiated by the oxidative addition of Pd(0) to the aryl halide. The resulting arylpalladium(II) species undergoes carbopalladation with norbornene, which acts as a transient mediator. This intermediate then undergoes an intramolecular C-H activation at the ortho position of the aryl group to form a stable five-membered palladacycle. This palladacycle can then react with another coupling partner before reductive elimination and extrusion of norbornene regenerates the active catalyst.

While a direct application to form the tetrahydrocarbazole core in one step is not widely reported, the principles of domino reactions, such as a domino Heck/aza-Michael reaction, can be employed.

Conceptual Application: Domino Heck/Aza-Michael Reaction

A hypothetical domino sequence for tetrahydrocarbazole synthesis could involve an initial intermolecular Heck reaction to form a tethered enone, followed by an intramolecular aza-Michael addition of a pendant amine to construct the heterocyclic ring.

Domino_Heck_Aza_Michael Start o-Haloaniline + Enone Heck Intermolecular Heck Reaction Start->Heck Intermediate Tethered Enone Intermediate Heck->Intermediate Aza_Michael Intramolecular Aza-Michael Addition Intermediate->Aza_Michael Product Tetrahydrocarbazolone Aza_Michael->Product

Caption: Conceptual workflow for a domino Heck/aza-Michael synthesis.

Due to the highly specific and often substrate-dependent nature of domino reactions, a generalized protocol is less instructive. Researchers are encouraged to consult primary literature for specific applications and optimization of these powerful synthetic sequences.

Conclusion: The Future of Tetrahydrocarbazole Synthesis

Palladium catalysis has undeniably opened new avenues for the synthesis of 1,2,3,4-tetrahydrocarbazoles, offering significant advantages in terms of efficiency, scope, and functional group tolerance over classical methods. The methodologies outlined in this guide—intramolecular Buchwald-Hartwig amination, intramolecular Heck reactions, and the conceptual framework of domino reactions—represent a powerful toolkit for the modern organic chemist. As ligand design and catalyst development continue to advance, we can anticipate the emergence of even more sophisticated and efficient palladium-catalyzed strategies for the construction of this vital heterocyclic scaffold, further empowering the synthesis of novel therapeutics and functional materials.

References

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Sources

Application

Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles using Ionic Liquids: An Application Note and Protocol

This technical guide provides a comprehensive overview and detailed protocols for the environmentally benign synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, a crucial scaffold in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the environmentally benign synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, a crucial scaffold in medicinal chemistry and materials science. We will explore the application of ionic liquids as recyclable catalysts and solvents, focusing on the Fischer indole synthesis as the core reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to implement greener and more efficient synthetic methodologies.

Introduction: The Imperative for Greener Synthesis of Carbazoles

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical methods for synthesizing this scaffold, while effective, often rely on harsh acidic conditions, volatile organic solvents, and catalysts that are difficult to recover and reuse, leading to significant environmental concerns.

Green chemistry principles call for the development of synthetic routes that are safer, more efficient, and environmentally friendly.[2] In this context, ionic liquids (ILs) have emerged as promising alternatives to conventional solvents and catalysts.[2][3] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, make them ideal candidates for cleaner chemical transformations.[2] This guide details a robust and green protocol for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles via the Fischer indole synthesis, leveraging the catalytic prowess of ionic liquids.[4][5]

The Fischer Indole Synthesis in Ionic Liquids: A Mechanistic Perspective

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles from phenylhydrazines and cyclohexanones is a classic example of the Fischer indole synthesis.[6][7] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization involving a[8][8]-sigmatropic rearrangement.[6][7][9]

Ionic liquids, particularly those with acidic properties, can act as both the solvent and the catalyst in this transformation.[4][5][10] The proposed mechanism in the presence of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) is illustrated below. The ionic liquid facilitates the key protonation steps and provides a polar environment that can stabilize the charged intermediates.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Cyclohexanone - H2O Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Phenylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Aminal Cyclized Aminal Diimine->Aminal Intramolecular Cyclization Tetrahydrocarbazole 2,3,4,9-Tetrahydro-1H-carbazole Aminal->Tetrahydrocarbazole - NH3 (Aromatization)

Figure 1: Proposed mechanism of the Fischer indole synthesis for 2,3,4,9-tetrahydro-1H-carbazole formation catalyzed by an acidic ionic liquid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles using an ionic liquid. The following protocol is based on established literature procedures.[4][11]

Materials and Equipment
  • Reactants: Phenylhydrazine hydrochloride, various substituted phenylhydrazine hydrochlorides, cyclohexanone, and substituted cyclohexanones.

  • Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reagents for Workup: Deionized water, ethyl acetate (EtOAc), anhydrous sodium sulfate (Na2SO4).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, and column chromatography setup (silica gel 60-120 mesh).

General Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, combine the phenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and the ionic liquid [bmim][BF4] (20 mol%).

  • Solvent Addition: Add methanol (or ethanol) as a co-solvent. The use of a co-solvent can facilitate the reaction and product isolation.[4]

  • Reaction Conditions: The reaction mixture is typically refluxed with stirring. The progress of the reaction should be monitored by TLC.

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Add deionized water to the flask.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Catalyst Recycling

A significant advantage of using ionic liquids is their potential for recycling and reuse. After the extraction of the product, the aqueous layer containing the ionic liquid can be subjected to vacuum distillation to remove water and residual organic solvents. The recovered ionic liquid can then be reused in subsequent reactions. Studies have shown that ionic liquids like [bmim][BF4] can be reused for several consecutive reactions without a significant loss of catalytic activity.[4][5]

Experimental_Workflow Reactants Reactants: Phenylhydrazine HCl Cyclohexanone Reaction Reaction (Reflux) Reactants->Reaction IL Ionic Liquid Catalyst [bmim][BF4] IL->Reaction Solvent Solvent (Methanol) Solvent->Reaction Workup Workup (Water Quench) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Contains Ionic Liquid) Extraction->Aqueous_Phase Drying Drying (Na2SO4) & Concentration Organic_Phase->Drying Recycle Ionic Liquid Recycling (Water Evaporation) Aqueous_Phase->Recycle Purification Purification (Column Chromatography) Drying->Purification Product Pure Tetrahydrocarbazole Purification->Product Recycle->IL Reuse

Figure 2: General experimental workflow for the synthesis and catalyst recycling.

Data and Results

The efficiency of this green synthetic method is highlighted by the high yields and relatively short reaction times. The table below summarizes typical results for the synthesis of various substituted 2,3,4,9-tetrahydro-1H-carbazoles.

EntryPhenylhydrazine DerivativeKetoneIonic LiquidConditionsYield (%)Reference
1Phenylhydrazine HClCyclohexanone[bmim][BF4]MeOH, Reflux, 1h95[4]
24-Methylphenylhydrazine HClCyclohexanone[bmim][BF4]MeOH, Reflux, 1.5h92[4]
34-Chlorophenylhydrazine HClCyclohexanone[bmim][BF4]MeOH, Reflux, 2h90[4]
4Phenylhydrazine HCl4-Methylcyclohexanone[bmim][BF4]MeOH, Reflux, 1.5h88[4]
5Phenylhydrazine HClCyclohexanonePyridinium-based IL with ZnCl2Microwave, 110°C89.66[12][13]

Table 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles using ionic liquids.

Characterization of Products

The synthesized 2,3,4,9-tetrahydro-1H-carbazoles can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The aromatic protons typically appear in the range of δ 6.7-7.5 ppm. The aliphatic protons of the cyclohexene ring show signals between δ 1.3-2.8 ppm. The broad singlet for the NH proton is usually observed around δ 10.6 ppm.[4][11]

  • ¹³C NMR: The spectra will show characteristic signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry: The mass spectra of the compounds will exhibit molecular ion peaks corresponding to their respective molecular weights. For the parent 2,3,4,9-tetrahydro-1H-carbazole (C12H13N), the expected molecular weight is 171.24 g/mol .[14][15]

Conclusion

The use of ionic liquids as catalysts and solvents for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles via the Fischer indole synthesis represents a significant advancement in green chemistry. This methodology offers several advantages, including high yields, shorter reaction times, operational simplicity, and the ability to recycle and reuse the catalyst. These benefits make it an attractive and sustainable alternative to traditional synthetic methods, with high potential for industrial-scale applications.

References

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  • Eduque, R. M., & Creencia, E. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413-419. [Link]

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  • Royal Society of Chemistry. (n.d.). Novel carbazole-based ionic liquids and their charge-transfer kinetics pertaining to Marcus theory towards highly efficient redox active electrolytes. Retrieved from [Link]

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  • MDPI. (n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Ionic liquids: A green solvent for organic synthesis. Retrieved from [Link]

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Method

Application of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine Derivatives in Alzheimer's Disease Research: A Technical Guide

Introduction: A Multifaceted Approach to a Complex Disease Alzheimer's disease (AD) is a progressive neurodegenerative disorder that poses a significant global health challenge.[1] Its complex pathology, characterized by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Approach to a Complex Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that poses a significant global health challenge.[1] Its complex pathology, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and a decline in acetylcholine levels, necessitates the development of therapeutic agents that can address multiple facets of the disease.[2] The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives showing promise as multi-target-directed ligands (MTDLs) for AD.[2][3] This guide provides an in-depth overview of the application of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its analogs in Alzheimer's research, complete with detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action: A Multi-Pronged Attack on Alzheimer's Pathology

Derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibit a range of biological activities that are highly relevant to the treatment of Alzheimer's disease. Their therapeutic potential stems from their ability to simultaneously modulate several key pathological pathways.[2]

Cholinesterase Inhibition: Restoring Neurotransmitter Balance

A well-established therapeutic strategy for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[2] Several derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and shown to be potent inhibitors of both AChE and BChE.[1][4][5] Some analogs have demonstrated selectivity for AChE, which is desirable for minimizing peripheral side effects.[5][6]

Modulation of Amyloid-β Aggregation: Tackling the Plaque Formation

The aggregation of Aβ peptides into neurotoxic oligomers and fibrils is a central event in AD pathogenesis.[7] Carbazole-based compounds have been shown to inhibit this aggregation process.[4][7] Some carbazole-based fluorophores can selectively bind to Aβ peptides and their aggregates, thereby preventing the formation of toxic species.[4]

Inhibition of Tau Hyperphosphorylation: Preventing Tangle Formation

The hyperphosphorylation of the tau protein leads to the formation of NFTs and subsequent neuronal death. Glycogen synthase kinase-3β (GSK-3β) is a key enzyme involved in this process. Certain carbazole-based fluorophores have been found to attenuate tau hyperphosphorylation by down-regulating the activity of GSK-3β, highlighting another important mechanism of action.

Neuroprotection: Shielding Neurons from Damage

Beyond their direct effects on cholinesterases, Aβ, and tau, carbazole derivatives also exhibit significant neuroprotective properties. They have been shown to protect neuronal cells from oxidative stress and excitotoxicity.[8] The neuroprotective effects of some carbazole compounds are mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[9][10][11]

Visualizing the Multi-Target Approach

The following diagram illustrates the multifaceted mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in the context of Alzheimer's disease pathology.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention cluster_2 Therapeutic Effects Cholinergic Deficit Cholinergic Deficit Aβ Aggregation Aβ Aggregation Tau Hyperphosphorylation Tau Hyperphosphorylation Oxidative Stress & Neuroinflammation Oxidative Stress & Neuroinflammation 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Derivatives 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Derivatives AChE/BChE Inhibition AChE/BChE Inhibition 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Derivatives->AChE/BChE Inhibition Inhibits Inhibition of Aβ Aggregation Inhibition of Aβ Aggregation 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Derivatives->Inhibition of Aβ Aggregation Inhibits GSK-3β Inhibition GSK-3β Inhibition 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Derivatives->GSK-3β Inhibition Inhibits Neuroprotection Neuroprotection 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Derivatives->Neuroprotection Promotes AChE/BChE Inhibition->Cholinergic Deficit Ameliorates Inhibition of Aβ Aggregation->Aβ Aggregation Reduces GSK-3β Inhibition->Tau Hyperphosphorylation Reduces Neuroprotection->Oxidative Stress & Neuroinflammation Reduces

Caption: Multi-target mechanism of tetrahydrocarbazole derivatives in AD.

Experimental Protocols

This section provides detailed protocols for the synthesis and in vitro evaluation of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives.

Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives

This protocol describes a general method for the synthesis of the tetrahydrocarbazole core via the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, followed by derivatization.[4][12]

Objective: To synthesize a series of 2,3,4,9-tetrahydro-1H-carbazole derivatives for biological evaluation.

Materials and Reagents:

  • Substituted phenylhydrazine hydrochlorides

  • Cyclohexanone or substituted cyclohexanones

  • Glacial acetic acid

  • Ethanol

  • Sodium nitrate

  • Sulfuric acid

  • Zinc dust

  • Sodium hydroxide

  • Alkyl/aryl halides or other electrophiles

  • Appropriate solvents for reaction and purification (e.g., DMF, acetone)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Synthesis of the Tetrahydrocarbazole Core: a. In a round-bottom flask, dissolve the desired phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.2 eq) in glacial acetic acid.[12] b. Reflux the mixture for 5-10 minutes.[12] c. Cool the reaction mixture to room temperature to allow the 2,3,4,9-tetrahydro-1H-carbazole product to crystallize. d. Filter the solid product, wash with cold ethanol, and dry under vacuum. e. Recrystallize the crude product from ethanol to obtain the pure tetrahydrocarbazole.[4]

  • Nitration of the Tetrahydrocarbazole Ring (Example for 6-position substitution): a. Dissolve the synthesized tetrahydrocarbazole in concentrated sulfuric acid at 0°C. b. Slowly add a solution of sodium nitrate in sulfuric acid, maintaining the temperature below 5°C. c. Stir the reaction mixture at low temperature for 1-2 hours. d. Pour the reaction mixture onto crushed ice and collect the precipitated 6-nitro-2,3,4,9-tetrahydro-1H-carbazole by filtration.

  • Reduction of the Nitro Group: a. Suspend the 6-nitro-tetrahydrocarbazole in a mixture of ethanol and water. b. Add zinc dust and a solution of sodium hydroxide. c. Reflux the mixture until the reaction is complete (monitored by TLC). d. Filter the hot reaction mixture to remove zinc oxide and concentrate the filtrate to obtain 6-amino-2,3,4,9-tetrahydro-1H-carbazole.

  • N-Alkylation/Arylation and Amine Derivatization: a. To a solution of the amino-tetrahydrocarbazole in a suitable aprotic solvent (e.g., DMF), add a base such as potassium carbonate. b. Add the desired alkyl/aryl halide or other electrophile and stir the reaction at room temperature or with heating until completion. c. Work up the reaction by adding water and extracting the product with an organic solvent. d. Purify the final derivative by column chromatography.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE and BChE activity and screening for their inhibitors.[13][14][15]

Objective: To determine the IC50 values of synthesized tetrahydrocarbazole derivatives for AChE and BChE inhibition.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 0.1 M Sodium phosphate buffer, pH 8.0

  • Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents: a. Prepare stock solutions of enzymes, substrates, and DTNB in the phosphate buffer. b. Prepare serial dilutions of the test compounds and positive control in the buffer. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Procedure: a. In a 96-well plate, add 25 µL of each test compound dilution. b. Add 50 µL of the AChE or BChE solution to each well. c. Add 125 µL of the DTNB solution to each well. d. Incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to each well. f. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound. b. Determine the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Protocol 3: In Vitro Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the aggregation of Aβ peptides and to screen for inhibitors of this process.[16][17][18]

Objective: To evaluate the ability of synthesized tetrahydrocarbazole derivatives to inhibit Aβ(1-42) fibril formation.

Materials and Reagents:

  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Preparation of Aβ(1-42) Monomers: a. Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas. c. Store the resulting peptide film at -80°C until use. d. Immediately before the assay, dissolve the peptide film in PBS to the desired final concentration (e.g., 10 µM).

  • Aggregation Assay: a. In a 96-well plate, mix the Aβ(1-42) solution with various concentrations of the test compounds. b. Add ThT to a final concentration of 20 µM. c. Incubate the plate at 37°C with gentle shaking. d. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.

  • Data Analysis: a. Plot the fluorescence intensity against time for each concentration of the test compound. b. The inhibition of Aβ aggregation is determined by a decrease in the final fluorescence intensity compared to the control (no inhibitor). c. Calculate the percentage of inhibition at a specific time point (e.g., 24 or 48 hours). d. Determine the IC50 value for the inhibition of Aβ aggregation.

Protocol 4: Cell-Based Neuroprotection Assay

This assay assesses the ability of test compounds to protect neuronal cells from Aβ-induced toxicity.[5][19][20] The human neuroblastoma SH-SY5Y cell line is a commonly used model for this purpose.[5][20]

Objective: To determine the neuroprotective effects of synthesized tetrahydrocarbazole derivatives against Aβ(1-42)-induced cytotoxicity in SH-SY5Y cells.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Aggregated Aβ(1-42) peptide (prepared as in Protocol 3)

  • Test compounds (tetrahydrocarbazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture and Plating: a. Culture SH-SY5Y cells in a CO2 incubator at 37°C. b. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 2 hours. b. Add aggregated Aβ(1-42) to the wells to a final concentration that induces significant cell death (e.g., 10 µM). c. Incubate the cells for 24-48 hours.

  • MTT Assay for Cell Viability: a. After the incubation period, add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Express the cell viability as a percentage of the control (cells not treated with Aβ). b. The neuroprotective effect is demonstrated by an increase in cell viability in the presence of the test compound compared to cells treated with Aβ alone. c. Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).

Data Summary: Cholinesterase Inhibitory Activity

The following table summarizes the reported IC50 values for some exemplary 2,3,4,9-tetrahydro-1H-carbazole derivatives against AChE and BChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)Reference
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleData not specified as IC50, but noted as selective AChE inhibitorData not specified as IC50Selective for AChE[5][6]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleData not specified as IC50, but noted as selective AChE inhibitorData not specified as IC50Selective for AChE[5][6]
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineData not specified as IC50, but noted as selective AChE inhibitorData not specified as IC50Selective for AChE[5][6]
Carbazole-based semicarbazone (62)1.37 (human AChE)2.69 (equine BChE)1.96[12][21]
Carbazole-based semicarbazone (63)1.18 (human AChE)3.31 (equine BChE)2.81[12][21]

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives for Alzheimer's disease research.

G Synthesis of Derivatives Synthesis of Derivatives Cholinesterase Inhibition Assay Cholinesterase Inhibition Assay Synthesis of Derivatives->Cholinesterase Inhibition Assay Aβ Aggregation Inhibition Assay Aβ Aggregation Inhibition Assay Synthesis of Derivatives->Aβ Aggregation Inhibition Assay Neuroprotection Assay Neuroprotection Assay Synthesis of Derivatives->Neuroprotection Assay Lead Compound Identification Lead Compound Identification Cholinesterase Inhibition Assay->Lead Compound Identification Aβ Aggregation Inhibition Assay->Lead Compound Identification Neuroprotection Assay->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: In vitro screening workflow for tetrahydrocarbazole derivatives.

Neuroprotective Signaling Pathway

The neuroprotective effects of certain carbazole derivatives are mediated, at least in part, by the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

G Carbazole Derivative Carbazole Derivative PI3K PI3K Carbazole Derivative->PI3K Activates Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins (e.g., Bad, Bax) Pro-apoptotic Proteins (e.g., Bad, Bax) Akt->Pro-apoptotic Proteins (e.g., Bad, Bax) Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes Pro-apoptotic Proteins (e.g., Bad, Bax)->Cell Survival Inhibits

Caption: Neuroprotective PI3K/Akt signaling pathway activated by carbazole derivatives.

Conclusion and Future Directions

2,3,4,9-Tetrahydro-1H-carbazol-1-amine and its derivatives represent a promising class of multi-target-directed ligands for the treatment of Alzheimer's disease. Their ability to inhibit cholinesterases, prevent amyloid-β aggregation, modulate tau pathology, and exert neuroprotective effects makes them attractive candidates for further drug development. A critical consideration for the in vivo efficacy of these compounds is their ability to cross the blood-brain barrier (BBB). Some studies suggest that certain carbazole derivatives may be substrates for efflux pumps like P-glycoprotein, which could limit their brain penetration.[6] Therefore, future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain exposure. The protocols provided in this guide offer a robust framework for the synthesis and in vitro evaluation of novel tetrahydrocarbazole derivatives, paving the way for the discovery of new and effective therapies for Alzheimer's disease.

References

  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. NIScPR Online Periodical Repository. [Link]

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  • Mani, J. S., Johnson, J. B., & Rabbani, S. I. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Molecules, 27(5), 1596. [Link]

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Application

Application Notes and Protocols: Tetrahydrocarbazole Derivatives as Acetylcholinesterase Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of tetrahydrocarbazole derivatives as potent acetylcholinesterase inhi...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of tetrahydrocarbazole derivatives as potent acetylcholinesterase inhibitors. This document delves into the scientific rationale, detailed experimental protocols, and data interpretation, grounded in established scientific literature.

Introduction: The Cholinergic Hypothesis and the Promise of Tetrahydrocarbazoles

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory.[1] One of the key pathological hallmarks of AD is the dysfunction of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[2] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal.[3] Therefore, inhibiting AChE is a well-established therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief for AD.[2][4]

The tetrahydrocarbazole scaffold has emerged as a privileged structure in the design of novel anti-Alzheimer's agents.[1] Derivatives of this heterocyclic system have demonstrated not only potent AChE inhibitory activity but also the potential to address other pathological aspects of AD, such as amyloid-beta (Aβ) aggregation and mitochondrial dysfunction, positioning them as promising multi-target-directed ligands.[1][5][6]

This guide will provide detailed protocols for the synthesis of a representative tetrahydrocarbazole derivative via the Borsche-Drechsel cyclization and the subsequent in-vitro evaluation of its AChE inhibitory activity using the Ellman's assay.

Synthesis of Tetrahydrocarbazole Derivatives: The Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classic and reliable acid-catalyzed reaction for the synthesis of tetrahydrocarbazoles from cyclohexanone arylhydrazones.[7][8][9] This reaction is a cornerstone in the synthesis of various biologically active carbazole alkaloids and their derivatives.[10]

Reaction Mechanism Workflow

The reaction proceeds through a mechanism analogous to the Fischer indole synthesis.[8][11]

Borsche_Drechsel_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization A Phenylhydrazine + Cyclohexanone B Cyclohexanone Phenylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D Heat, Acid E Cyclized Intermediate D->E Cyclization F 1,2,3,4-Tetrahydrocarbazole E->F Elimination of NH3

Caption: Borsche-Drechsel cyclization mechanism.

Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol describes a representative synthesis of the core tetrahydrocarbazole scaffold.[8]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylhydrazine (1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid (approximately 5-10 volumes relative to the phenylhydrazine).

  • Reactant Addition: While stirring, slowly add cyclohexanone (1.0-1.2 equivalents) to the mixture. The addition is often exothermic, so it should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture into a beaker containing cold water or an ice-water mixture. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 2,3,4,9-tetrahydro-1H-carbazole.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In-Vitro Evaluation of Acetylcholinesterase Inhibition: The Ellman's Assay

The Ellman's assay is a rapid, simple, and robust colorimetric method for measuring cholinesterase activity.[12][13] It is widely used for the screening and characterization of AChE inhibitors.[14][15]

Principle of the Assay

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine.[12] The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[12][13] The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[12]

Experimental Workflow

Ellmans_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCh Solution - Inhibitor Stock Solutions B Add Buffer, AChE Solution, and Inhibitor (or vehicle for control) A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction by adding DTNB and ATCh C->D E Measure Absorbance at 412 nm (kinetic or endpoint reading) D->E F Calculate % Inhibition E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: Workflow for the Ellman's assay.

Protocol: Determination of IC₅₀ for Tetrahydrocarbazole Derivatives

This protocol is designed for a 96-well microplate format.[12][13]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test tetrahydrocarbazole derivatives

  • Donepezil or Tacrine (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[12]

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is common.[12]

  • DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Protect this solution from light.[12]

  • ATCh Solution (15 mM): Dissolve an appropriate amount of ATCh in deionized water. Prepare this solution fresh daily.[12]

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the tetrahydrocarbazole derivatives and the positive control in DMSO.

  • Working Inhibitor Solutions: Prepare serial dilutions of the stock solutions in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.[13]

Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following components in triplicate:

    • Blank: 180 µL of phosphate buffer + 20 µL of vehicle (e.g., buffer with the same DMSO concentration as the test wells).

    • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of vehicle.

    • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the respective working inhibitor solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells. The total volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For kinetic analysis, take readings every minute for 10-15 minutes.[13] For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[13]

Data Analysis:

  • Calculate the Rate of Reaction: For kinetic data, determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[13] For endpoint data, subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate the Percentage of Inhibition: Use the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Quantitative Data and Structure-Activity Relationships (SAR)

The inhibitory potency of tetrahydrocarbazole derivatives against AChE can vary significantly based on the nature and position of substituents on the carbazole ring.

Table 1: Representative AChE Inhibitory Activity of Tetrahydrocarbazole Derivatives

CompoundSubstituent(s)IC₅₀ (µM)Reference
Derivative 16-Nitro> 100
Derivative 26-Amino2.53
Derivative 39-MethylVaries[1]
Donepezil(Standard)~0.02

Note: The IC₅₀ values are illustrative and can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-position: Electron-donating groups, such as an amino group, at the 6-position of the tetrahydrocarbazole ring have been shown to enhance AChE inhibitory activity compared to electron-withdrawing groups like a nitro group.

  • Substitution at the 9-position (Nitrogen): Modification at the 9-position can influence the lipophilicity and binding interactions of the molecule with the enzyme's active site.

  • Dual Binding Site Inhibition: Some derivatives are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which can lead to enhanced inhibitory potency and additional benefits like preventing Aβ aggregation.[2][16]

Kinetic Studies of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies can be performed.[17][18] This involves measuring the initial reaction rates at various substrate (ATCh) and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constants (Ki).[19][20] A mixed-type inhibition is often observed for many AChE inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[18][20]

Conclusion

Tetrahydrocarbazole derivatives represent a promising class of compounds for the development of novel therapies for Alzheimer's disease. Their straightforward synthesis via the Borsche-Drechsel cyclization and their potent acetylcholinesterase inhibitory activity make them attractive candidates for further investigation. The protocols provided in these application notes offer a robust framework for the synthesis, in-vitro screening, and characterization of these compounds, enabling researchers to explore their therapeutic potential in a systematic and reproducible manner.

References

  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry - Section B, 60B(1), 152-160. [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. (n.d.). Google Scholar.
  • Pchitskaya, E., Popugaeva, E., & Bezprozvanny, I. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. Molecular Neurodegeneration, 9, 50. [Link]

  • Chaudhari, T. Y., & Telvekar, V. N. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(1), 152-160. [Link]

  • Borsche-Drechsel Reaction. (n.d.). Google Books.
  • NIScPR Online Periodical Repository. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies on the mechanism of AChE inhibition by compounds and.... Retrieved from [Link]

  • Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. (n.d.). Bentham Science. Retrieved from [Link]

  • de F. F. R. de Carvalho, M., et al. (2021). A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. Mini-Reviews in Medicinal Chemistry, 22(12), 1626-1636. [Link]

  • ResearchGate. (n.d.). Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with.... Retrieved from [Link]

  • Ask this paper | Bohrium. (2023). the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2021). In vitro assessment of acetylcholinesterase inhibitory activity using combinition of synthetic drugs. Retrieved from [Link]

  • Pchitskaya, E., Popugaeva, E., & Bezprozvanny, I. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. Molecular Neurodegeneration, 9, 50. [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

  • He, Y., et al. (2019). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 24(22), 4038. [Link]

  • Pohanka, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 18(11), 3823. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

  • Fernandes, I., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease, 76(1), 315-326. [Link]

  • ResearchGate. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Retrieved from [Link]

  • Bolognesi, M. L., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 4(4), 670-679. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Retrieved from [Link]

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  • Wang, L., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

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Method

Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted 2,3,4,9-tetrahydro-1H-carbazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted 2,3,4,9-tetrahydro-1H-carbazoles (THCs) represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of ph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2,3,4,9-tetrahydro-1H-carbazoles (THCs) represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4][5] This class of heterocyclic compounds, found in numerous natural products and synthetic analogues, has garnered significant attention for its potential as anticancer agents.[2][6][7][8] The versatile THC core allows for substitutions at various positions, enabling the fine-tuning of their biological activity. These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[2][3][4]

This technical guide provides a comprehensive overview of the anticancer activity of substituted 2,3,4,9-tetrahydro-1H-carbazoles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate and validate the therapeutic potential of this promising class of compounds.

Synthesis of Substituted 2,3,4,9-tetrahydro-1H-carbazoles: The Borsche–Drechsel Cyclization

A cornerstone in the synthesis of the tetrahydrocarbazole scaffold is the Borsche–Drechsel cyclization.[9][10][11][12][13] This acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form the corresponding tetrahydrocarbazoles.[9][11] The reaction proceeds in a manner analogous to the Fischer indole synthesis and involves a[14][14]-sigmatropic rearrangement.[9][12]

General Synthetic Protocol: Borsche–Drechsel Cyclization

This protocol outlines a general procedure for the synthesis of a substituted 2,3,4,9-tetrahydro-1H-carbazole.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Cyclohexanone (or a substituted cyclohexanone)

  • Glacial acetic acid

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.

  • To this solution, add cyclohexanone (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted 2,3,4,9-tetrahydro-1H-carbazole.

Mechanisms of Anticancer Action

Substituted 2,3,4,9-tetrahydro-1H-carbazoles exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby preventing cancer cell proliferation.[2][3][4]

Apoptosis Induction

A significant number of tetrahydrocarbazole derivatives trigger apoptosis in cancer cells. This is frequently achieved through the intrinsic (mitochondrial) pathway.[2] Key events include the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to the dismantling of the cell.[2]

THC Substituted Tetrahydrocarbazole Bcl2 Bcl-2 (Anti-apoptotic) THC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) THC->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Tetrahydrocarbazoles.

Cell Cycle Arrest

Tetrahydrocarbazole derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common mechanism is the arrest of the cell cycle at the G0/G1 or G2/M phases.[3][15] This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

THC Substituted Tetrahydrocarbazole G1 G1 Phase THC->G1 Arrests G2 G2 Phase THC->G2 Arrests S S Phase G1->S Arrest Cell Cycle Arrest G1->Arrest S->G2 M M Phase G2->M G2->Arrest M->G1 Cell Division

Caption: Cell Cycle Arrest Mediated by Tetrahydrocarbazoles.

Experimental Protocols for Evaluating Anticancer Activity

To empirically determine the anticancer potential of novel substituted 2,3,4,9-tetrahydro-1H-carbazoles, a series of in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for assessing cell viability, apoptosis, and cell cycle distribution.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[17]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HT-29)[19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Substituted 2,3,4,9-tetrahydro-1H-carbazole compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18][20]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in a 6-well plate and treat with the tetrahydrocarbazole compound at its IC50 concentration for a predetermined time. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[14][21]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[14][21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[22]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[22]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[23] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[23][24]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol[24][25]

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[25][26]

  • RNase A solution (e.g., 100 µg/mL in PBS)[24][26]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 treated and untreated cells per sample.[24]

  • Washing: Wash the cells twice with PBS, centrifuging at 300 x g for 5 minutes after each wash.[24][25]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[24] Incubate on ice for at least 30 minutes.[24][26] (Cells can be stored at 4°C in 70% ethanol for several weeks).[24][25]

  • Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the supernatant and wash the cells twice with PBS.[24][26]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA, ensuring that PI only stains DNA.[24][26]

  • PI Staining: Add 400 µL of PI staining solution to the cells and mix well.[24] Incubate at room temperature for 5-10 minutes in the dark.[24][26]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry.[24] Collect data from at least 10,000 events and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Substituted 2,3,4,9-tetrahydro-1H-carbazoles against various cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
THC-01 e.g., 6-methoxyMCF-7e.g., 5.2 ± 0.4
HeLae.g., 8.1 ± 0.7
HT-29e.g., 6.5 ± 0.5
THC-02 e.g., 7-chloroMCF-7e.g., 3.8 ± 0.3
HeLae.g., 6.2 ± 0.6
HT-29e.g., 4.9 ± 0.4
Doxorubicin (Positive Control)MCF-7e.g., 0.5 ± 0.05
HeLae.g., 0.8 ± 0.07
HT-29e.g., 0.6 ± 0.06

IC50 values are presented as mean ± standard deviation from at least three independent experiments.

Conclusion

Substituted 2,3,4,9-tetrahydro-1H-carbazoles are a versatile and promising class of compounds with significant potential for the development of novel anticancer agents. The synthetic accessibility of the tetrahydrocarbazole scaffold, coupled with the diverse mechanisms through which its derivatives can exert their anticancer effects, makes this an attractive area for further research. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of the anticancer activity of newly synthesized tetrahydrocarbazole derivatives, from initial cytotoxicity screening to the elucidation of their mechanisms of action. Through rigorous and standardized experimental approaches, the full therapeutic potential of this important class of molecules can be explored and harnessed in the ongoing search for more effective cancer treatments.

References

  • Borsche–Drechsel cyclization - Wikipedia. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Kumar, N., & Gupta, P. (2022).
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  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4). World Journal of Advanced Research and Reviews. Retrieved from [Link]

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  • Kumar, N., & Gupta, P. (2022, November 16). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. Retrieved from [Link]

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  • Borsche-Drechsel Cycliz
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  • Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids. (n.d.). PubMed. Retrieved from [Link]

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Application

Antimicrobial evaluation of novel tetrahydrocarbazole pyrazole derivatives

An in-depth guide to the antimicrobial and cytotoxic evaluation of novel tetrahydrocarbazole pyrazole derivatives, designed for researchers and drug development professionals. This document provides a framework for asses...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial and cytotoxic evaluation of novel tetrahydrocarbazole pyrazole derivatives, designed for researchers and drug development professionals. This document provides a framework for assessing the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for new antimicrobial agents with novel mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the scaffold for a vast number of therapeutic agents.[2] Among these, derivatives combining tetrahydrocarbazole and pyrazole moieties have garnered significant interest. Tetrahydrocarbazoles are known to be present in many biologically active compounds, while pyrazoles are recognized for a wide spectrum of pharmacological activities, including antimicrobial effects.[3][4][5]

This guide provides a comprehensive set of protocols to systematically evaluate the antimicrobial efficacy and preliminary safety profile of newly synthesized tetrahydrocarbazole pyrazole derivatives. The methodologies detailed herein are designed to establish a robust, reproducible data package for initial lead characterization.

Synthesis Pathway Overview

The journey of evaluation begins with the successful synthesis of the target compounds. While numerous synthetic routes exist, a common approach involves the Fischer indole synthesis to create the tetrahydrocarbazole core, followed by functionalization and cyclization to introduce the pyrazole moiety.[6][7]

A representative synthesis could involve reacting a substituted phenylhydrazine with cyclohexanone to form the 1,2,3,4-tetrahydrocarbazole scaffold.[6][7] Subsequent reactions, such as condensation with chloroacetyl chloride and reaction with diamines, can create intermediates that, after diazotization and reaction with hydrazine derivatives, yield the final tetrahydrocarbazole pyrazole compounds.[6] Characterization using methods like FTIR, ¹H-NMR, and ¹³C-NMR is essential to confirm the structure of the final derivatives before biological evaluation.

Experimental Evaluation Workflow

A structured, tiered approach is critical for the efficient evaluation of novel compounds. The workflow progresses from broad screening to quantitative assessment of efficacy and cytotoxicity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Antimicrobial Efficacy cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Data Analysis synthesis Synthesis of Tetrahydrocarbazole Pyrazole Derivatives characterization Structural Verification (NMR, FTIR, Mass Spec) synthesis->characterization mic Determine Minimum Inhibitory Concentration (MIC) characterization->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc Follow-up for bactericidal activity analysis Calculate MBC/MIC Ratio & Selectivity Index (SI) mic->analysis cyto Cytotoxicity Assay (e.g., MTT) on Mammalian Cells mbc->cyto mbc->analysis cyto->analysis

Caption: High-level workflow for antimicrobial compound evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the most fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[8] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[9][10]

Rationale

This quantitative method allows for the direct comparison of the potency of multiple compounds against various microbial strains. Utilizing a 96-well plate format facilitates serial dilutions and high-throughput screening.[11] A standardized bacterial inoculum is crucial for reproducibility, as the final result is dependent on the initial number of organisms.[9]

Materials
  • Test tetrahydrocarbazole pyrazole derivatives

  • Sterile 96-well microtiter plates with flat bottoms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[12]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fresh (18-24 hour) bacterial cultures on agar plates

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips

  • Plate sealer or lid

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[13]

    • The solvent choice is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]

    • Dilute this standardized suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[9][11] This typically requires a 1:100 or 1:200 dilution in the broth medium.

  • Microdilution Plate Setup:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next across the row. Discard 100 µL from the last well.[14]

    • This creates a gradient of decreasing compound concentrations.

    • Designate control wells:

      • Positive Control: Wells with broth and bacteria only (no compound).

      • Negative/Sterility Control: Wells with broth only (no bacteria or compound).

      • Solvent Control: Wells with broth, bacteria, and the highest concentration of the solvent (e.g., DMSO) used in the test wells.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum (typically 5-10 µL, depending on the dilution scheme) to each well (except the sterility control) to reach the final volume and target bacterial concentration.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[9][12]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[13]

    • A microplate reader can be used to measure absorbance (OD600) for a more quantitative assessment.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill a microorganism (bactericidal activity).[14] The MBC test is a crucial follow-up to the MIC assay.[15]

Rationale

Determining if a compound is bacteriostatic or bactericidal is vital for its potential therapeutic application. The MBC is determined by subculturing from the clear wells of the MIC assay onto agar plates to see if any viable bacteria remain.[14] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Step-by-Step Methodology
  • Following MIC Determination: Use the 96-well plates from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a small, fixed volume (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Be sure to label each plate corresponding to the well concentration.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[14]

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16]

G cluster_mic MIC Determination cluster_mbc MBC Determination mic_plate Incubated 96-Well Plate (Serial Dilutions + Bacteria) read_mic Visually Inspect for Turbidity (Determine Lowest Concentration with No Growth) mic_plate->read_mic mic_result MIC Value read_mic->mic_result subculture Aliquot from Clear Wells (MIC and higher concentrations) read_mic->subculture Use clear wells plate_agar Plate onto Antibiotic-Free Agar subculture->plate_agar incubate_agar Incubate Plates (18-24 hours) plate_agar->incubate_agar read_mbc Count Colonies (Determine ≥99.9% Kill) incubate_agar->read_mbc mbc_result MBC Value read_mbc->mbc_result

Caption: Workflow for determining MIC and subsequent MBC values.
Data Presentation: MIC and MBC

Results should be summarized in a clear, tabular format.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
THC-PYR-01S. aureus ATCC 292138162Bactericidal
THC-PYR-01E. coli ATCC 25922161288Bacteriostatic
THC-PYR-02S. aureus ATCC 29213482Bactericidal
THC-PYR-02E. coli ATCC 259228324Bactericidal
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.250.52Bactericidal

Note: Data are for illustrative purposes only.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[17][18]

Rationale

This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate.[17] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's toxic effect.[19]

G cluster_0 Principle of the MTT Assay viable_cell Viable Cell (Active Mitochondria) formazan Formazan (Purple, Insoluble) viable_cell->formazan Mitochondrial Dehydrogenase mtt MTT (Yellow, Soluble) solubilization Solubilization (e.g., DMSO) formazan->solubilization absorbance Measure Absorbance (~570 nm) solubilization->absorbance

Caption: Diagram illustrating the principle of the MTT cytotoxicity assay.
Materials
  • Mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO)[17]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[17]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in fresh culture medium.

    • After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.[17]

    • Include controls: untreated cells (negative control) and medium only (blank).

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[9]

    • Incubate for another 2-4 hours, allowing the viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[17]

    • Add 100-150 µL of DMSO to each well to dissolve the purple crystals.[17] Gently pipette to ensure complete dissolution.

  • Reading and Interpretation:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The results can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity
Compound IDIC₅₀ (µg/mL) on HepG2 cells (48h)
THC-PYR-01> 128
THC-PYR-0264.5
Doxorubicin (Control)1.2

Note: Data are for illustrative purposes only.

Next Steps: Investigating the Mechanism of Action

Identifying a potent and selective compound is a major milestone. The subsequent crucial step is to elucidate its mechanism of action (MoA). Understanding how a compound kills bacteria is essential for lead optimization and overcoming potential resistance.[20][21] Major antibacterial MoAs include:

  • Inhibition of cell wall synthesis[22]

  • Inhibition of protein synthesis

  • Interference with nucleic acid synthesis[22]

  • Disruption of metabolic pathways

  • Inhibition of membrane function[22]

Further experimental studies, such as macromolecular synthesis assays, membrane potential assays, or thermal proteome profiling, can be employed to pinpoint the specific cellular target of the novel tetrahydrocarbazole pyrazole derivatives.[21]

Conclusion

The systematic evaluation pipeline detailed in this guide provides a robust framework for characterizing the antimicrobial potential of novel tetrahydrocarbazole pyrazole derivatives. By integrating quantitative assessments of efficacy (MIC, MBC) with essential safety profiling (cytotoxicity), researchers can efficiently identify promising lead candidates for further development in the critical fight against infectious diseases.

References

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. (n.d.). MDPI. Retrieved from [Link]

  • Al-Mohson, A., & Mohammed, Z. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Eurasian Chemical Communications, 3(6), 425-434. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2013). Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. Molecules, 18(1), 873-892. Retrieved from [Link]

  • Mechanism of action of antimicrobial agents. (n.d.). Slideshare. Retrieved from [Link]

  • View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Mechanisms of action by antimicrobial agents: A review. (n.d.). McGill Journal of Medicine. Retrieved from [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Culp, E., & Wright, G. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Trends in Biochemical Sciences. Retrieved from [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Recent approaches to the synthesis of tetrahydrocarbazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Retrieved from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). (2014). PubMed. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews. Retrieved from [Link]

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Method

Application Notes & Protocols: The 2,3,4,9-Tetrahydro-1H-carbazol-1-amine Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Section 1: The Tetrahydrocarbazole Core - A Privileged Scaffold in Medicinal Chemistry The 1,2,3,4-tetrahydrocarbazole (THC) framework represents a class of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Tetrahydrocarbazole Core - A Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydrocarbazole (THC) framework represents a class of heterocyclic motifs that have garnered immense interest in the field of medicinal chemistry.[1] This tricyclic structure, consisting of an indole core fused with a cyclohexane ring, is a prominent feature in numerous naturally occurring alkaloids and pharmacologically active compounds.[2][3] Its structural rigidity, combined with the potential for substitution at multiple positions, makes it a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.

The specific focus of this guide, 2,3,4,9-tetrahydro-1H-carbazol-1-amine , introduces a primary amine at the C1 position. This functional group is of critical strategic importance for drug design. It serves as a key handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives through reactions like acylation, alkylation, and amidation.[4][5] More importantly, the amine can act as a crucial pharmacophore, forming hydrogen bonds or ionic interactions with target proteins, thereby anchoring the molecule in the binding site and dictating its biological activity.[6][7] The stereochemistry at this position, particularly the (R)-enantiomer, has been shown to be critical for target engagement in certain contexts.[6][7]

The versatility of this scaffold is demonstrated by its wide array of reported biological activities, including neuroprotective, anticancer, and antibacterial properties, making it a cornerstone for developing novel therapeutics.[8][9][10]

Section 2: Synthetic Strategies for the Scaffold and its Derivatives

The construction of the tetrahydrocarbazole core is most commonly achieved through the Fischer indole synthesis .[2] This robust and versatile method involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative. The flexibility of this synthesis allows for the introduction of various substituents on both the aromatic and aliphatic rings, which is essential for probing structure-activity relationships (SAR).[1]

General Synthetic Workflow

The pathway to 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives typically follows a multi-step sequence starting from the formation of the core, followed by functionalization.

G cluster_synthesis Core Synthesis cluster_modification Functionalization & Derivatization P Phenylhydrazine I Tetrahydrocarbazole Core (e.g., 1-oxo-THC) P->I Acid Catalyst (Fischer Indole Synthesis) C Cyclohexanone Derivative (e.g., 4-aminocyclohexanone) C->I A 2,3,4,9-tetrahydro-1H-carbazol-1-amine (Core Scaffold) I->A Reductive Amination or other amination rxn D Diverse Library of Functionalized Derivatives A->D Acylation, Alkylation, Sulfonylation, etc.

Caption: General workflow for synthesis of the core scaffold and its derivatives.

Protocol 2.1: Synthesis of a 1-Oxo-1,2,3,4-tetrahydrocarbazole Intermediate via Fischer Indole Synthesis

This protocol describes a foundational step for accessing the scaffold. The resulting ketone at the C1 position is a versatile intermediate for subsequent introduction of the amine group.

Rationale: The Fischer indole synthesis is a classic, reliable method for forming the indole ring system inherent to the carbazole core. Using an acid catalyst facilitates the cyclization and dehydration steps required to form the tricyclic product.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Cyclohexane-1,3-dione (or other suitable cyclohexanone)

  • Glacial acetic acid

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted phenylhydrazine hydrochloride (1 equivalent) and the cyclohexanone derivative (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve or suspend the reactants.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-oxo-tetrahydrocarbazole intermediate.

Next Step - Introducing the Amine: The resulting ketone can be converted to the desired 1-amine via reductive amination . This involves reacting the ketone with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride) to form the primary amine.

Section 3: Therapeutic Applications & Mechanistic Insights

The 2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold has been successfully employed to design molecules for a range of complex diseases.

Neuroprotective Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial disorder, making multi-target-directed ligands highly desirable.[11] Tetrahydrocarbazole derivatives have shown significant promise by simultaneously modulating several key pathological pathways in AD.[8][11]

  • Cholinesterase Inhibition: Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment of AD.

  • Modulation of Aβ Aggregation: Some carbazoles can interfere with the aggregation of amyloid-beta (Aβ) peptides into toxic plaques, a central hallmark of AD.[13][14]

  • Calcium Homeostasis: Fused 1-amino-1,2,3,4-tetrahydrocarbazoles have been identified as capable of dampening the dysregulated endoplasmic reticulum (ER) calcium release observed in cells with familial AD mutations, suggesting a neuroprotective mechanism that preserves mitochondrial function.[15]

Anticancer Activity

The tetrahydrocarbazole nucleus is present in several established anticancer drugs, including the vinca alkaloids.[10] Synthetic derivatives have demonstrated potent cytotoxic activity against various cancer cell lines through multiple mechanisms.[9][10][16]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific phases of the cell cycle, such as G2/M.[1]

  • DNA Intercalation: The planar carbazole ring system can insert itself between DNA base pairs, interfering with replication and transcription.[1][17]

  • Inhibition of Signaling Pathways: Derivatives can inhibit critical signaling pathways that promote tumor growth and survival.[1][10]

Antibacterial Agents: A Novel Anti-Virulence Strategy

A particularly innovative application of this scaffold is in the development of anti-virulence agents for combating bacterial infections.[7]

  • CpxA Phosphatase Inhibition: 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been identified as inhibitors of CpxA, a bacterial sensor kinase.[6][7] CpxA is part of the CpxRA two-component system that helps bacteria respond to envelope stress.

  • Mechanism: CpxA has both kinase and phosphatase activity. By inhibiting the phosphatase activity, these compounds lead to the accumulation of phosphorylated CpxR, which genetically activates a stress response that, in turn, abolishes the virulence of several pathogenic bacteria without necessarily killing them.[6][7] This anti-virulence approach may reduce the selective pressure for developing drug resistance.

G CpxA CpxA Sensor Kinase Phosphatase Domain CpxR CpxR Response Regulator CpxA->CpxR Kinase Activity CpxR_P CpxR-P (Active) CpxR->CpxR_P Phosphorylation P P CpxR_P->CpxR Phosphatase Activity Genes Virulence & Stress Response Genes CpxR_P->Genes Gene Expression (Virulence OFF) Scaffold 2,3,4,9-THC-1-amine (Inhibitor) Scaffold->CpxA:p Inhibits

Sources

Application

Application Notes & Protocols: Harnessing 2,3,4,9-Tetrahydro-1H-carbazol-1-amine for the Development of Advanced Fluorescent Probes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Tetrahydrocarbazole Scaffold - A Privileged Structure in Fluorescence Sensing The carbazole core is a distingu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydrocarbazole Scaffold - A Privileged Structure in Fluorescence Sensing

The carbazole core is a distinguished heterocyclic system that has garnered significant attention in materials science and medicinal chemistry.[1] Its derivatives are prized for their robust chemical and photostability, high fluorescence quantum yields, and favorable biocompatibility.[2][3] These characteristics make the carbazole framework an exceptional platform for constructing small-molecule fluorescent probes.[2] Such probes are indispensable tools for visualizing and quantifying biologically relevant species, offering valuable insights into complex life processes.[2][4]

Within this class of compounds, 2,3,4,9-tetrahydro-1H-carbazol-1-amine (THCA) stands out as a particularly versatile precursor.[5] Its partially saturated tricyclic structure maintains the core photophysical advantages of the carbazole moiety while providing a key functional handle: a primary amine at the 1-position.[5] This amine group serves as a convenient and reactive site for chemical modification, allowing for the strategic attachment of various recognition units to create probes tailored for specific analytes such as metal ions, reactive oxygen species, and changes in the microenvironment.[2][4]

This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent probes derived from the THCA scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to empower researchers in their quest to develop novel molecular tools for diagnostics and drug discovery.

Part 1: Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole (THC) Core

Scientific Rationale: The foundational step in developing THCA-based probes is the efficient synthesis of the parent tetrahydrocarbazole ring system. The Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, is a classic and reliable method.[6] It involves the acid-catalyzed condensation of a phenylhydrazine with cyclohexanone. The acidic environment facilitates the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the aromatic indole core fused to the cyclohexane ring.

Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Phenylhydrazone H_plus H⁺ (Acid Catalyst) Glacial Acetic Acid H_plus->Phenylhydrazone THC 2,3,4,9-Tetrahydro-1H-carbazole (THC) Phenylhydrazone->THC [3,3]-Sigmatropic Rearrangement & Cyclization

Figure 1. General workflow for the Borsche-Drechsel cyclization to form the tetrahydrocarbazole core.

Protocol 1.1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol is adapted from established literature procedures.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.

    • Scientist's Note: Glacial acetic acid serves as both the solvent and the acid catalyst. An excess of cyclohexanone ensures the complete consumption of the phenylhydrazine starting material.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass for C₁₂H₁₃N is approximately 171.10 g/mol .

From this core structure, the target 2,3,4,9-tetrahydro-1H-carbazol-1-amine (THCA) can be synthesized through established multi-step routes, often involving functionalization followed by reduction.

Part 2: Design and Synthesis of a THCA-Based Fluorescent Probe for Copper (II) Detection

Scientific Rationale: To transform the THCA scaffold into a functional sensor, a recognition moiety must be introduced. Copper (Cu²⁺) is an essential trace element, but its dysregulation is linked to serious neurodegenerative diseases.[1] Therefore, developing probes for Cu²⁺ is of high importance.[8][9] We will design a probe, designated THCA-DPA , by coupling THCA with a di-2-picolylamine (DPA) group. DPA is a well-known chelator that selectively binds to transition metal ions like Cu²⁺.[1] The sensing mechanism is based on fluorescence quenching. In the absence of Cu²⁺, the probe is fluorescent ("ON" state). Upon binding Cu²⁺, the proximity of the metal ion facilitates a photoinduced electron transfer (PET) process, which quenches the fluorescence ("OFF" state).[10]

THCA 2,3,4,9-Tetrahydro-1H-carbazol-1-amine (THCA) THCA_DPA THCA-DPA Probe THCA->THCA_DPA Nucleophilic Substitution Reagent 2-(Chloromethyl)pyridine (2 eq.) Reagent->THCA_DPA Base K₂CO₃ / KI Acetonitrile (Solvent) Base->THCA_DPA

Figure 2. Synthetic scheme for the THCA-DPA fluorescent probe.

Protocol 2.1: Synthesis of THCA-DPA Probe

This protocol is a representative procedure based on standard N-alkylation reactions of amines.[1]

  • Reaction Setup: To a solution of 2,3,4,9-tetrahydro-1H-carbazol-1-amine (THCA, 1.0 eq) in dry acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 3.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

    • Scientist's Note: K₂CO₃ acts as a base to deprotonate the amine, increasing its nucleophilicity. KI facilitates the reaction through the in-situ formation of a more reactive iodo-intermediate (Finkelstein reaction). The solvent must be dry to prevent unwanted side reactions.

  • Addition of Reagent: Add 2-(chloromethyl)pyridine hydrochloride (2.2 eq), neutralized beforehand or added with sufficient base, to the mixture.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified THCA-DPA probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Application Protocols for the THCA-DPA Probe

Protocol 3.1: Characterization of Photophysical Properties

Rationale: Before application, the fundamental optical properties of the probe must be determined. This includes its absorption and emission wavelengths, brightness (quantum yield), and Stokes shift. Solvent effects are also critical, as changes in environmental polarity can significantly alter fluorescence emission.[11]

  • Stock Solution: Prepare a 1 mM stock solution of THCA-DPA in a high-purity solvent like DMSO or acetonitrile.

  • Working Solutions: Prepare working solutions (e.g., 10 µM) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).[12]

  • Absorption Spectroscopy: Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Using a fluorometer, excite the samples at their λ_abs and record the emission spectra to determine the wavelength of maximum emission (λ_em).

  • Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation:

    • Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    • Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Presentation: Summarize the collected data in a table.

Table 1: Representative Photophysical Data for THCA-DPA

Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Toluene34041558300.85
DCM34243065100.72
Acetonitrile34145580100.55
Water + 1% DMSO34548094300.15

Note: Data are illustrative. A red shift in emission with increasing solvent polarity is typical for probes with intramolecular charge transfer (ICT) character.[12][13]

Protocol 3.2: In Vitro Detection of Cu²⁺ Ions

Rationale: This protocol validates the probe's ability to detect Cu²⁺ and its selectivity over other biologically relevant metal ions. A successful probe will show a significant and selective response to the target analyte.

Probe_Free THCA-DPA Probe High Fluorescence (ON State) Cu2_ion Cu²⁺ Ion Probe_Free:f0->Cu2_ion Binding Photon_out Emission (Fluorescence) Probe_Free:f0->Photon_out Radiative Decay Probe_Bound THCA-DPA-Cu²⁺ Complex Fluorescence Quenched (OFF State) PET Photoinduced Electron Transfer (PET) Probe_Bound:f0->PET Non-Radiative Decay Cu2_ion->Probe_Bound:f0 Photon_in Excitation (hν) Photon_in->Probe_Free:f0 Photon_in->Probe_Bound:f0

Figure 3. "ON-OFF" sensing mechanism of the THCA-DPA probe for Cu²⁺ via PET-induced quenching.

  • Solution Preparation:

    • Prepare a 10 µM working solution of THCA-DPA in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, in water with 1% DMSO to aid solubility).

    • Prepare 1 mM stock solutions of various metal chloride salts (e.g., CuCl₂, ZnCl₂, FeCl₃, MgCl₂, CaCl₂, KCl, NaCl) in deionized water.

  • Titration Experiment:

    • To a cuvette containing the 10 µM probe solution, incrementally add small aliquots of the CuCl₂ stock solution (e.g., from 0 to 2 equivalents).

    • After each addition, mix gently and record the fluorescence emission spectrum (excite at λ_abs).

    • Plot the fluorescence intensity at λ_em against the concentration of Cu²⁺. This will demonstrate the quenching effect. The detection limit can be calculated from the titration data (3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve).[14]

  • Selectivity Experiment (Self-Validation):

    • Prepare a series of cuvettes, each containing the 10 µM probe solution.

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion from the stock solutions. Add only Cu²⁺ (2 equivalents) to one cuvette as a positive control.

    • Record the fluorescence intensity for each sample.

    • The results should show a dramatic decrease in fluorescence only for the sample containing Cu²⁺, demonstrating high selectivity.[1]

  • Competition Experiment:

    • To a solution of the probe that has been quenched with Cu²⁺ (2 eq.), add an excess (10 eq.) of other metal ions.

    • The fluorescence should remain quenched, indicating that other ions do not displace the bound Cu²⁺ and interfere with detection.

Protocol 3.3: Application in Live Cell Imaging (Conceptual Framework)

Rationale: The ultimate goal for many probes is to function within a biological context. This protocol outlines the steps to visualize changes in intracellular Cu²⁺ levels.[15][16]

  • Cell Culture: Plate cells (e.g., HeLa or HepG2 cells) on glass-bottom dishes suitable for microscopy and grow to 70-80% confluency.

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a low concentration of THCA-DPA (e.g., 1-5 µM) in cell culture medium for 30-60 minutes at 37 °C.

    • Scientist's Note: The optimal concentration and incubation time must be determined empirically to maximize signal while minimizing cytotoxicity. A cytotoxicity assay (e.g., MTT) should be performed to ensure the probe is not harmful to the cells at the working concentration.

  • Washing: Wash the cells twice with PBS to remove any excess, non-internalized probe. Add fresh medium or imaging buffer.

  • Baseline Imaging: Acquire initial fluorescence images of the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel). The cells should exhibit bright fluorescence.

  • Analyte Introduction: To induce an increase in intracellular Cu²⁺, treat the cells with a solution of CuCl₂ (e.g., 50-100 µM) potentially with an ionophore like pyrithione to facilitate metal ion entry.

  • Time-Lapse Imaging: Acquire images immediately after adding Cu²⁺ and at subsequent time points. A decrease in intracellular fluorescence over time would indicate that the probe is successfully detecting the influx of Cu²⁺.

  • Controls: A negative control group of cells (probe-loaded but not treated with Cu²⁺) should be imaged in parallel to ensure the fluorescence decrease is not due to photobleaching.

Senior Scientist Insights & Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Synthesis Yield Incomplete reaction; poor nucleophilicity of the amine; decomposition of reagents.Ensure all reagents and solvents are pure and dry. Increase reaction time or temperature moderately. Consider using a stronger, non-nucleophilic base.
Probe Insoluble in Aqueous Buffer The carbazole core is highly hydrophobic.Prepare a concentrated stock solution in DMSO. Use the lowest possible concentration of DMSO (<1%) in the final aqueous solution. Introduce solubilizing groups (e.g., sulfonates) to the probe design if necessary.
Poor Selectivity The chelating group (receptor) has an affinity for multiple ions.Redesign the receptor. The geometry and nature of the donor atoms in the chelator determine selectivity. DFT calculations can help predict binding affinities for different ions.
High Background Signal in Cells Non-specific binding of the probe to cellular components (e.g., membranes, lipid droplets).[12]Reduce probe concentration and/or incubation time. Modify the probe structure to improve water solubility and reduce lipophilicity.
Rapid Photobleaching The fluorophore is not sufficiently photostable under imaging conditions.Reduce laser power and/or exposure time during microscopy. Incorporate an anti-fade reagent into the imaging medium. Select a more photostable fluorophore scaffold if the issue persists.

References

  • Carbazole-Based Fluorescent Molecules | 13 | Design and Applic
  • Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. (n.d.). RSC Publishing.
  • A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging | Request PDF. (n.d.).
  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF. (n.d.).
  • Carbazole‐based colorimetric and fluorescent probe for Cu2+ and its utility in bio‐imaging and real water samples. (n.d.).
  • Protonation-induced fluorescence modulation of carbazole-based emitters. (2022, January 4).
  • A carbazole-based fluorescent probe for ultra-fast detection of ClO− and its application to live cell imaging | Request PDF. (n.d.).
  • Solvent effects on emissions behavior. A Replicate fluorescence... (n.d.).
  • Photophysical properties of an environment sensitive fluorophore 1-keto-6,7-dimethoxy-1,2,3,4-tetrahydrocarbazole and its excited state interaction with N,N-dimethylaniline: A spectroscopic investigation. (2012, July 15). Semantic Scholar.
  • Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. (2023, April 21). PMC - NIH.
  • a new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. (2017, March 6).
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022, April 13). PMC - PubMed Central.
  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
  • Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. (n.d.). NIH.
  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. (2023, July 27). NIH.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022, April 13).
  • Design,Synthesis And Properties Of Fluorescent Probes For Detecting Metal Ions. (2024, April 20).
  • Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. (n.d.).
  • 2,3,4,9-tetrahydro-1H-carbazol-1-amine. (n.d.). Smolecule.
  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (n.d.). PMC - NIH.
  • Carbazole-based colorimetric and fluorescent probe for Cu 2+ and its utility in bio-imaging and real water samples. (n.d.).
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013, March 5).
  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (2024, November 19). MDPI.
  • Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - AU.
  • Solvent and Environmental Effects. (n.d.). OUCI.
  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). (2014, June 20). NIH.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). (2013, November 17). YouTube.
  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. (2020, January 14). NIH.
  • Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. (n.d.). PubMed.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
  • Design and Total Synthesis of a Fluorescent Phorboxazole A Analog for Cellular Studies. (n.d.).
  • Recommended protocols and manuals. (n.d.). Lumiprobe.
  • 2,3,4,9-Tetrahydro-1h-carbazol-1-amine. (n.d.). Sigma-Aldrich.
  • Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. (2022, March 14). PubMed Central.
  • 2,3,4,9-Tetrahydro-1H-carbazol-3-amine. (n.d.). PubChem.
  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (n.d.). PubMed.
  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. (n.d.). MDPI.
  • One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. (n.d.).
  • 1,2,3,4-Tetrahydrocarbazole. (n.d.). PubChem.
  • 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.). PMC - NIH.
  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PMC.
  • Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxyl

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Fischer Indole Synthesis for Higher Yields

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked quest...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yields and purity. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, ensuring robust and reproducible outcomes in your laboratory.

Core Principles of the Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, this reaction remains a cornerstone for synthesizing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2][3] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[4] The process proceeds through a phenylhydrazone intermediate, which then undergoes a critical[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[1][4][5] Understanding this mechanism is key to troubleshooting and optimization.

Reaction Mechanism Overview

The mechanism, first proposed by Robinson, involves several key acid-catalyzed steps.[6]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid-catalyzed) D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) E Cyclic Aminal D->E Intramolecular Attack F Indole Product E->F Elimination of NH₃ & Aromatization (Acid-catalyzed)

Caption: The multi-step mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide for Low Yields & Reaction Failures

Low yields are a common frustration in the Fischer indole synthesis. The reaction is notoriously sensitive to a variety of factors.[2][7] This section breaks down the most common problems, their underlying causes, and provides actionable solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
No Reaction or Very Low Conversion 1. Inappropriate Acid Catalyst: The choice of acid is critical for facilitating the key rearrangement step.[7][8][9] An acid that is too weak may not catalyze the reaction, while one that is too strong can cause degradation. 2. Insufficient Temperature: The[1][1]-sigmatropic rearrangement often requires significant thermal energy to overcome the activation barrier.[10][11] 3. Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can introduce side reactions or inhibit the catalyst.[7]1. Screen Acid Catalysts: Systematically test a range of Brønsted acids (e.g., p-TsOH, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][4][12] Polyphosphoric acid (PPA) is often highly effective as it can act as both catalyst and solvent.[10] 2. Optimize Temperature: Carefully increase the reaction temperature. Refluxing in a suitable solvent like glacial acetic acid or tert-butanol is a common starting point.[10][12] Monitor for decomposition at higher temperatures. 3. Purify Reactants: Use freshly distilled or recrystallized phenylhydrazine and carbonyl compounds. Phenylhydrazine hydrochloride salts are often more stable and can be used directly.[10]
Significant Side Product Formation 1. Aldol Condensation: Aldehydes and ketones with α-hydrogens can self-condense under acidic conditions.[7] 2. N-N Bond Cleavage: Electron-donating groups on the carbonyl starting material can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a competing pathway to the desired cyclization.[7][13][14] This is a known issue in the synthesis of 3-aminoindoles.[13] 3. Regioisomer Formation: Unsymmetrical ketones can form two different ene-hydrazine tautomers, leading to a mixture of indole regioisomers.[15][16]1. One-Pot Procedure: Often, forming the hydrazone in situ without isolation can minimize self-condensation of the carbonyl partner.[2][5] This is achieved by mixing the hydrazine and carbonyl before adding the cyclization catalyst. 2. Modify Catalyst/Conditions: For substrates prone to N-N cleavage, switching from a strong Brønsted acid to a Lewis acid like ZnCl₂ can sometimes favor the desired rearrangement pathway.[13] 3. Control Regioselectivity: The choice of acid can influence the regioselectivity. Stronger acids tend to favor enolization at the less substituted carbon, while milder conditions may favor the more substituted carbon.[17] This must often be determined empirically.
Reaction Fails with Specific Substrates 1. Steric Hindrance: Bulky substituents on the arylhydrazine (especially at the ortho position) or the carbonyl compound can physically block the cyclization step.[7][12] 2. Electron-Withdrawing Groups (EWGs): Strong EWGs on the phenylhydrazine ring can deactivate the aromatic system, making the key C-C bond-forming rearrangement step more difficult.[10] 3. Acetaldehyde Substrates: The reaction often fails with acetaldehyde, making the synthesis of unsubstituted indole itself challenging via this classic route.[2]1. Alternative Routes: For severely hindered substrates, alternative indole syntheses (e.g., Reissert, Madelung) may be more effective.[18] 2. Harsher Conditions: For deactivated hydrazines, stronger acids (e.g., PPA) and higher temperatures may be necessary to drive the reaction to completion.[10] 3. Use a Surrogate: To synthesize the parent indole, pyruvic acid can be used as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated.[5]
Difficult Product Isolation/Purification 1. Tar Formation: Harsh reaction conditions (strong acid, high heat) can lead to polymerization and the formation of tarry byproducts, complicating purification.[2] 2. Product Co-elution: The desired indole product may have similar polarity to byproducts or unreacted starting materials, making chromatographic separation difficult.[19]1. Milder Conditions: Explore using milder catalysts (e.g., acetic acid, methanesulfonic acid) or lower temperatures to minimize degradation.[1][10] 2. Optimize Chromatography: If column chromatography is challenging, try alternative purification methods like recrystallization or preparative TLC. For amine-containing products, adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can improve peak shape and separation.[19]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst for my specific substrates? A1: The choice of acid is critical and often requires empirical optimization.[7] A good starting point is to review literature for similar substrates. As a general rule, Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, and polyphosphoric acid (PPA) are commonly used.[1][4][8] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[1][4] For sensitive substrates, a milder acid like acetic acid, which can also serve as the solvent, may prevent side reactions.[10] If you are using an unsymmetrical ketone, the acid strength can influence the ratio of regioisomers formed.[9][17]

Q2: My reaction with an unsymmetrical ketone gives a mixture of products. How can I improve the regioselectivity? A2: This is a classic challenge. The reaction proceeds via an ene-hydrazine intermediate, and an unsymmetrical ketone can tautomerize in two different directions.[15] The reaction conditions, particularly the acidity of the medium, play a key role. Generally, strong acids at high temperatures favor the formation of the kinetic ene-hydrazine, leading to cyclization at the less-substituted α-carbon.[17] Milder conditions may favor the thermodynamically more stable, more substituted ene-hydrazine. You may need to systematically screen different acids and temperatures to find the optimal conditions for your desired isomer.[12]

Q3: Can I run the Fischer indole synthesis as a one-pot reaction? A3: Yes, and it is often advantageous to do so. The synthesis can be performed by directly subjecting an equimolar mixture of the arylhydrazine and the carbonyl compound to the indolization conditions without isolating the intermediate hydrazone.[2][16] This approach can improve overall yield and efficiency, and it can be particularly useful for minimizing side reactions like the aldol self-condensation of the carbonyl starting material.[5][7]

Q4: I am trying to synthesize a 3-aminoindole and the reaction is failing. What is going wrong? A4: The synthesis of 3-aminoindoles via the Fischer method is a known challenge.[7][13] The issue stems from the electronic properties of the required starting materials. The electron-donating nature of the amino group on the carbonyl precursor can overly stabilize a key intermediate. This stabilization favors a competing reaction pathway involving the heterolytic cleavage of the N-N bond, which prevents the necessary[1][1]-sigmatropic rearrangement from occurring.[13][14] While some success has been found using Lewis acids like ZnCl₂, this particular substitution pattern often requires alternative synthetic strategies.[13]

Q5: What is the "Buchwald modification" and when should I consider using it? A5: The Buchwald modification is a palladium-catalyzed approach that expands the scope of the Fischer indole synthesis.[1][4] Instead of starting with a pre-formed arylhydrazine, this method uses a palladium catalyst to couple an aryl bromide with a hydrazone.[4] This is particularly useful when the required arylhydrazines are unstable, toxic, or not commercially available.[2] It provides a powerful alternative for accessing diverse indole structures.

Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the Fischer indole synthesis.

Caption: A systematic workflow for troubleshooting the Fischer Indole Synthesis.

Experimental Protocols

Protocol 1: General Optimized One-Pot Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using zinc chloride as the catalyst. It is a robust procedure that can be adapted for other substrates.[3]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Zinc Chloride (anhydrous)

  • Ethanol (95%)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

Procedure:

  • Hydrazone Formation (Optional Isolation):

    • In a flask, gently warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.[3]

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by scratching the inside of the flask or by seeding, then cool in an ice bath.

    • Collect the acetophenone phenylhydrazone crystals by filtration and wash with cold ethanol. This intermediate can be dried and used in the next step. For a one-pot synthesis, proceed directly from the initial mixture.

  • Cyclization (Indolization):

    • Caution: This step should be performed in a well-ventilated fume hood.

    • Place finely powdered, anhydrous zinc chloride (20 g) in a beaker.

    • Melt the zinc chloride using a sand bath heated to 165-170°C.

    • Add the acetophenone phenylhydrazone (7.0 g, 0.033 mol) to the molten zinc chloride in one portion and stir vigorously with a glass rod.[3]

    • The mixture will become liquid within 3-4 minutes, and white fumes will evolve.

    • Remove the beaker from the heat and continue stirring for 5 minutes.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.

    • To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker, then rinse the contents into the water mixture.[3]

    • Collect the crude 2-phenylindole precipitate by vacuum filtration and wash thoroughly with 200 mL of water.

    • Recrystallize the crude product from hot 95% ethanol.

    • The typical yield of pure 2-phenylindole is 72-80%.[3]

Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

PPA is a highly effective catalyst for more challenging cyclizations. This protocol is a general guideline.

Materials:

  • Arylhydrazone (or arylhydrazine and carbonyl precursor)

  • Polyphosphoric Acid (PPA)

  • Toluene (optional, as co-solvent)

  • Ice, Water, Sodium Bicarbonate solution, Ethyl Acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer, add the arylhydrazone (1 equivalent).

    • Add polyphosphoric acid (typically 5-10 times the weight of the hydrazone). PPA is very viscous; it can be heated gently to aid transfer.

  • Heating and Monitoring:

    • Heat the mixture with stirring to the desired temperature (typically 80-120°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Caution: Quenching PPA is highly exothermic. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • chemeurope.com. Fischer indole synthesis. [Link]

  • Shafabakhsh, G., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Taber, D. F., & Neubert, P. (2009). Indole synthesis: a review and proposed classification. PMC - NIH. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Chekour, M. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • Chekour, M. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

  • ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. [Link]

  • ACS Publications. (1942). The Fischer Indole Synthesis. [Link]

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. [Link]

  • ResearchGate. (2018). Optimization of the Fischer indole reaction in the synthesis of compound 3. [Link]

  • NIH. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]

  • YouTube. (2018). Part III (Fischer indole synthesis). [Link]

  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • YouTube. (2021). Fischer Indole Synthesis. [Link]

  • MDPI. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • 88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. [Link]

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Optimization

Improving purity of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

An invaluable intermediate in medicinal chemistry, 2,3,4,9-tetrahydro-1H-carbazol-1-amine serves as a crucial building block for a range of biologically active molecules. Its structural integrity and purity are paramount...

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in medicinal chemistry, 2,3,4,9-tetrahydro-1H-carbazol-1-amine serves as a crucial building block for a range of biologically active molecules. Its structural integrity and purity are paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. However, researchers often encounter challenges in purifying this compound, stemming from side products in its synthesis, its susceptibility to degradation, and the presence of persistent, colored impurities.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2,3,4,9-tetrahydro-1H-carbazol-1-amine?

A1: Impurities typically originate from the synthetic route employed, most commonly the Fischer indole synthesis or the reduction of a corresponding ketone. Common impurities include:

  • Unreacted Starting Materials: Residual phenylhydrazine and aminocyclohexanone derivatives.

  • Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric carbazole structures.

  • Oxidation Products: The indole and amine moieties are susceptible to air oxidation over time, leading to highly colored impurities. This is often exacerbated by exposure to light and elevated temperatures.

  • Residual Solvents: Solvents used during the synthesis and workup, such as acetic acid, ethanol, or ethyl acetate, may be present.[1][2] The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceuticals.[3]

  • Products of Incomplete Reaction: Intermediates, such as the phenylhydrazone, may persist if the cyclization step is incomplete.

Q2: What are the primary methods for purifying this compound, and how do they compare?

A2: The choice of purification method depends on the impurity profile, the scale of the synthesis, and the required final purity. The three main techniques are recrystallization, silica gel column chromatography, and preparative HPLC.[4]

Method Typical Purity Throughput Advantages Disadvantages
Recrystallization >95%Moderate to HighSimple, cost-effective, excellent for removing bulk impurities.May not effectively remove structurally similar impurities; yield can be compromised if the compound is partially soluble in the cold solvent.
Silica Gel Chromatography >98%Low to ModerateHigh resolving power for closely related impurities; adaptable to various scales.[2]More time-consuming and solvent-intensive; potential for product loss on the column.
Preparative HPLC >99%LowOffers the highest resolution and purity; automated and highly reproducible.Requires specialized equipment and is significantly more expensive; high solvent consumption.

Q3: My final product has a persistent yellow or brown color. How can I remove it?

A3: Color in the final product is typically due to trace amounts of oxidized impurities.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of decolorizing carbon (activated charcoal) to the hot solution can effectively adsorb these colored impurities.[1] Use charcoal sparingly (typically 1-2% w/w) as it can also adsorb the desired product, reducing the overall yield.

  • Inert Atmosphere: Perform the purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

  • Silica Gel Chromatography: A plug of silica gel or a full column can effectively separate the nonpolar colored impurities from the more polar amine product.

Q4: How can I accurately assess the purity of my 2,3,4,9-tetrahydro-1H-carbazol-1-amine?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent tool for a quick purity check and for optimizing solvent systems for column chromatography. A single spot across multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity and detecting any organic impurities. Integration of the proton signals can provide a quantitative estimate of purity against a known standard.[5]

  • High-Performance Liquid Chromatography (HPLC): The most accurate method for quantifying purity. An HPLC analysis with UV detection will reveal the presence of any impurities, which will appear as separate peaks. The area percentage of the main peak corresponds to the purity level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product has been synthesized.[5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically cause the melting point to be depressed and broadened.

Q5: What are the optimal storage conditions to maintain the long-term purity of the compound?

A5: To prevent degradation, 2,3,4,9-tetrahydro-1H-carbazol-1-amine should be stored with care.

  • Temperature: Store at low temperatures, typically 2-8°C (refrigerated).[6][7]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[7]

  • Form: Storing the compound as a dry, crystalline solid is preferable to storing it in solution, where it may degrade more rapidly.

Troubleshooting Purification Issues

This section provides a structured approach to resolving specific experimental challenges.

TroubleshootingLogic start Purification Issue Identified recrystallization_issue Low Yield or Impure Product from Recrystallization start->recrystallization_issue chromatography_issue Poor Separation or Streaking in Column Chromatography start->chromatography_issue degradation_issue Product Degradation During Purification start->degradation_issue solvent Optimize Solvent System: - Test solvent pairs (e.g., EtOH/Water, EtOAc/Hexane) - Ensure low solubility when cold recrystallization_issue->solvent Cause: Suboptimal Solvent cooling Control Cooling Rate: - Slow, gradual cooling promotes larger crystals - Avoid crash precipitation in an ice bath recrystallization_issue->cooling Cause: Poor Crystal Formation charcoal Impurity Removal: - Use activated charcoal for color - Hot filtration must be rapid recrystallization_issue->charcoal Cause: Persistent Impurities eluent Adjust Eluent Polarity: - Use TLC to find optimal Rf (0.2-0.4) - Add a small % of triethylamine (0.1-1%) to prevent streaking chromatography_issue->eluent Cause: Incorrect Mobile Phase loading Proper Sample Loading: - Dissolve sample in minimal solvent - Apply as a concentrated band chromatography_issue->loading Cause: Overloading/Dilution column_packing Check Column Packing: - Ensure a uniform, air-free silica bed chromatography_issue->column_packing Cause: Poorly Packed Column oxidation Prevent Oxidation: - Use degassed solvents - Work under an inert atmosphere (N2/Ar) degradation_issue->oxidation Cause: Air Sensitivity ph_control Control pH: - Avoid strongly acidic or basic conditions - Use buffered solutions if necessary degradation_issue->ph_control Cause: pH Sensitivity temp_control Minimize Heat Exposure: - Use rotary evaporator at low temperature (<40°C) - Avoid prolonged heating degradation_issue->temp_control Cause: Thermal Instability

Caption: Troubleshooting logic for common purification issues.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove non-polar impurities and colored byproducts, yielding a crystalline solid of >95% purity.

Step-by-Step Methodology:

  • Solvent Selection: Place ~50 mg of the crude amine in a test tube. Add a suitable solvent (e.g., ethanol, methanol, or isopropanol) dropwise while gently heating until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude 2,3,4,9-tetrahydro-1H-carbazol-1-amine and the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (1-2% of the solute's weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is ideal for separating closely related impurities and achieving purity levels greater than 98%.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization prep_tlc 1. TLC Analysis (e.g., Hexane:EtOAc 7:3 + 0.5% TEA) prep_column 2. Column Packing (Slurry pack silica gel in Hexane) prep_tlc->prep_column load_sample 3. Sample Loading (Dissolve crude in minimal DCM, load onto column) prep_column->load_sample elution 4. Gradient Elution (Start with Hexane, gradually increase EtOAc %) load_sample->elution collection 5. Fraction Collection (Collect fractions based on TLC analysis) elution->collection combine 6. Combine Pure Fractions collection->combine evaporate 7. Solvent Removal (Rotary Evaporation) combine->evaporate final_product 8. Pure Amine (>98%) (Dry under high vacuum) evaporate->final_product

Sources

Troubleshooting

Troubleshooting common issues in tetrahydrocarbazole synthesis

Technical Support Center: Tetrahydrocarbazole Synthesis A Guide for the Modern Researcher Welcome to the Technical Support Center for tetrahydrocarbazole synthesis. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydrocarbazole Synthesis

A Guide for the Modern Researcher

Welcome to the Technical Support Center for tetrahydrocarbazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the robust yet often challenging Fischer indole synthesis to construct the tetrahydrocarbazole scaffold—a privileged structure in numerous biologically active compounds.[1][2][3]

As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. This resource addresses common experimental failures, offers logical troubleshooting frameworks, and explains the causality behind protocol choices to empower you to optimize your syntheses with confidence and scientific rigor.

Section 1: The Reaction Core - Understanding the Fischer Indole Synthesis

A firm grasp of the underlying mechanism is the first step toward effective troubleshooting. The Fischer indole synthesis is the most common and direct route to the tetrahydrocarbazole core, involving an acid-catalyzed reaction between a phenylhydrazine and a cyclohexanone derivative.[3][4][5]

Q1: What is the accepted mechanism for the acid-catalyzed formation of 1,2,3,4-tetrahydrocarbazole?

A1: The reaction proceeds through several distinct, acid-catalyzed stages. Understanding each step is critical for diagnosing issues, as the reaction can stall or be diverted at any point.[5][6]

  • Phenylhydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and cyclohexanone to form a phenylhydrazone intermediate.[5][7]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine isomer. This step is crucial and requires an acidic proton.[5][6]

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, forming a new C-C bond and breaking the weak N-N bond.[5][9]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amine then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered ring aminal intermediate.[7]

  • Elimination of Ammonia: Finally, the aminal eliminates a molecule of ammonia under acidic conditions, leading to the formation of the stable, aromatic indole ring of the final tetrahydrocarbazole product.[5][7]

Below is a diagram illustrating this mechanistic pathway.

Fischer_Indole_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Reactants Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Formation Reactants->Hydrazone + H⁺, - H₂O Tautomerization Tautomerization to Ene-hydrazine Hydrazone->Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement + H⁺ Cyclization Rearomatization & Intramolecular Cyclization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination - NH₃ Product Tetrahydrocarbazole Elimination->Product Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Phenylhydrazine, Ketone) Start->CheckPurity OptimizeAcid Optimize Acid Catalyst (Screen Brønsted/Lewis Acids) CheckPurity->OptimizeAcid If pure OptimizeTemp Optimize Temperature & Time (Monitor by TLC) OptimizeAcid->OptimizeTemp ConsiderAtmo Consider Inert Atmosphere (N₂ or Ar) OptimizeTemp->ConsiderAtmo Success Improved Yield ConsiderAtmo->Success Side_Reactions Start Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone MainPath Desired Pathway: [3,3]-Sigmatropic Rearrangement Hydrazone->MainPath Strong Acid / Heat Cleavage Side Reaction: N-N Bond Cleavage Hydrazone->Cleavage Electron-Donating Groups Stall Stalls Here (Incomplete Cyclization) Hydrazone->Stall Mild Acid / Low Temp Product Tetrahydrocarbazole MainPath->Product Anilines Anilines + Degradation Products Cleavage->Anilines

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Borsche-Drechsel Cyclization of Tetrahydrocarbazoles

Welcome to the technical support center for the Borsche-Drechsel cyclization of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Borsche-Drechsel cyclization of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common side reactions and to offer insights for optimizing your synthetic protocols. Here, we move beyond simple procedural steps to explain the underlying chemical principles governing the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of my desired tetrahydrocarbazole, and I see several unidentified spots on my TLC. What are the most common side reactions I should be aware of?

The Borsche-Drechsel cyclization, while robust, can be prone to several competing reaction pathways that can diminish the yield of your target tetrahydrocarbazole. The most prevalent side reactions include:

  • N-N Bond Cleavage: This is a significant competitive pathway, particularly when the arylhydrazine precursor bears electron-donating substituents. This cleavage results in the formation of anilines and other degradation byproducts instead of the desired cyclized product.

  • Incomplete Cyclization: The reaction can stall at the intermediate phenylhydrazone stage, especially under overly mild acidic conditions or at insufficient temperatures.

  • Oxidation: The tetrahydrocarbazole product can be susceptible to oxidation, leading to the formation of the corresponding fully aromatized carbazole, particularly at elevated temperatures in the presence of atmospheric oxygen.[1]

  • Dimerization and Polymerization: Under strongly acidic conditions, the reactive intermediates or the final product can undergo dimerization or polymerization, leading to the formation of high molecular weight impurities and tarry residues.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Aromatic Amine Byproducts

Symptom: You observe a significant amount of an aromatic amine corresponding to your starting hydrazine (e.g., aniline if you started with phenylhydrazine) in your crude reaction mixture, and the yield of the tetrahydrocarbazole is disappointingly low.

Probable Cause: The dominant side reaction is likely N-N bond cleavage of the protonated ene-hydrazine intermediate. This pathway is particularly favored when your arylhydrazine contains electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) groups. These groups stabilize the intermediate in a way that promotes cleavage over the desired[2][2]-sigmatropic rearrangement.

Troubleshooting Protocol:

  • Modify Acid Catalyst: Switch to a milder acid. Strong acids can accelerate N-N bond cleavage.

    • Rationale: A milder acid will still catalyze the desired cyclization but may not be aggressive enough to promote significant N-N bond scission.

  • Temperature Optimization: Lower the reaction temperature.

    • Rationale: The activation energy for the N-N bond cleavage may be higher than that of the desired rearrangement. Lowering the temperature can therefore favor the formation of the tetrahydrocarbazole.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: While primarily to prevent oxidation, an inert atmosphere can also help to minimize other side reactions by excluding oxygen which can sometimes participate in radical-mediated decomposition pathways.

Parameter Problematic Condition Recommended Adjustment Rationale
Acid Catalyst Strong acids (e.g., H₂SO₄, PPA)Milder acids (e.g., acetic acid, p-TsOH) or solid acid catalysts (e.g., zeolites)Reduces the rate of N-N bond cleavage.
Temperature High (e.g., >120°C)Lower (e.g., 80-100°C) with extended reaction timeFavors the desired[2][2]-sigmatropic rearrangement over cleavage.
Arylhydrazine Substituent Strong Electron-Donating GroupConsider a protecting group strategy if possible, or alternative synthetic routes.Reduces the electronic driving force for N-N bond cleavage.

Diagram of Competing Pathways:

Borsche-Drechsel: Cyclization vs. N-N Cleavage A Arylhydrazone B Ene-hydrazine Intermediate A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C Desired Pathway E N-N Bond Cleavage B->E Undesired Pathway (Favored by EDGs) D Tetrahydrocarbazole (Desired Product) C->D Cyclization & -NH3 F Aromatic Amine + Iminium Cation (Side Products) E->F

Caption: Competing pathways in the Borsche-Drechsel cyclization.

Issue 2: Formation of a Fully Aromatized Carbazole Impurity

Symptom: Your final product is contaminated with the corresponding carbazole, which can be difficult to separate from the desired tetrahydrocarbazole.

Probable Cause: The tetrahydrocarbazole product has undergone dehydrogenation (oxidation) to the more thermodynamically stable aromatic carbazole. This is often facilitated by high reaction temperatures and the presence of an oxidant, which can be atmospheric oxygen.[1]

Troubleshooting Protocol:

  • Implement an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using a nitrogen or argon atmosphere.

    • Rationale: This is the most direct way to prevent aerial oxidation of the product.

  • Moderate Reaction Temperature: Avoid excessively high temperatures.

    • Rationale: The rate of oxidation increases with temperature.

  • Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.

    • Rationale: Prolonged exposure to the reaction conditions can increase the likelihood of product oxidation.

Experimental Workflow to Minimize Oxidation:

Workflow to Minimize Product Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Assemble Dry Glassware B Purge with Inert Gas (N2 or Ar) A->B C Add Reactants & Solvent B->C D Heat to Optimized Temperature C->D E Monitor by TLC D->E F Cool Reaction E->F Upon Completion G Quench and Extract F->G H Purify Product G->H

Caption: Experimental workflow for minimizing oxidation.

Issue 3: Formation of Tarry, Insoluble Byproducts

Symptom: The reaction mixture becomes dark and viscous, and upon work-up, you isolate a significant amount of intractable, tarry material.

Probable Cause: Under harsh acidic conditions and/or high temperatures, the starting materials, intermediates, or the tetrahydrocarbazole product can undergo polymerization or dimerization. The carbazole nucleus is electron-rich and can be susceptible to electrophilic attack, leading to the formation of dimers or oligomers.

Troubleshooting Protocol:

  • Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.

    • Rationale: Lowering the proton concentration will decrease the rate of acid-catalyzed polymerization.

  • Lower the Reaction Temperature: As with other side reactions, lower temperatures can disfavor these higher activation energy polymerization pathways.

  • Consider a Heterogeneous Catalyst: The use of a solid acid catalyst (e.g., montmorillonite clay, zeolites) can provide a milder reaction environment and may suppress the formation of soluble polymeric byproducts.[2]

    • Rationale: The reaction occurs on the surface of the catalyst, which can provide a more controlled environment and prevent bulk polymerization in solution.

Parameter Problematic Condition Recommended Adjustment Rationale
Acid Concentration High (e.g., concentrated H₂SO₄)Lower concentration or switch to a milder acidMinimizes acid-catalyzed polymerization.
Temperature Very high (e.g., >150°C)Moderate temperature (e.g., 80-120°C)Reduces the rate of thermal decomposition and polymerization.
Catalyst Type Homogeneous strong acidHeterogeneous solid acid catalystProvides a more controlled reaction environment.

References

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. [Link]

  • Shaikh, A. M., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron, 145, 133692. [Link]

  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 30, 90. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine Derivatives

Welcome to the technical support center for the purification of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent basicity of the amine functional group, combined with the sensitive carbazole core, presents unique purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Purification Strategy Decision Guide

Choosing the right purification technique is the first critical step. The following decision tree outlines a logical workflow based on the scale of your reaction and the nature of the impurities.

Purification_Decision_Tree start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid is_major Is the desired amine the major component? is_solid->is_major Yes impurities_neutral Are major impurities non-basic? is_solid->impurities_neutral No (Oil) is_major->impurities_neutral No recrystallization Recrystallization is_major->recrystallization Yes chromatography Column Chromatography impurities_neutral->chromatography No acid_base Acid-Base Extraction / Salt Formation impurities_neutral->acid_base Yes prep_hplc Preparative HPLC chromatography->prep_hplc Further Purity Needed / Isomers final_product Pure Amine Derivative chromatography->final_product recrystallization->final_product acid_base->final_product prep_hplc->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of tetrahydrocarbazol-1-amine derivatives in a question-and-answer format.

Column Chromatography Issues

Question 1: My amine compound is streaking badly on the silica TLC plate and I'm getting poor separation and recovery from my silica gel column. What is happening and how can I fix it?

Answer: This is the most common issue when purifying amines on silica gel.

  • The Cause (Expertise & Experience): Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine (R-NH₂) undergoes a strong acid-base interaction with these silanols, effectively getting "stuck" to the stationary phase.[1] This strong, often irreversible binding leads to significant peak tailing (streaking on TLC) and low or zero recovery from a column. The compound elutes very slowly and over a large volume, resulting in poor separation from impurities.[1]

  • The Solutions (Trustworthiness):

    • Mobile Phase Modification (Most Common): The simplest solution is to add a small amount of a competing base to your eluent. This base will interact with the acidic silanols, effectively "masking" them from your target compound.

      • Recommended Additive: Add 0.5-2% triethylamine (TEA) or 1% ammonia (as a solution in methanol) to your mobile phase.[1][2] For example, a common eluent system is Hexane/Ethyl Acetate (70:30) + 1% TEA.[2]

      • Validation: You will see an immediate improvement on your TLC plate. The spot will be tighter, less streaky, and have a higher Rf value.

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or a basic stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina (Brockmann I-III).

      • Amine-Functionalized Silica: Commercially available amine-functionalized silica columns (KP-NH) are excellent for this purpose as they mask the silanols and prevent the strong acid-base interaction.[1] This often allows for simpler solvent systems like hexane/ethyl acetate without any amine additive.[1]

Chromatography_Troubleshooting start Problem: Streaking/Tailing on Silica Gel cause Cause: Acidic silanols on silica bind to basic amine start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 sub_sol1 Add 1-2% Triethylamine (TEA) or Ammonia to Eluent solution1->sub_sol1 sub_sol2 Use Neutral/Basic Alumina or Amine-Functionalized Silica solution2->sub_sol2 outcome Result: Tighter Bands, Better Separation, Higher Recovery sub_sol1->outcome sub_sol2->outcome

Caption: Workflow for troubleshooting amine purification on silica gel.

Question 2: My product is colorless after synthesis, but it turns yellow or brown after column chromatography. Why?

Answer: This indicates product decomposition, likely due to oxidation.

  • The Cause (Expertise & Experience): The carbazole nucleus, and amines in general, can be sensitive to air and the slightly acidic environment of the silica gel, which can catalyze oxidation.[2] Prolonged exposure on the column, especially if the separation is slow, can lead to the formation of colored, oxidized byproducts.

  • The Solutions (Trustworthiness):

    • Speed is Key: Use flash chromatography rather than gravity chromatography to minimize the time your compound spends on the column.

    • Deactivate the Silica: In addition to adding TEA to the eluent, you can pre-treat your column by flushing it with the eluent containing TEA before loading your sample.

    • Use a Layered Column: For particularly sensitive compounds, you can pack the column with a lower layer of silica gel and an upper layer of alumina. The alumina can help adsorb highly colored byproducts.[2]

    • Work Quickly: After collecting the fractions, evaporate the solvent immediately and store the purified product under an inert atmosphere (argon or nitrogen) in the dark.[2]

Recrystallization Challenges

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, and it separates as a liquid phase upon cooling instead of crystallizing.

  • The Cause (Expertise & Experience): This typically happens for one of three reasons:

    • The boiling point of the solvent is higher than the melting point of your compound.

    • The solution is supersaturated with impurities, which inhibit crystal lattice formation.

    • The cooling process is too rapid.

  • The Solutions (Trustworthiness):

    • Re-evaluate Your Solvent: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3][4] If your compound is melting, choose a solvent with a lower boiling point.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve it, then attempt to cool it again, very slowly.

    • Slow Down the Cooling: After dissolving your compound in the minimum amount of boiling solvent, cover the flask and let it cool to room temperature undisturbed on the benchtop. Do not put it directly into an ice bath.[4]

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny "seed" crystal to induce crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature or while warm until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify it, then allow it to cool slowly.

Solvent ClassRecommended SolventsNotes
Alcohols Ethanol, IsopropanolOften effective for many carbazole derivatives.[5][6]
Aromatics TolueneGood for less polar derivatives; higher boiling point.[3]
Ketones AcetoneA strong solvent, often used to dissolve the crude product before adding an anti-solvent.[5][6]
Esters Ethyl AcetateA moderately polar option.
Hydrocarbons Hexanes, PentaneTypically used as an "anti-solvent" to induce precipitation.[2]

Table 1: Common solvents for the recrystallization of carbazole derivatives. The ideal choice depends on the specific substituents on your molecule.

Alternative Purification Strategies

Question 4: My compound is difficult to separate from a persistent, non-polar impurity by chromatography. Is there another way?

Answer: Yes. You can exploit the basicity of the amine through an acid-base extraction or salt formation. This is a powerful chemical method for purification.

  • The Principle (Expertise & Experience): Your basic amine can be protonated by an acid to form an ammonium salt (R-NH₃⁺ X⁻).[7][8] This salt has drastically different solubility properties from the neutral free base. Typically, the salt is soluble in water while the neutral impurity remains in an organic solvent, allowing for a simple liquid-liquid extraction. Alternatively, the salt may precipitate from an organic solvent.[9][10]

  • The Solution (Trustworthiness):

    • Acid-Base Extraction: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract this organic solution with an aqueous acid like 1M HCl. Your amine will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[8] Separate the layers. Then, basify the aqueous layer with a base like NaOH or K₂CO₃ until the pH is >10 to regenerate the neutral "free base" amine, which will often precipitate or can be extracted back into a fresh portion of organic solvent.[7][8]

    • Purification via Salt Precipitation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, acetone, or isopropanol). Add a solution of a strong acid like HCl in ether or trichloroacetic acid (TCA) dropwise.[9] The amine salt will often precipitate as a stable, crystalline solid.[10][11] This solid can be collected by filtration, washed with cold solvent to remove soluble impurities, and then dried. The free base can be regenerated as described above if needed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a newly synthesized tetrahydrocarbazol-1-amine derivative? A1: For a research-scale reaction (<1 g), flash column chromatography on silica gel using a hexane/ethyl acetate eluent system modified with 1% triethylamine is the most reliable starting point.[1][2] It allows for the removal of a wide range of impurities. For larger scales, recrystallization or salt precipitation may be more practical if the crude product is sufficiently pure.

Q2: My compound is chiral. How can I separate the enantiomers? A2: The separation of enantiomers requires a chiral environment. While classical resolution via diastereomeric salt formation with a chiral acid is possible, the most common and analytical method is chiral High-Performance Liquid Chromatography (HPLC).[12] This uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated. Developing a chiral separation method often requires screening different chiral columns and mobile phases.[13][14]

Q3: Can I use reverse-phase HPLC for purification? A3: Yes, preparative reverse-phase HPLC is an excellent high-resolution technique for final purification, especially for removing closely related impurities or for purifying more polar derivatives.[15] A typical mobile phase would be a gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid (for MS compatibility) or trifluoroacetic acid (TFA) to ensure the amine is protonated and gives sharp peaks.[16]

Q4: What are some common impurities I should expect from a Fischer indole synthesis of the tetrahydrocarbazole core? A4: The Fischer indole synthesis, a common route to the tetrahydrocarbazole scaffold, involves reacting a phenylhydrazine with cyclohexanone.[17] Common impurities can include unreacted starting materials, partially cyclized intermediates, or products from side reactions. If the reaction is run in an acid like acetic acid, ensure it is completely removed during workup, as residual acid can interfere with purification.[18]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine
  • Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). Add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for 990 mL of solvent).

  • Pack the Column: Pack a silica gel column with the prepared eluent. Do not let the column run dry.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column: Carefully add the sample to the top of the column. Elute with the TEA-containing solvent system, applying positive pressure (flash chromatography).

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, you can co-evaporate with a solvent like dichloromethane several times.

Protocol 2: Purification via HCl Salt Formation
  • Dissolve Crude Product: Dissolve the crude amine derivative in a minimal amount of a solvent in which the HCl salt is insoluble, such as diethyl ether or cold isopropanol.

  • Precipitate the Salt: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A precipitate (the ammonium chloride salt) should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolate the Salt: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid salt by vacuum filtration.

  • Wash: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities. Dry the salt under vacuum.

  • (Optional) Regenerate Free Base: Suspend the dried salt in a mixture of water and dichloromethane. While stirring vigorously, add 2M NaOH solution dropwise until the aqueous layer is strongly basic (pH > 10). The salt will decompose, releasing the neutral free base into the dichloromethane layer. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure free base.[8]

References

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]

  • Journal of Visualized Experiments. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Google Patents. (n.d.).
  • Reddit. (2018). Ways of crashing out amines. [Link]

  • ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. [Link]

  • Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report. [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. [Link]

  • ResearchGate. (2024). Enantioselective synthesis of tetrahydrocarbazoles via trienamine catalysis and their anxiolytic-like activity. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]

  • NISCAIR. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • PMC - PubMed Central. (n.d.). Chiral Drugs: An Overview. [Link]

  • Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. [Link]

Sources

Optimization

Scaling up the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

<Technical Support Center: Scaling Up the Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine For Researchers, Scientists, and Drug Development Professionals Section 1: Synthesis Overview and Key Challenges The synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Scaling Up the Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Synthesis Overview and Key Challenges

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-one. While seemingly straightforward, scaling this reaction from benchtop to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.

Common Synthetic Approach: Reductive Amination

The primary route to the target amine is the reductive amination of the corresponding ketone. This process generally involves two key steps:

  • Imine/Enamine Formation: Reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine or enamine.

  • Reduction: Subsequent reduction of the C=N double bond to yield the desired primary amine.

While various reducing agents can be employed, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often favored for their selectivity, as they do not readily reduce the starting ketone.[1][2]

Core Challenges in Scaling Up

Successfully transitioning this synthesis to a larger scale requires careful consideration of several factors that can dramatically affect the outcome.

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized temperature gradients ("hot spots") and concentration imbalances. This can result in the formation of impurities and a decrease in overall yield. The Fischer indole synthesis, a related method for creating the carbazole core, is known to be exothermic, highlighting the importance of thermal management in similar reactions.[3]

  • Reagent Addition and Control: The rate of reagent addition, easily managed on a small scale, becomes a critical parameter in larger vessels. Uncontrolled addition can lead to temperature spikes and the formation of side products.[3]

  • Impurity Profile of Starting Materials: Impurities that are negligible at the gram scale can have a significant impact on multi-kilogram batches. For instance, the purity of the starting phenylhydrazine in the related Fischer indole synthesis is crucial to avoid side reactions.[3]

  • Work-up and Purification: Isolating the target amine from a large volume of reaction mixture can be challenging. The basic nature of the product can lead to issues like tailing during chromatographic purification.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of 2,3,4,9-tetrahydro-1H-carbazol-1-amine synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing a significant drop in yield now that we have moved from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

Answer:

Several factors can contribute to a decrease in yield during scale-up. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine/Enamine Formation:

    • Causality: The equilibrium between the ketone, ammonia source, and the imine/enamine intermediate may not be fully established in a larger volume.

    • Solution:

      • Increase Reaction Time: Allow more time for the initial condensation step before adding the reducing agent.

      • Water Removal: The formation of the imine/enamine generates water. On a larger scale, this water can inhibit the reaction. Consider using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.

      • pH Optimization: The reaction is often acid-catalyzed. Ensure the pH is slightly acidic (around 5-6) to facilitate imine formation without promoting side reactions.[2] Acetic acid is a common choice for this purpose.[1]

  • Inefficient Reduction:

    • Causality: Poor mixing can lead to areas where the reducing agent concentration is too low for the reaction to proceed efficiently.

    • Solution:

      • Optimize Agitation: Ensure the reactor's agitator is providing adequate mixing for the given batch volume.

      • Controlled Addition of Reducing Agent: Add the reducing agent in portions or via a syringe pump to maintain a consistent concentration and control the reaction temperature.

  • Product Degradation:

    • Causality: High temperatures or prolonged exposure to acidic or basic conditions during work-up can lead to the degradation of the product.

    • Solution:

      • Temperature Control: Implement robust temperature monitoring and cooling systems to prevent temperature spikes.

      • Optimized Work-up: Minimize the time the product is in acidic or basic aqueous solutions. An acid-base extraction can be an effective purification step, but it should be performed efficiently.

Issue 2: Formation of Impurities

Question: Our final product is contaminated with several impurities that were not present in our small-scale runs. What are these impurities and how can we prevent their formation?

Answer:

The impurity profile can change significantly upon scale-up. Here are some common impurities and strategies to minimize them:

  • Unreacted Starting Material (2,3,4,9-tetrahydro-1H-carbazol-1-one):

    • Causality: Incomplete reaction due to the reasons mentioned in the low yield section.

    • Solution: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.

  • Dimeric or Polymeric Byproducts:

    • Causality: High temperatures can promote the formation of tar-like substances.[3] Self-condensation of the starting ketone or side reactions of the imine intermediate can also occur.

    • Solution:

      • Strict Temperature Control: Maintain the optimal reaction temperature.

      • Solvent Selection: Use a solvent that effectively dissolves all reactants and intermediates. Polar protic solvents like methanol or ethanol are often suitable.[1][4]

  • Over-reduction Products:

    • Causality: While less common with selective reducing agents like NaBH3CN, using a stronger reducing agent or harsh conditions could lead to the reduction of the carbazole ring system.

    • Solution: Use a mild and selective reducing agent. Sodium cyanoborohydride is a good choice as it is less likely to reduce the ketone starting material.[2]

Issue 3: Difficulties with Product Isolation and Purification

Question: We are struggling to purify the final product. Column chromatography is not practical at our current scale, and we are getting emulsions during our acid-base extraction. What are our options?

Answer:

Large-scale purification requires a different approach than lab-scale chromatography.

  • Crystallization:

    • Causality: The crude product may contain impurities that inhibit crystallization.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below.

      • Seed Crystals: Use a small amount of pure product to induce crystallization.

      • Anti-solvent Addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent to precipitate the pure product.

  • Acid-Base Extraction Optimization:

    • Causality: Emulsions are often caused by the presence of fine solid particles or surfactants.

    • Solution:

      • Filtration: Filter the reaction mixture before extraction to remove any solid impurities.

      • Brine Wash: Add a saturated sodium chloride solution (brine) to the aqueous layer to break up emulsions.

      • pH Adjustment: Carefully control the pH during extraction.

Section 3: Step-by-Step Experimental Protocol (Illustrative)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-amine via Reductive Amination

  • Reaction Setup:

    • Charge a suitably sized reactor with 2,3,4,9-tetrahydro-1H-carbazol-1-one and a suitable solvent (e.g., methanol).

    • Begin agitation and ensure the starting material is fully dissolved.

  • Imine Formation:

    • Add an ammonia source, such as ammonium acetate, to the reactor.

    • Adjust the pH to 5-6 with a small amount of glacial acetic acid.

    • Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for imine formation. Monitor the reaction progress by TLC or LC-MS.

  • Reduction:

    • Prepare a solution or slurry of the reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent.

    • Slowly add the reducing agent to the reaction mixture, maintaining the temperature within a safe operating range.

    • Continue to stir the reaction until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding water or a dilute acid.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Perform an acid-base extraction to isolate the basic amine product.

    • Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent system.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Reductive Amination Conditions
ParameterCondition ACondition BCondition C
Reducing Agent Sodium CyanoborohydrideSodium TriacetoxyborohydrideCatalytic Hydrogenation
Solvent MethanolDichloromethaneEthanol
Temperature Room TemperatureRoom Temperature50°C
Typical Yield 75-85%80-90%85-95%
Key Considerations Toxic cyanide byproductMoisture sensitiveRequires specialized equipment
Diagram 1: Synthetic Pathway of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

Synthesis_Pathway start 2,3,4,9-Tetrahydro-1H- carbazol-1-one intermediate Imine/Enamine Intermediate start->intermediate + NH3 source (e.g., NH4OAc) - H2O product 2,3,4,9-Tetrahydro-1H- carbazol-1-amine intermediate->product + Reducing Agent (e.g., NaBH3CN) Troubleshooting_Workflow decision decision action action start Low Yield Observed check_imine Is Imine Formation Complete? start->check_imine check_reduction Is Reduction Complete? check_imine->check_reduction Yes increase_time Increase Reaction Time Before Reduction check_imine->increase_time No remove_water Implement Water Removal check_imine->remove_water No optimize_ph Optimize pH (5-6) check_imine->optimize_ph No check_degradation Evidence of Degradation? check_reduction->check_degradation Yes optimize_agitation Improve Agitation check_reduction->optimize_agitation No control_addition Control Reducing Agent Addition check_reduction->control_addition No optimize_workup Optimize Work-up (Temp & Time) check_degradation->optimize_workup Yes end Yield Improved check_degradation->end No increase_time->check_imine remove_water->check_imine optimize_ph->check_imine optimize_agitation->check_reduction control_addition->check_reduction optimize_workup->end

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Tetrahydrocarbazole Synthesis

Welcome to the technical support center dedicated to the synthesis of tetrahydrocarbazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of tetrahydrocarbazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The tetrahydrocarbazole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical task.[1][2]

The most prevalent route to this scaffold is the Fischer indole synthesis, a powerful reaction that is highly dependent on the judicious selection of an acid catalyst.[1][3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to catalyst choice and reaction optimization.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses fundamental questions regarding the choice of catalysts for the Fischer indole synthesis of tetrahydrocarbazoles.

Q1: What are the primary classes of catalysts used for tetrahydrocarbazole synthesis, and how do they differ?

The Fischer indole synthesis is almost universally acid-catalyzed. The catalysts fall into two main categories: Brønsted acids and Lewis acids.[3]

  • Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), acetic acid, and polyphosphoric acid (PPA)). They function by protonating the phenylhydrazone intermediate, which facilitates the key[4][4]-sigmatropic rearrangement and subsequent cyclization steps.[3][5]

  • Lewis Acids: These are electron-pair acceptors (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, Cu(OTf)₂).[3][6] They typically coordinate to the nitrogen atoms of the phenylhydrazone, which also promotes the necessary electronic rearrangements for indole formation.

The choice between them depends on the reactivity of the substrates, desired reaction conditions, and tolerance of functional groups.

Q2: How do I select the most appropriate acid catalyst for my specific reaction?

Selecting the right catalyst is a balancing act between promoting the desired reaction and preventing side reactions like decomposition or tar formation.[7] A catalyst that is too weak may result in incomplete reaction, while one that is too strong can degrade starting materials and the product.[7]

Below is a comparative table to guide your initial catalyst screening.

Catalyst TypeExamplesStrengthTypical ConditionsAdvantagesDisadvantages & Common Issues
Weak Brønsted Acid Acetic Acid (HOAc)WeakRefluxMild, good solvent, suitable for electron-rich substratesMay be too weak for unreactive substrates, requiring long reaction times or high temperatures.[8][9]
Strong Brønsted Acid p-TsOH, H₂SO₄StrongModerate to high temp.Highly effective, promotes cyclization of less reactive substrates.[3][10]Can cause significant charring/tar formation, especially at high concentrations or temperatures.[7]
Polymeric Brønsted Acid Polyphosphoric Acid (PPA)Very StrongHigh temp. (100-180 °C)Excellent for difficult or electron-deficient substrates.Highly viscous, can make workup difficult; harsh conditions can degrade sensitive products.[7][8]
Common Lewis Acid Zinc Chloride (ZnCl₂)ModerateModerate to high temp.Often provides higher yields and cleaner reactions than strong Brønsted acids.[3][11]Can be hygroscopic; requires anhydrous conditions for best results.
Strong Lewis Acid Boron Trifluoride (BF₃·OEt₂)StrongLow to moderate temp.Very effective, can promote reactions at lower temperatures.Highly sensitive to moisture; can be difficult to handle.[7][10]
Heterogeneous Acid Zeolites, Montmorillonite ClayVariableHigh temp. / MicrowaveEasy to remove by filtration, reusable, can lead to cleaner reactions.[2]May have lower activity than homogeneous catalysts, requiring higher temperatures or microwave irradiation.[2]

Expert Insight: For a new substrate pair, a good starting point is often glacial acetic acid or a milder Lewis acid like ZnCl₂.[7][9] If the reaction is sluggish, one can move to stronger systems like p-TsOH or PPA, but with careful temperature control and monitoring by Thin-Layer Chromatography (TLC).

Q3: What is the mechanistic role of the acid catalyst in the Fischer indole synthesis?

The catalyst is essential for several steps in the transformation of the phenylhydrazone to the tetrahydrocarbazole. Its primary role is to facilitate the key[4][4]-sigmatropic rearrangement, which is the carbon-carbon bond-forming step.

Below is a diagram illustrating the generally accepted mechanism and the key points of catalytic intervention.

Fischer_Indole_Mechanism Mechanism of Acid-Catalyzed Fischer Indole Synthesis Reactants Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Reactants->Hydrazone - H₂O Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Protonated Protonated Enehydrazine (Activated Intermediate) Enehydrazine->Protonated + H⁺ (Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Rate-Determining Step Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination + H⁺ (Catalyst) Product 1,2,3,4-Tetrahydrocarbazole Elimination->Product - NH₄⁺

Caption: Key mechanistic steps of the Fischer indole synthesis.

As shown, the acid catalyst protonates the enehydrazine tautomer, which weakens the N-N bond and facilitates the subsequent electrocyclic rearrangement.[3][5] It also participates in the final step, promoting the elimination of ammonia to form the stable aromatic pyrrole ring of the tetrahydrocarbazole.[3][12]

Part 2: Troubleshooting Guide for Common Synthesis Problems

Even with a well-chosen catalyst, experimental challenges can arise. This section provides solutions to the most common issues encountered during tetrahydrocarbazole synthesis.

Q4: My reaction yield is low, or the reaction failed completely. What are the likely catalyst-related causes?

Low yield is the most common complaint in Fischer indole synthesis. Before extensively re-optimizing, it's crucial to rule out non-catalyst issues like impure starting materials, particularly the phenylhydrazine which can oxidize on storage.[7] Assuming pure reactants, the catalyst is the next logical focus.

The flowchart below provides a systematic approach to troubleshooting low yields.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield Start Low or No Yield Observed CheckPurity Verify Purity of Reactants (esp. Phenylhydrazine) Start->CheckPurity TLC Analyze Reaction by TLC: What is present? CheckPurity->TLC If reactants are pure Stalled Only Starting Material or Hydrazone Seen TLC->Stalled Tar Significant Tarring / Baseline Material TLC->Tar SideProducts Multiple Spots / Side Products TLC->SideProducts IncreaseStrength Action: 1. Increase Catalyst Strength (e.g., HOAc → ZnCl₂ or p-TsOH) 2. Increase Temperature Incrementally Stalled->IncreaseStrength Problem: Insufficient Activation DecreaseStrength Action: 1. Decrease Catalyst Strength (e.g., PPA → p-TsOH or ZnCl₂) 2. Lower Reaction Temperature Tar->DecreaseStrength Problem: Decomposition MilderConditions Action: 1. Use Milder Catalyst (e.g., Acetic Acid) 2. Lower Temperature 3. Consider Inert Atmosphere SideProducts->MilderConditions Problem: Side Reactions (e.g., N-N Cleavage)

Caption: A decision-making flowchart for troubleshooting low yields.

Q5: I'm observing significant tar formation. How can I mitigate this with catalyst and condition adjustments?

Tar formation is a classic sign of reaction conditions being too harsh.[7] It occurs when the strong acid and high temperatures cause polymerization and degradation of the starting materials, intermediates, or even the final product.[13]

Solutions:

  • Reduce Catalyst Strength: If you are using PPA or concentrated H₂SO₄, switch to a milder catalyst like p-TsOH, ZnCl₂, or even glacial acetic acid.[7]

  • Lower Temperature: High temperatures accelerate decomposition. Determine the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring with TLC.[7]

  • Use a Solid Acid Catalyst: Heterogeneous catalysts like Amberlite IR-120H or certain zeolites can reduce tar formation by localizing the acidic sites, preventing widespread degradation in the solution.[2][7]

Q6: The reaction stalls at the phenylhydrazone intermediate. What should I do?

This indicates that the conditions are not sufficient to overcome the activation energy for the[4][4]-sigmatropic rearrangement.[13] This is common with electron-deficient phenylhydrazines or sterically hindered ketones.

Solutions:

  • Increase Catalyst Acidity: This is the most direct solution. If you are using acetic acid, switching to a stronger Brønsted acid (p-TsOH) or a Lewis acid (ZnCl₂) is recommended.[13] Polyphosphoric acid (PPA) is often effective for particularly stubborn cases.[7]

  • Increase Temperature: The rearrangement step is often the thermal rate-limiting step. Carefully increasing the reaction temperature can provide the necessary energy to push the reaction forward.[13]

  • Consider in situ Formation: Some phenylhydrazones are unstable. Try forming the intermediate in situ by adding the phenylhydrazine to a heated, acidic solution of the cyclohexanone derivative.[13]

Q7: My phenylhydrazine has strong electron-donating groups (e.g., -OCH₃, -NR₂), and the reaction is failing. What is happening?

While electron-donating groups (EDGs) can sometimes accelerate the desired rearrangement, very strong EDGs can promote a competing pathway: acid-catalyzed N-N bond cleavage.[13][14] This cleavage generates aniline byproducts and prevents the formation of the C-C bond necessary for cyclization.[13] Computational studies have shown that strong EDGs can stabilize the iminylcarbocation intermediate formed upon N-N cleavage, making this a more favorable pathway.[14]

Solutions:

  • Use Milder Acids: Strong acids aggressively promote N-N cleavage. Switch to a milder catalyst like acetic acid.

  • Lower the Temperature: This will disfavor the high-energy cleavage pathway relative to the desired concerted rearrangement.

  • Use Lewis Acids: Lewis acids like ZnCl₂ are sometimes more effective at promoting the rearrangement without causing excessive N-N bond cleavage compared to strong Brønsted acids.

Q8: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How does the catalyst influence this?

When using an unsymmetrical ketone, the initial tautomerization can produce two different enehydrazine intermediates, leading to two regioisomeric tetrahydrocarbazole products. The ratio is influenced by a combination of thermodynamic and kinetic factors.

  • Catalyst Role: The choice of acid can influence the ratio of the enehydrazine tautomers. Bulkier catalysts may favor the formation of the less sterically hindered enehydrazine (kinetic control). Harsher conditions (stronger acid, higher temperature) tend to favor the formation of the more thermodynamically stable (more substituted) enehydrazine.[13] Unfortunately, achieving high regioselectivity is notoriously difficult and often substrate-dependent. Screening a range of both Brønsted and Lewis acids is the most effective empirical approach.

Part 3: Experimental Protocol

This section provides a reliable, benchmark protocol for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.

Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis[15]

Materials:

  • Cyclohexanone (9.8 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (60 g, 1 mol)

  • Methanol (for recrystallization)

  • Deionized Water

  • 75% Ethanol in water

Procedure:

  • To a 250 mL three-necked round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add cyclohexanone (9.8 g) and glacial acetic acid (60 g).

  • Heat the mixture to reflux with stirring.

  • Add phenylhydrazine (10.8 g) dropwise from the dropping funnel over a period of 1 hour. Maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure the reaction goes to completion.

  • Pour the hot reaction mixture into a 500 mL beaker and stir while it cools and solidifies. Vigorous stirring helps prevent the formation of large, hard lumps.[15]

  • Cool the solidified mass to approximately 5 °C in an ice bath.

  • Filter the solid product with suction using a Büchner funnel.

  • Wash the filter cake sequentially with 100 mL of cold water and then 100 mL of cold 75% ethanol.

  • Air-dry the crude solid. The expected crude yield is 14.5–15.5 g.

  • Purification: Recrystallize the crude product from methanol (approx. 70 mL per 10 g of crude product). Using decolorizing carbon and a heated funnel for the hot filtration is recommended as the product can crystallize rapidly upon cooling.[15]

  • Collect the purified crystals by filtration and dry under vacuum. The expected final yield is 12.0–14.5 g (70–85%) of 1,2,3,4-tetrahydrocarbazole as a white to off-white crystalline solid.

Part 4: Advanced & Alternative Catalytic Systems

While classic acid catalysis remains the workhorse, modern synthetic chemistry offers several alternative approaches.

Q9: Are there "greener" or heterogeneous catalyst options available?

Yes. The desire to simplify purification and reduce acidic waste has driven the development of alternative catalysts.

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites (H-ZSM-5, H-beta), and montmorillonite clays have been successfully used.[2] These catalysts are easily filtered off at the end of the reaction, simplifying the workup and allowing for catalyst recycling. These reactions are often performed at high temperatures or with microwave assistance to achieve good yields.[2]

  • Ionic Liquids (ILs): Certain acidic ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)], can act as both the catalyst and the solvent.[16] They often lead to high yields and can be recycled, offering a greener alternative.[11][16]

Q10: How can I synthesize optically active tetrahydrocarbazoles?

The synthesis of chiral, non-racemic tetrahydrocarbazoles is of great interest for pharmaceutical applications. This is typically achieved through asymmetric catalysis rather than the classic Fischer indole synthesis.

  • Chiral Lewis and Brønsted Acids: Enantioselective syntheses often involve different reaction pathways, such as the [3+3] annulation of alkynylindoles with cyclopropanes catalyzed by chiral copper complexes.[6][17] Another powerful approach uses chiral phosphoric acids (a type of chiral Brønsted acid) to catalyze enantioconvergent substitution reactions of racemic indolylmethanols, or domino Friedel-Crafts-type reactions.[4][18] These advanced methods provide access to optically active tetrahydrocarbazoles in high enantiomeric excess.[6]

References

  • Marqués-López, E., et al. (2019). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Available at: [Link][10][19][20][21]

  • Jiang, G., et al. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters. Available at: [Link][6][17]

  • Hashimoto, T., et al. (2018). Chiral Brønsted Acid Catalyzed Enantioconvergent Synthesis of Chiral Tetrahydrocarbazoles with Allenylsilanes from Racemic Indolylmethanols. Asian Journal of Organic Chemistry. Available at: [Link]

  • Vikram Chemistry Academy. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Available at: [Link]

  • Vysotskii, Yu B., et al. (1986). Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • S. M. M. R. K. Hazra, et al. (2008). Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN. Synthetic Communications. Available at: [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Sheng, R., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications. Available at: [Link][8][22]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Available at: [Link][9][23]

  • Damrongsak, K., et al. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry. Available at: [Link]

  • Perumal, S., et al. (2008). Improved Synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation. Organic Chemistry: An Indian Journal. Available at: [Link]

  • B. S. R. Reddy, et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products. Available at: [Link]

  • Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link][2][24]

  • Wang, Q., et al. (2017). Enantioselective Construction of Functionalized Tetrahydrocarbazoles Enabled by Asymmetric Relay Catalysis of Gold Complex and Chiral Brønsted Acid. Organic Letters. Available at: [Link]

  • Jiang, D., et al. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yin, Z., et al. (2021). Electrosynthesis of functionalized tetrahydrocarbazoles via sulfonylation triggered cyclization reaction of indole derivatives. Green Chemistry. Available at: [Link]

  • Chekshin, N., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Impurities in the Nitration of 1,2,3,4-Tetrahydrocarbazole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the nitration of 1,2,3,4-tetrahydrocarbazole (THC). This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the nitration of 1,2,3,4-tetrahydrocarbazole (THC). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial electrophilic aromatic substitution. The synthesis of nitro-tetrahydrocarbazoles is a key step in the development of various biologically active compounds. However, the reaction is often plagued by challenges related to impurity formation, including poor regioselectivity and over-nitration.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Impurity Profile

Question 1: What are the primary impurities formed during the direct nitration of 1,2,3,4-tetrahydrocarbazole, and why do they form?

Answer: During the direct nitration of 1,2,3,4-tetrahydrocarbazole, you can expect to encounter three main classes of impurities: regioisomers, over-nitrated products, and oxidation byproducts.

  • Regioisomers (8-nitro-THC): The most common impurity is the 8-nitro isomer. The formation of both the desired 6-nitro and the undesired 8-nitro isomers is a direct consequence of the electronic properties of the tetrahydrocarbazole ring system. The nitrogen atom in the pyrrole ring is a powerful activating group that directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions.[1] In the THC scaffold, the position para to the nitrogen is C-6, and one of the ortho positions is C-8. The interplay of these electronic effects inherently leads to a mixture of these two products.[1]

  • Over-Nitrated Products (Di/Poly-nitro THC): The tetrahydrocarbazole ring is highly activated towards electrophilic aromatic substitution.[2] If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or extended reaction time), the initially formed mono-nitro product can undergo a second nitration, leading to dinitro- and even trinitro-tetrahydrocarbazoles.[1][3]

  • Oxidation & Tar Byproducts: The use of strong nitrating agents, particularly nitric acid, can lead to oxidation of the electron-rich substrate. This is a common issue in the nitration of activated aromatic systems like phenols and is analogous here.[4][5] This oxidation process often results in the formation of complex, high-molecular-weight condensation products and quinone-like species, which manifest as dark, tarry residues that can complicate purification.

G cluster_start Starting Material cluster_products Reaction Products THC 1,2,3,4-Tetrahydrocarbazole P_desired 6-Nitro-THC (Desired) THC->P_desired Desired Pathway I_regio 8-Nitro-THC (Regioisomer) THC->I_regio Side Reaction (Regioselectivity Issue) I_over Di-nitro-THC (Over-nitration) THC->I_over Side Reaction (Harsh Conditions) I_ox Oxidation/Tar Products THC->I_ox Side Reaction (Oxidation) P_desired->I_over Further Nitration

Caption: Primary reaction pathways in the nitration of THC.

Section 2: Protocol Optimization & Troubleshooting

Question 2: My reaction produces a nearly 1:1 mixture of the 6-nitro and 8-nitro isomers. How can I improve the regioselectivity to favor the 6-nitro product?

Answer: Achieving high regioselectivity is the principal challenge in this synthesis. While completely eliminating the 8-nitro isomer is difficult in a direct nitration, its formation can be minimized by carefully controlling the reaction parameters to exploit the subtle differences in steric hindrance and electronic activation between the C-6 and C-8 positions.

The C-6 (para) position is generally less sterically hindered than the C-8 (ortho) position, which is adjacent to the fused cyclohexane ring. By using milder conditions, you can often favor substitution at the sterically more accessible C-6 position.

Key Strategies to Improve 6-Nitro Selectivity:

  • Temperature Control: Maintain a strictly controlled low temperature (e.g., -10 °C to 0 °C) throughout the reaction, especially during the addition of the nitrating agent. Lower temperatures increase the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lower activation energy, which is often the less sterically hindered para-substitution.[3]

  • Nitrating Agent: The choice of nitrating agent is critical. A classic mixture of HNO₃/H₂SO₄ is very powerful and can lead to poor selectivity and oxidation.[1] Consider using milder or alternative nitrating systems. A common laboratory method involves dissolving the substrate in a solvent like acetic acid or acetic anhydride and adding sodium nitrate.[6]

  • Rate of Addition: Add the nitrating agent very slowly (dropwise) to the solution of tetrahydrocarbazole. This maintains a low instantaneous concentration of the electrophile, which helps to prevent localized overheating and reduces the rate of competing side reactions.[1]

Question 3: I am consistently isolating di-nitrated products. How can I prevent this over-nitration?

Answer: Over-nitration occurs when the reaction is too forcing. The key is to stop the reaction after the first electrophilic substitution has occurred.

Methods to Prevent Over-nitration:

  • Control Stoichiometry: Use a slight molar excess of the nitrating agent (e.g., 1.05 to 1.1 equivalents). A large excess of the nitrating agent will inevitably drive the reaction towards di- and poly-nitration.

  • Maintain Low Temperature: As with improving regioselectivity, low temperatures (below 5 °C) are crucial. This disfavors the second nitration step, which requires higher activation energy than the first.[1]

  • Monitor the Reaction: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material standard. Quench the reaction as soon as the starting material spot has been consumed to prevent the product from reacting further.

SymptomProbable Cause(s)Recommended Solution(s)
Low yield of 6-nitro isomer; high yield of 8-nitro isomer Reaction temperature too high; Potent nitrating system (e.g., conc. H₂SO₄/HNO₃).Maintain temperature at -10 to 0 °C. Use a milder nitrating agent like NaNO₃ in acetic acid.[6]
Significant amount of di-nitro and poly-nitro products Large excess of nitrating agent; High reaction temperature; Extended reaction time.Use only 1.05-1.1 eq. of nitrating agent. Keep temperature below 5 °C. Monitor via TLC and quench upon consumption of starting material.[1]
Reaction mixture turns dark brown/black; tar formation Oxidation of the substrate; Reaction temperature too high.Ensure slow, dropwise addition of the nitrating agent into the substrate solution (not the reverse). Maintain strict low-temperature control. Consider running the reaction under an inert atmosphere (N₂ or Ar).

Table 1: Troubleshooting Guide for THC Nitration.

Optimized Experimental Protocol for Selective Mono-nitration

This protocol is designed to maximize the yield of the 6-nitro isomer while minimizing common impurities.

Materials:

  • 1,2,3,4-Tetrahydrocarbazole (THC)

  • Sodium Nitrate (NaNO₃)

  • Glacial Acetic Acid

  • Ice-salt bath

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,2,3,4-tetrahydrocarbazole (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Nitrating Solution: In a separate beaker, dissolve sodium nitrate (1.05 eq.) in glacial acetic acid. This may require gentle warming, but ensure the solution is cooled back to room temperature before use.

  • Addition: Transfer the sodium nitrate solution to the dropping funnel and add it dropwise to the stirred THC solution over a period of 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition. [1][6]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the THC spot is no longer visible.

  • Quenching: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Isolation: Stir the ice-water mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Drying: Air-dry the crude product. The resulting solid will be a mixture of primarily 6-nitro and 8-nitro isomers, which can then be purified.

G start Start dissolve 1. Dissolve THC in Acetic Acid start->dissolve cool 2. Cool Flask to 0°C dissolve->cool add 4. Add NaNO₃ Solution Dropwise (T < 5°C) cool->add prepare 3. Prepare NaNO₃ in Acetic Acid prepare->add react 5. Stir at 0-5°C for 1-2 hours add->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete quench 7. Quench in Ice Water monitor->quench Reaction Complete filter 8. Filter and Wash Solid quench->filter dry 9. Dry Crude Product filter->dry end End: Crude Product (Isomer Mixture) dry->end G cluster_direct Route A: Direct Nitration cluster_fischer Route B: Fischer Indole Synthesis A1 Tetrahydrocarbazole A2 Nitration (HNO₃/H₂SO₄ or NaNO₃/HOAc) A1->A2 A3 Mixture of 6-Nitro-THC and 8-Nitro-THC A2->A3 A4 Chromatographic Separation A3->A4 A5 Pure 6-Nitro-THC A4->A5 B1 4-Nitrophenylhydrazine + Cyclohexanone B2 Acid-Catalyzed Cyclization B1->B2 B3 Pure 6-Nitro-THC B2->B3

Sources

Troubleshooting

Technical Support Center: Refinement of Reaction Conditions for Substituted Tetrahydrocarbazole Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of substituted tetrahydrocarbazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted tetrahydrocarbazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Here, we move beyond simple protocols to delve into the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles.

The synthesis of tetrahydrocarbazoles, most classically achieved through the Fischer indole synthesis, is a cornerstone of heterocyclic chemistry. However, variations in substrate electronics, sterics, and desired substitution patterns often necessitate a refinement of standard conditions. This resource is structured as a dynamic question-and-answer guide to directly address the specific challenges you may encounter at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of substituted tetrahydrocarbazoles, with a primary focus on the Fischer indole synthesis and related methods.

Issue 1: Low or No Yield of the Desired Tetrahydrocarbazole

Question: My Fischer indole synthesis is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge, and the root cause often lies in one of several key areas:

  • Purity of Starting Materials: The purity of the phenylhydrazine reactant is paramount. Over time, phenylhydrazine can discolor and degrade, which can inhibit the reaction. If your phenylhydrazine has taken on a dark color, it is advisable to distill it freshly before use.[1] Similarly, ensure the ketone starting material is free of significant impurities.

  • Inadequate Reaction Conditions: The Fischer indole synthesis is an acid-catalyzed reaction that often requires elevated temperatures to proceed efficiently.[1]

    • Acid Strength: If you are using a weak acid like acetic acid and observing poor conversion, switching to a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, FeCl₃) can enhance the rate of the critical cyclization step.[1][2] However, be aware that harsher conditions can sometimes lead to side reactions.[1]

    • Temperature and Time: Ensure that the reaction is heated to a sufficient temperature (reflux is common) for an adequate duration.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before potential degradation occurs.[1]

  • Substrate Electronic Effects: The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's success.[1]

    • Electron-Donating Groups (EDGs): Phenylhydrazines bearing strong EDGs can be problematic. These groups can promote N-N bond cleavage, a major side reaction that leads to the formation of anilines and other byproducts instead of the desired carbazole.[1] In such cases, using milder acidic conditions and lower temperatures may be beneficial to disfavor this cleavage pathway.[1]

    • Electron-Withdrawing Groups (EWGs): Conversely, strong EWGs on the phenylhydrazine ring can deactivate it towards the electrophilic cyclization step, potentially requiring more forceful conditions (stronger acid, higher temperature) to drive the reaction to completion.[4]

  • Instability of the Phenylhydrazone Intermediate: Some phenylhydrazones are unstable and may decompose before cyclization can occur. A practical solution is to form the phenylhydrazone in situ under the reaction conditions rather than isolating it as a separate step.[1]

Issue 2: Formation of Multiple Products and Regioisomers

Question: I am using an unsymmetrical ketone and obtaining a mixture of regioisomeric tetrahydrocarbazoles. How can I improve the selectivity for the desired isomer?

Answer: Controlling regioselectivity is a well-known challenge in the Fischer indole synthesis when using unsymmetrical ketones. The reaction proceeds through an enamine intermediate, and an unsymmetrical ketone can form two different enamines, leading to two possible regioisomers.[4] The choice of acid catalyst is a key lever to pull in these situations.

  • Kinetic vs. Thermodynamic Control: As a general rule, weaker acids (like acetic acid) and lower temperatures tend to favor the formation of the kinetic product, which arises from the more sterically accessible, less substituted enamine.[1][2] Stronger acids and higher temperatures can allow for equilibration to the more stable enamine, leading to the thermodynamic product.[2]

  • Systematic Screening: There is no universal solution, and the optimal conditions will be substrate-dependent. A systematic screening of various Brønsted and Lewis acids, along with a range of temperatures, is the most effective strategy to maximize the yield of the desired regioisomer.[1][2]

Issue 3: Product Isolation and Purification Difficulties

Question: After quenching the reaction, my product is an oil instead of a solid, making it difficult to isolate. What should I do?

Answer: This is a common occurrence, especially with substituted analogs that may have lower melting points or contain impurities that act as a eutectic mixture.

  • Inducing Solidification: If the product "oils out" upon pouring the reaction mixture into water, try adding ice to the cold water to further lower the temperature, which can often induce solidification.[1]

  • Solvent Extraction: If the product remains an oil, the best approach is to perform a standard workup. Extract the product into an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual acid and water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1] This crude material can then be purified by column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for tetrahydrocarbazoles?

A1: The reaction proceeds through several key steps:

  • Phenylhydrazone Formation: The phenylhydrazine condenses with a cyclohexanone derivative to form a phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.[7]

  • [8][8]-Sigmatropic Rearrangement: This is the crucial, acid-catalyzed, bond-forming step where the ene-hydrazine undergoes a rearrangement (a variant of the Claisen rearrangement).[6] This step breaks the weak N-N bond and forms a new C-C bond.[7]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine.[7]

  • Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final, stable aromatic indole ring of the tetrahydrocarbazole.[6][7]

Q2: Are there alternative methods to the Fischer indole synthesis for preparing substituted tetrahydrocarbazoles?

A2: Yes, while the Fischer indole synthesis is the most common, other methods exist. One notable alternative is the palladium-catalyzed coupling of ortho-haloanilines with ketones, which can be effective for substrates that are sensitive to the acidic conditions of the Fischer synthesis.[5] Other routes include the Bischler synthesis and intramolecular alkylations of alkenyl indoles.[9]

Q3: Can microwave irradiation be used to improve the reaction?

A3: Absolutely. Microwave-assisted synthesis has been shown to be an effective method for preparing tetrahydrocarbazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[10] For example, reactions that might take several hours under reflux can sometimes be completed in minutes using microwave irradiation.[10]

Q4: What role do ionic liquids play in this synthesis?

A4: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), can serve as both a solvent and a catalyst for the Fischer indole synthesis.[9] They offer advantages such as operational simplicity, high yields, and the potential for catalyst recycling, aligning with the principles of green chemistry.[9]

Experimental Protocols & Data

Protocol: General Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol provides a standard procedure for the synthesis of the parent tetrahydrocarbazole and can be adapted for substituted analogs with appropriate optimization.[1][3]

Materials:

  • Phenylhydrazine (1.0 equivalent)

  • Cyclohexanone (1.1 equivalents)

  • Glacial Acetic Acid (serves as both solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.1 eq.) and glacial acetic acid.

  • Begin stirring and heat the mixture to reflux (approximately 118 °C).[1]

  • Slowly add phenylhydrazine (1.0 eq.) to the refluxing mixture over a period of about 30 minutes.[4][7]

  • Continue to heat the reaction mixture at reflux for an additional 1-2 hours after the addition is complete.[1] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[4]

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[1]

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure 1,2,3,4-tetrahydrocarbazole.[1][4]

Data Summary: Influence of Acid Catalyst on Yield

The choice of acid catalyst can significantly impact the yield of the desired tetrahydrocarbazole. The following table synthesizes data from the literature to illustrate this trend.

EntryPhenylhydrazine SubstituentKetoneAcid CatalystSolventYield (%)Reference
1HCyclohexanoneAcetic AcidAcetic Acid81[11]
2HCyclohexanone[bmim][BF₄]Methanol95[9]
3H2-Aminocyclohexanone HCl80% Acetic AcidWater/AcOH73[12]
44-BrCyclohexanoneAcetic AcidWater85[1]
52-CH₃CyclohexanoneAcetic AcidWater65[1]
62-ClCyclohexanoneAcetic AcidWater71[1]

Note: Yields are for the desired carbazole product and are highly dependent on the specific reaction conditions and substrates used.

Visualizing the Process

To better understand the decision-making process during troubleshooting, the following workflow diagram illustrates a logical approach to refining your reaction conditions.

TroubleshootingWorkflow Start Reaction Issue Identified LowYield Low or No Yield? Start->LowYield CheckPurity Check Purity of Starting Materials (esp. Phenylhydrazine) OptimizeAcid Optimize Acid Catalyst (Type & Concentration) CheckPurity->OptimizeAcid LowYield->CheckPurity Yes SideReactions Side Reactions Observed? LowYield->SideReactions No OptimizeTemp Optimize Temperature & Reaction Time OptimizeAcid->OptimizeTemp ConsiderElectronics Assess Substrate Electronic Effects (EDG/EWG) OptimizeTemp->ConsiderElectronics ConsiderElectronics->SideReactions MilderConditions Use Milder Conditions (Weaker Acid, Lower Temp) to Minimize Side Reactions SideReactions->MilderConditions Yes Regioisomers Mixture of Regioisomers? SideReactions->Regioisomers No MilderConditions->Regioisomers ScreenAcids Systematically Screen Acids and Temperatures to Control Selectivity Regioisomers->ScreenAcids Yes Purification Purify via Chromatography Regioisomers->Purification No ScreenAcids->Purification Success Successful Synthesis Purification->Success

Caption: A troubleshooting workflow for substituted tetrahydrocarbazole synthesis.

References

  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem. (n.d.).
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160–171.
  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2013). The Journal of Organic Chemistry, 78(24), 12583–12594.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(83), 52834–52869.
  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). (2014). Journal of Visualized Experiments, (88).
  • Green synthesis of substituted tetrahydrocarbazoles via the.... (n.d.). ResearchGate.
  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (1966). Proceedings of the Oklahoma Academy of Science, 47, 215–220.
  • Tetrahydrocarbazole Synthesis via Fischer Indole | PDF | Acid | Chemical Reactions. (n.d.). Scribd.
  • The Catalytic Asymmetric Fischer Indolization. (2011). Journal of the American Chemical Society, 133(16), 6431–6436.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
  • Method for synthesizing tetrahydrocarbazoles compound. (2011). Google Patents.
  • optimization of reaction conditions for the amination of tetrahydrocarbazole - Benchchem. (n.d.).
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.. (n.d.).
  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. (2009). Synthetic Communications, 39(8), 1359–1370.
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem. (n.d.).
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.. (n.d.). ResearchGate.
  • SYNTHESIS OF TETRA HYDRO CARBAZOLE. (2022). YouTube.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021). Springer Nature Experiments.
  • Recent approaches to the synthesis of tetrahydrocarbazoles | Request PDF. (n.d.). ResearchGate.
  • Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com. (2022).
  • 1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses Procedure.
  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. (1982). Canadian Journal of Chemistry, 60(4), 419–425.
  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023). YouTube.
  • One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. (n.d.).
  • Recent approaches to the synthesis of tetrahydrocarbazoles. (2021). Organic & Biomolecular Chemistry, 19(9), 1894–1915.

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Reference Data & Comparative Studies

Validation

The Classical Approach: Fischer Indole Synthesis and Borsche–Drechsel Cyclization

An In-Depth Comparative Guide to the Synthesis of Tetrahydrocarbazoles for Medicinal and Process Chemistry The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a cornerstone in medicinal chemistry and natural product synth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Tetrahydrocarbazoles for Medicinal and Process Chemistry

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] As a privileged structure, it is found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to antipsychotic activities.[2][3] The efficient construction of this tricyclic system is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic methodologies for accessing the tetrahydrocarbazole core. We will delve into the mechanistic underpinnings, practical execution, and strategic advantages of both the classical, acid-catalyzed routes and modern, metal-catalyzed alternatives. By examining the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for scientists selecting and optimizing a synthetic pathway.

The most established and widely utilized method for synthesizing tetrahydrocarbazoles is the Fischer indole synthesis, a reaction first reported in 1883. The specific application of this reaction to form tetrahydrocarbazoles from cyclohexanone arylhydrazones is known as the Borsche–Drechsel cyclization.[4][5][6] Due to its reliability, scalability, and use of inexpensive starting materials, it remains the workhorse method in many laboratories.

Mechanistic Rationale

The reaction's success is driven by the formation of the thermodynamically stable aromatic indole ring. The mechanism proceeds through several key, acid-catalyzed steps:

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with cyclohexanone to form the corresponding arylhydrazone.

  • Tautomerization: In the presence of an acid catalyst, the hydrazone tautomerizes to its more reactive enamine isomer. This step is critical for enabling the subsequent rearrangement.

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, heat-induced[7][7]-sigmatropic rearrangement. This is the key carbon-carbon bond-forming step, where the weak N-N bond is cleaved, and a new C-C bond is formed between the aromatic ring and the cyclohexane moiety.[4][5][8]

  • Cyclization & Aromatization: The resulting intermediate rapidly rearomatizes. The newly formed aniline nitrogen then attacks the imine carbon in an intramolecular cyclization. Finally, the elimination of ammonia, driven by the formation of the stable pyrrole ring, yields the final 1,2,3,4-tetrahydrocarbazole product.[8][9]

The choice of acid catalyst—typically Brønsted acids like sulfuric acid, hydrochloric acid, or glacial acetic acid, but also Lewis acids or solid acid catalysts—is crucial for protonating the hydrazone and facilitating the key cyclization steps.[1][8]

Fischer_Indole_Mechanism Mechanism of the Borsche–Drechsel Cyclization cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4: Cyclization & Aromatization A Arylhydrazine + Cyclohexanone B Cyclohexanone Arylhydrazone A->B Condensation (-H₂O) C Enamine (Tautomer) B->C Acid-Catalyzed Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate (Aminal) D->E Intramolecular Attack F 1,2,3,4-Tetrahydrocarbazole E->F Elimination of NH₃ & Aromatization

Caption: Key mechanistic steps of the Borsche–Drechsel cyclization.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative example of the Fischer-Borsche method.

Materials:

  • Cyclohexanone (98 g, ~1.0 mol)

  • Phenylhydrazine (108 g, 1.0 mol)

  • Glacial Acetic Acid (360 g, 6.0 mol)

  • Methanol for recrystallization

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine cyclohexanone and glacial acetic acid.

  • Addition of Phenylhydrazine: Heat the mixture to reflux with stirring. Slowly add phenylhydrazine dropwise over a period of 1 hour.[10] The controlled addition is necessary to manage the exothermic reaction.

  • Reflux: After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure the reaction goes to completion.[10]

  • Isolation: Pour the hot reaction mixture into a beaker and stir as it cools and solidifies. Cool the mixture to approximately 5°C in an ice bath to maximize precipitation.[10]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then cold 75% ethanol to remove residual acid and impurities.[10]

  • Purification: Air-dry the crude product. For purification, recrystallize the solid from methanol, using decolorizing carbon if necessary, to yield pure 1,2,3,4-tetrahydrocarbazole.[10] A typical yield for this procedure is in the range of 76-85%.[10]

Modern Approaches: Palladium-Catalyzed Annulation

While robust, the harsh acidic conditions of the Fischer synthesis can be detrimental to substrates bearing sensitive functional groups. Modern organometallic chemistry offers milder, more versatile alternatives, chief among them being palladium-catalyzed annulation reactions, which are conceptually related to the Buchwald-Hartwig amination.[7][11]

Mechanistic Rationale

This strategy constructs the tetrahydrocarbazole core via a palladium-catalyzed cross-coupling reaction. The general approach involves the intramolecular or intermolecular reaction between an aniline derivative and a ketone.

A common variant involves the reaction of a 2-haloaniline with cyclohexanone. The catalytic cycle typically proceeds as follows:

  • Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl-halide (e.g., 2-iodoaniline), forming a palladium(II) intermediate.

  • Enolate Formation & Coordination: A base deprotonates cyclohexanone to form an enolate, which then coordinates to the palladium(II) center.

  • Reductive Elimination: The aryl group and the enolate reductively eliminate from the palladium center, forming a new C-C bond and regenerating the palladium(0) catalyst.

  • Intramolecular C-N Coupling: The resulting 2-(cyclohexen-1-yl)aniline intermediate then undergoes a subsequent intramolecular palladium-catalyzed C-N bond formation (a Buchwald-Hartwig amination step) to close the pyrrole ring, yielding the tetrahydrocarbazole.

The choice of palladium precursor (e.g., Pd(OAc)₂), ligand (e.g., phosphine-based), and base is critical to the success of the reaction, influencing catalyst stability, reaction rate, and yield.[12]

Palladium_Catalysis_Workflow General Workflow for Palladium-Catalyzed Annulation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Formation A 2-Haloaniline Derivative F Catalytic Cycle (C-C & C-N Coupling) A->F B Cyclohexanone B->F C Pd(0) Catalyst (e.g., Pd(OAc)₂) C->F D Ligand (e.g., Phosphine) D->F E Base E->F G Tetrahydrocarbazole Product F->G Annulation

Caption: Conceptual workflow for Pd-catalyzed THCz synthesis.

Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol illustrates a palladium-catalyzed approach.[7]

Materials:

  • 2-Iodo-5-methoxyaniline

  • Cyclohexanone

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., DMF or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methoxyaniline, palladium acetate, the phosphine ligand, and the base.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by cyclohexanone.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 105 °C) and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 6-methoxy-1,2,3,4-tetrahydrocarbazole.

Comparative Analysis

The choice between the Fischer indole synthesis and a modern catalytic method is a strategic one, dictated by the specific needs of the project.

Synthesis_Comparison_Workflow Strategic Comparison of Synthesis Workflows cluster_fischer Fischer Indole Synthesis cluster_palladium Palladium-Catalyzed Annulation F1 Arylhydrazine + Cyclohexanone F2 Form Hydrazone F1->F2 F3 Acid-Catalyzed Cyclization (Reflux) F2->F3 F4 Tetrahydrocarbazole F3->F4 P1 Aryl Halide + Cyclohexanone P2 Add Pd Catalyst, Ligand, Base P1->P2 P3 Inert Atmosphere (Heated) P2->P3 P4 Tetrahydrocarbazole P3->P4

Caption: High-level comparison of the two primary synthetic workflows.

FeatureFischer Indole Synthesis / Borsche-DrechselPalladium-Catalyzed Annulation
Key Reagents Arylhydrazine, Cyclohexanone2-Haloaniline, Cyclohexanone
Catalyst/Acid Brønsted or Lewis Acid (e.g., Acetic Acid, HCl)[1][7]Palladium(0) or Palladium(II) complex + Ligand[7]
Solvent Often the acid itself (e.g., Acetic Acid) or high-boiling point solventsAnhydrous organic solvents (e.g., DMF, Toluene)
Temperature Reflux (typically >100 °C)[7]80 - 120 °C[7]
Reaction Time 0.5 - 5 hours[7]3 - 24 hours[7]
Typical Yield Very Good to Excellent (85-95% for simple substrates)[1][7]Moderate to Good (~65% in cited examples, can vary)[7]
Advantages High-yielding, cost-effective, simple reagents, highly scalable.[7]Milder conditions, broad functional group tolerance.[7]
Disadvantages Harsh acidic conditions, limited functional group compatibility, potential regioselectivity issues.[13]Expensive catalysts and ligands, requires inert atmosphere, potentially lower yields for simple structures.[7]

Conclusion

Both the classical Fischer indole synthesis and modern palladium-catalyzed annulation offer viable and powerful pathways for the synthesis of tetrahydrocarbazoles.

  • The Fischer Indole Synthesis remains the preferred method for large-scale production of simple tetrahydrocarbazoles due to its high yields, low cost, and operational simplicity. Its primary limitation is the harsh acidic conditions, which restricts its substrate scope.[1][7]

  • Palladium-Catalyzed Annulation provides a crucial alternative for the synthesis of complex, highly functionalized tetrahydrocarbazoles that would not survive the conditions of the Fischer reaction. While more expensive and technically demanding, its milder nature and broader substrate compatibility make it an indispensable tool in modern drug discovery and complex molecule synthesis.[7]

The optimal choice of method is ultimately dictated by a careful consideration of the target molecule's complexity, required scale, cost constraints, and the functional group tolerance needed for the synthesis.

References

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  • Borsche–Drechsel cyclization. (2023). In Wikipedia. Retrieved from [Link]

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  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. (2009). Synthetic Communications. Retrieved from [Link]

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  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (1966). Oklahoma Academy of Science. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Tetrahydrocarbazole Synthesis: Fischer Indole vs. Palladium-Catalyzed Strategies

Introduction: The Enduring Importance of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmacologically active molecules.[1][2][3] Its presence in compounds ranging from anticancer vinca alkaloids to antiemetic drugs like Ondansetron underscores its significance in drug development and medicinal chemistry.[4] Consequently, the efficient and versatile synthesis of substituted tetrahydrocarbazoles is a critical endeavor for researchers in both academic and industrial settings.

For decades, the landscape of THCz synthesis has been dominated by a classic, time-honored reaction: the Fischer indole synthesis. However, the last twenty years have seen the rise of powerful, modern alternatives centered around palladium catalysis. This guide provides an in-depth, objective comparison of these two cornerstone methodologies. We will dissect the mechanistic underpinnings, explore the practical advantages and limitations, and provide representative experimental data to empower researchers to make informed decisions for their specific synthetic challenges.

The Classic Workhorse: The Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, this reaction has remained one of the most common methods for preparing indoles and their derivatives for over a century.[5][6] The synthesis of tetrahydrocarbazoles is a textbook application, typically involving the acid-catalyzed reaction of a phenylhydrazine with cyclohexanone.[1][7]

Reaction Mechanism: A Cascade of Rearrangements

The elegance of the Fischer synthesis lies in its intricate, acid-catalyzed cascade. The causality behind the sequence is crucial for understanding its limitations.

  • Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and cyclohexanone to form a phenylhydrazone. This is a standard imine-type formation.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is critical as it sets the stage for the key bond-forming event.

  • [6][6]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This is the heart of the Fischer synthesis, where the weak N-N bond is cleaved, and a robust C-C bond is formed, establishing the core framework of the final product.[7]

  • Rearomatization & Cyclization: The resulting diimine intermediate rapidly rearomatizes. The newly formed aromatic amine then performs an intramolecular nucleophilic attack on the second imine carbon, forming a five-membered ring aminal.[7]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), collapsing to form the energetically favorable aromatic indole ring of the tetrahydrocarbazole.[6]

Visualizing the Fischer Indole Mechanism

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2 & 3: Tautomerization & Rearrangement cluster_cyclize Step 4 & 5: Cyclization & Elimination A Phenylhydrazine + Cyclohexanone B Phenylhydrazone A->B H⁺, -H₂O C Enamine (Tautomer) B->C Tautomerization D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Aminal Intermediate D->E Rearomatization & Intramolecular Attack F Tetrahydrocarbazole E->F H⁺, -NH₃

Caption: Key stages of the Fischer indole synthesis for tetrahydrocarbazoles.

Advantages and Field-Proven Insights
  • Cost-Effectiveness: The primary starting materials, phenylhydrazine and cyclohexanone, are inexpensive and readily available bulk chemicals.

  • Scalability: The reaction is operationally simple and has been successfully implemented on an industrial scale for the production of pharmaceuticals.

  • One-Pot Procedure: The entire cascade from starting materials to the final product often proceeds in a single reaction vessel, minimizing complex workups and transfers.

Limitations and Experimental Causality
  • Harsh Conditions: The reaction requires strong acidic conditions (e.g., HCl, H₂SO₄, polyphosphoric acid) and often elevated temperatures.[6] This severely limits the substrate scope, as many common functional groups (e.g., esters, some protecting groups, acid-sensitive heterocycles) are not tolerated.

  • Substrate Scope: The difficulties in preparing and handling substituted or sensitive arylhydrazines restrict the synthesis of THCz with diverse substitution patterns on the benzene ring.[5]

  • Regiochemical Ambiguity: When using unsymmetrical ketones, the formation of two different enamine tautomers can lead to a mixture of regioisomeric indole products, complicating purification.

Representative Experimental Protocol: Fischer Synthesis

The following is a generalized protocol based on literature procedures.[8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid, or ZnCl₂) while stirring.[6][9] An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC until the starting materials are consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product often precipitates as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified tetrahydrocarbazole.

The Modern Alternative: Palladium-Catalyzed Synthesis

The advent of palladium-catalyzed cross-coupling has revolutionized organic synthesis, and the construction of the THCz core is no exception. Rather than a single named reaction, this is a class of methods that leverage the unique reactivity of palladium to form key C-N and C-C bonds under significantly milder conditions than the Fischer synthesis.[2][5]

Key Mechanistic Strategies

Modern approaches typically build the THCz framework from precursors like o-haloanilines.[5] The palladium catalyst facilitates the formation of the indole ring through various intramolecular cyclization pathways.

  • Buchwald-Hartwig Amination / Heck Annulation: A common and powerful strategy involves a tandem sequence. First, an intermolecular Buchwald-Hartwig amination can couple an o-haloaniline with an enolate or enamine equivalent of cyclohexanone. The resulting intermediate then undergoes an intramolecular Heck reaction, where the palladium catalyst inserts into the aryl-halide bond and facilitates the cyclization onto the enamine double bond to forge the final C-C bond of the pyrrole ring.

  • Reductive Heck Cyclization: A variation involves the reaction of an o-haloaniline with cyclohexanone to form an enamine in situ. A palladium catalyst then facilitates an intramolecular Heck-type cyclization. This process forms the five-membered ring and generates the THCz product.[10]

  • C-H Activation: More advanced methods bypass the need for aryl halides altogether, instead activating a C-H bond on the aniline ring directly.[11][12] This represents a highly atom-economical approach, though it may require specific directing groups.

Visualizing a Palladium Catalytic Cycle (Heck-Type)

Palladium_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-X B Coordination & Carbopalladation A->B Enamine C β-Hydride Elimination B->C D Reductive Elimination C->D Base, -HBX D->Pd0 Product (THCz)

Caption: A generalized catalytic cycle for a Heck-type THCz synthesis.

Advantages and Field-Proven Insights
  • Exceptional Functional Group Tolerance: The near-neutral reaction conditions are compatible with a vast array of functional groups, including esters, ketones, nitriles, and sensitive heterocycles, which would be destroyed in a Fischer synthesis.

  • Broad Substrate Scope: This methodology allows for the synthesis of highly substituted and complex THCz derivatives by simply varying the commercially available aryl halide and ketone precursors.[5]

  • High Regiocontrol: The position of the halide on the aniline precursor dictates the point of cyclization, providing unambiguous regiochemical outcomes.

Limitations and Experimental Causality
  • Catalyst Cost and Sensitivity: Palladium catalysts and the specialized phosphine ligands required can be expensive. Many Pd(0) species are sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Ligand Screening: The success of a given transformation is often highly dependent on the choice of ligand. Identifying the optimal ligand may require significant empirical screening, adding time and cost to methods development.

  • Product Contamination: The final product may contain trace amounts of palladium, which must be removed through specialized purification techniques (e.g., treatment with activated carbon or metal scavengers), a critical consideration in pharmaceutical synthesis.

Representative Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a generalized protocol based on a literature procedure for a Heck-type cyclization.[10]

  • Reaction Setup: To an oven-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), add o-iodoaniline (1.0 eq), 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base (3.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Substrate Addition: Add cyclohexanone (3.0 eq) to the mixture.

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), (0.005 eq).

  • Heating: Heat the reaction mixture to 105 °C for 3-5 hours, monitoring by TLC for the disappearance of the o-iodoaniline.

  • Workup: Cool the reaction to room temperature and partition between an organic solvent (e.g., isopropyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the pure tetrahydrocarbazole.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between the Fischer indole synthesis and a palladium-catalyzed approach is a classic case of balancing tradition against modernity. The Fischer synthesis is akin to a robust, powerful sledgehammer: highly effective for simple, durable substrates on a large scale. Palladium catalysis, in contrast, is a sophisticated, precise surgical tool, ideal for crafting complex, delicate molecules with high fidelity.

Comparative Data Summary
FeatureFischer Indole SynthesisPalladium-Catalyzed SynthesisRationale & Causality
Conditions Harsh (Strong Acid, High Temp)Mild (Base, Moderate Temp)Acid catalysis is inherently destructive to many functional groups; Pd catalysis operates near neutral pH.
Yields Variable (30-90%)[8][9]Generally Good to Excellent (65-95%)[10]Milder conditions and fewer side reactions in Pd catalysis often lead to higher, more reproducible yields.
Functional Group Tolerance PoorExcellentThe core mechanism of the Fischer synthesis is incompatible with acid-labile groups.
Substrate Scope Limited by hydrazine stabilityVery BroadA vast library of functionalized aryl halides is commercially available for Pd-catalyzed routes.[5]
Starting Materials Phenylhydrazines, CyclohexanonesAryl Halides, CyclohexanonesAryl halides are generally more stable and diverse than the corresponding arylhydrazines.
Catalyst Brønsted or Lewis Acids[6]Palladium complexes + LigandsAcids are cheap bulk reagents; Pd catalysts are expensive and require specialized ligands.
Operational Simplicity High (often one-pot, precipitation)Moderate (requires inert atmosphere)Fischer synthesis is tolerant of air/moisture; Pd(0) catalysis is not.
Scalability ExcellentGood, but cost can be a factorThe low cost of reagents makes the Fischer route highly attractive for large-scale production.
Key Bond Formed C-C via[6][6]-rearrangementC-C and/or C-N via cross-couplingThe fundamental mechanisms are entirely different, defining the strengths of each method.
Workflow Comparison Diagram

Workflow_Comparison cluster_fischer Fischer Indole Synthesis Workflow cluster_palladium Palladium-Catalyzed Synthesis Workflow F1 Combine Reagents (Hydrazine, Ketone, Acid) F2 Heat to Reflux (1-4h) F1->F2 F3 Precipitate in Water F2->F3 F4 Filter & Recrystallize F3->F4 P1 Inert Atmosphere Setup (N₂/Ar, Dry Glassware) P2 Combine Reagents & Degas (Aryl Halide, Base, Solvent) P1->P2 P3 Add Catalyst & Heat (3-5h) P2->P3 P4 Aqueous Workup & Extraction P3->P4 P5 Column Chromatography P4->P5

Caption: Typical laboratory workflows for THCz synthesis.

Conclusion and Future Outlook

Both the Fischer indole synthesis and palladium-catalyzed methods are indispensable tools for the modern synthetic chemist. The Fischer synthesis remains a highly relevant and powerful method for the large-scale, cost-effective production of simple tetrahydrocarbazoles. Its limitations, however, are significant and well-defined.

Palladium-catalyzed strategies provide a versatile and powerful alternative, enabling the synthesis of previously inaccessible, highly functionalized THCz derivatives with exquisite control.[2][5] The higher cost and operational complexity are often a worthy trade-off for the dramatic increase in scope and functional group compatibility.

For the researcher, scientist, or drug development professional, the decision rests on the specific goals of the project. For bulk synthesis of a simple, unfunctionalized core, the Fischer indole synthesis is often the superior choice. For medicinal chemistry programs requiring rapid analogue synthesis, late-stage functionalization, and the construction of complex molecular architectures, palladium catalysis is undoubtedly the more powerful and enabling technology. The continued development of more active, stable, and cheaper catalysts will only further solidify the role of these modern methods in the future of heterocyclic chemistry.

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Sources

Validation

A Comparative Guide to the Efficacy of Tetrahydrocarbazole Analogs as Acetylcholinesterase Inhibitors

Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Rise of Tetrahydrocarbazoles Alzheimer's disease (AD) is a progressive neurodegenerative disorder that relentlessly erodes memory and cognitive functio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Rise of Tetrahydrocarbazoles

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that relentlessly erodes memory and cognitive functions.[1] A foundational concept in AD pathology is the "cholinergic hypothesis," which posits that the cognitive decline is significantly linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[1] The primary enzyme responsible for the breakdown of ACh in the synaptic cleft is acetylcholinesterase (AChE).[2][3] Consequently, inhibiting AChE has become a cornerstone of symptomatic treatment for AD, aiming to elevate ACh levels and enhance cholinergic neurotransmission.[4]

Among the myriad of chemical scaffolds explored for AChE inhibition, the 1,2,3,4-tetrahydrocarbazole (THC) framework has emerged as a "privileged structure."[5][6] This motif is prevalent in numerous biologically active compounds and serves as a robust backbone for designing potent enzyme inhibitors.[5][6] The clinical success of drugs like Donepezil, a leading AChE inhibitor that features a related piperidine moiety linked to an indanone core, underscores the therapeutic potential of structures that can effectively interact with the AChE active site.[7][8][9]

This guide provides a comparative analysis of the efficacy of various tetrahydrocarbazole analogs as AChE inhibitors. We will delve into the mechanism of action, detail the standard experimental protocols for efficacy evaluation, and present a structure-activity relationship (SAR) analysis based on published experimental data.

Mechanism of Acetylcholinesterase Inhibition

To appreciate the efficacy of THC analogs, one must first understand their target. AChE is a remarkably efficient serine hydrolase that terminates neurotransmission at cholinergic synapses by breaking down ACh into choline and acetic acid.[2][3] The enzyme's active site is located at the bottom of a deep and narrow gorge and contains two key sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) at the gorge's entrance.[8][10] Many potent inhibitors, including several THC analogs and Donepezil, achieve their efficacy by spanning both the CAS and PAS.[7][10] By reversibly binding to these sites, the inhibitors prevent ACh from accessing the catalytic triad, thereby increasing the concentration and duration of action of ACh in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicles ACh_Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine (ACh) ACh_Release->ACh AChE AChE ACh->AChE Substrate ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Hydrolysis AChE->Hydrolysis Catalyzes THC_Analog THC Analog (Inhibitor) THC_Analog->AChE Inhibits Signal Signal Transmission ACh_Receptor->Signal

Caption: Mechanism of AChE inhibition at the cholinergic synapse.

Synthetic Strategy: Building the Tetrahydrocarbazole Core

The versatility of the tetrahydrocarbazole scaffold stems from its accessible synthesis. A widely employed method is the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.[5][7] This reaction typically involves the condensation of a phenylhydrazine with cyclohexanone in an acidic medium, such as glacial acetic acid, to form the core tricyclic structure.[7] The power of this approach lies in the ability to introduce diverse functionalities by using substituted phenylhydrazines or by subsequent chemical modifications—such as nitration, reduction, and alkylation—at various positions, most commonly the 6-position of the benzene ring and the 9-position of the indole nitrogen.[1][7]

G Phenylhydrazine Phenylhydrazine (or substituted analog) Reaction Borsche-Drechsel Cyclization (e.g., Acetic Acid) Phenylhydrazine->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction THC_Core 2,3,4,9-Tetrahydro- 1H-carbazole Core Reaction->THC_Core Modification Further Derivatization (Nitration, Alkylation, etc.) THC_Core->Modification Analogs Diverse THC Analogs Modification->Analogs

Caption: General synthetic scheme for tetrahydrocarbazole analogs.

Experimental Protocol: Quantifying Inhibitory Potency via Ellman's Method

To ensure trustworthiness and reproducibility, the evaluation of AChE inhibitors relies on standardized, self-validating assays. The most common in vitro method is the spectrophotometric assay developed by Ellman.[7][11] This protocol provides a reliable and quantitative measure of an inhibitor's potency, expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, the absorbance of which is measured at 412-420 nm.[11]

Step-by-Step Protocol for AChE Inhibition Assay
  • Enzyme and Reagent Preparation:

    • Prepare a stock solution of AChE (e.g., from electric eel or mouse brain homogenate) in a suitable buffer (e.g., Sorenson phosphate buffer, pH 8.0).[11]

    • Prepare a solution of DTNB (10 mg in 100 mL of buffer).[11]

    • Prepare a substrate solution of Acetylthiocholine Iodide (ATCI) (e.g., 75 mg in 50 mL of distilled water).[11]

    • Prepare stock solutions of the test tetrahydrocarbazole analogs and a standard inhibitor (e.g., Donepezil) in a suitable solvent (like DMSO), followed by serial dilutions to achieve a range of test concentrations.

  • Assay Procedure:

    • Pipette the enzyme solution and DTNB solution into test tubes or a 96-well plate.

    • Add a specific volume of the test inhibitor solution (or vehicle for the control) to the corresponding tubes/wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution to all tubes/wells.

    • Immediately measure the change in absorbance over time using a spectrophotometer or plate reader at 420 nm.[11]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

ATCI Acetylthiocholine (ATCI) (Substrate) AChE AChE ATCI->AChE Hydrolyzed by Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow Product) DTNB->TNB Spectrophotometer Measure Absorbance (420 nm) TNB->Spectrophotometer Quantified by Inhibitor THC Analog (Inhibitor) Inhibitor->AChE Blocks

Caption: Workflow of the Ellman's method for AChE activity assay.

Comparative Analysis and Structure-Activity Relationships (SAR)

The true value of synthesizing a series of analogs lies in discerning the relationship between their chemical structure and their biological activity. By comparing the IC50 values of different THC derivatives, we can deduce which functional groups and substitution patterns enhance AChE inhibition. The data below, compiled from studies by Kukreja et al., illustrates this principle.[1][7]

Compound IDR1 (Position 9)R2 (Position 6)AChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Donepezil --0.04 ± 0.0017.12 ± 0.04178
1 -H-H1.81 ± 0.022.15 ± 0.031.19
2 -H-NO20.28 ± 0.010.44 ± 0.011.57
3 -H-NH20.06 ± 0.002 1.12 ± 0.0218.67
4 -CH3-NO20.08 ± 0.003 1.98 ± 0.0224.75
17 -H-NH-Butyl0.09 ± 0.002 2.10 ± 0.0323.33
18 -H-N(Butyl)20.21 ± 0.012.98 ± 0.0414.19
Data synthesized from Kukreja et al. (2020).[7]
Key Insights from SAR Analysis:
  • Impact of 6-Position Substitution: The unsubstituted THC core (Compound 1) shows modest activity. Introducing an electron-withdrawing nitro group at the 6-position (Compound 2) significantly improves potency. Critically, reducing this nitro group to an amino group (Compound 3) results in a dramatic increase in efficacy, yielding an IC50 value of 0.06 µM, which is comparable to that of Donepezil.[7] This suggests that a basic amino group at this position is crucial for a strong interaction with the AChE active site, likely through hydrogen bonding.

  • Influence of Alkylation: N-alkylation of the 6-amino group (Compound 17) maintains high potency. However, further increasing the steric bulk with two butyl groups (Compound 18) or simply increasing the alkyl chain length leads to a decrease in AChE selectivity and potency.[7]

  • Role of 9-Position Substitution: Comparing Compound 2 (-H at N9) with Compound 4 (-CH3 at N9) shows that a small alkyl group on the indole nitrogen can be well-tolerated, maintaining high potency.[7] This position is a key site for modification to fine-tune pharmacokinetic properties.

  • Selectivity for AChE vs. BChE: While several analogs show potent AChE inhibition, their selectivity over the related enzyme butyrylcholinesterase (BChE) is generally lower than that of Donepezil. High selectivity is often desired to minimize potential side effects. Compounds 3, 4, and 17 were identified as the most selective AChE inhibitors within their series.[7]

Beyond In Vitro: The Path to Therapeutic Potential

While in vitro IC50 values are a critical first step, they do not guarantee in vivo success. Promising candidates must possess other drug-like properties. They need to be able to cross the blood-brain barrier (BBB) to reach their target in the central nervous system.[12] Furthermore, their efficacy must be confirmed in animal models of cognitive impairment. For instance, in vivo studies using the Morris water maze have confirmed that certain THC derivatives can improve memory in scopolamine-induced amnesia models, providing crucial validation of their therapeutic potential.[13] Some analogs have also been investigated for additional beneficial properties, such as neuroprotection and inhibition of β-secretase (BACE1), which is involved in amyloid plaque formation.[13]

Conclusion

Tetrahydrocarbazole analogs represent a highly promising class of AChE inhibitors for the potential treatment of Alzheimer's disease. The THC scaffold is synthetically tractable, allowing for systematic chemical modifications to optimize potency and selectivity. Structure-activity relationship studies clearly demonstrate that substitutions at the 6- and 9-positions are critical determinants of efficacy. Specifically, the presence of a 6-amino group is a key feature for potent AChE inhibition, leading to analogs with activity comparable to the clinical drug Donepezil. While challenges in achieving high selectivity and favorable pharmacokinetic profiles remain, the tetrahydrocarbazole core is a validated and powerful platform for the rational design of next-generation, multi-target-directed ligands to combat this devastating neurodegenerative disease.

References

  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR Online Periodicals Repository. [Link]

  • Zarghi, A., et al. (2018). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. PubMed. [Link]

  • Kukreja, H., et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry. [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]

  • Kukreja, H., et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Vol. 59B, pp. 1551-1559. [Link]

  • Kukreja, H., et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry - Section B (IJC-B). [Link]

  • Al-Shabib, N. A., et al. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment. PubMed Central. [Link]

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  • Various Authors. (2023). Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs. ResearchGate. [Link]

  • Chaudhari, T. Y., et al. (2024). Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]

  • Hodošan, G., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

  • Gutiérrez, M., et al. (2015). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • da Silva, A. F., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry. [Link]

  • Singh, M., & Kaur, M. (2016). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

  • Bajgar, J. (2011). Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology. [Link]

  • Cavalli, A., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link]

  • Goudarzi, S., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PubMed. [Link]

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  • Various Authors. (2023). The cardinal pharmacophore features of donepezil. ResearchGate. [Link]

  • Ulas, G., & Gecibesler, I. H. (2022). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]

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  • Khandhar, P. B., & Sohal, M. (2023). Physiology, Acetylcholinesterase. NCBI Bookshelf. [Link]

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Sources

Comparative

A Comparative Guide to the Mechanistic Validation of 2,3,4,9-tetrahydro-1H-carbazol-1-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the promising therapeutic scaffold, 2,3,4,9-tetrahydr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the promising therapeutic scaffold, 2,3,4,9-tetrahydro-1H-carbazol-1-amine. The tetrahydrocarbazole core is a privileged structure found in numerous biologically active compounds, with derivatives showing potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][3] Given this therapeutic potential, a robust and systematic validation of a new derivative's MoA is paramount for its successful development.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pillar validation funnel, moving from broad, unbiased target identification to precise biophysical and functional characterization. Each experimental choice is rationalized to provide a self-validating workflow, ensuring scientific integrity and trustworthiness in the generated data.

The Validation Funnel: A Strategic Workflow

The journey from a compound with an interesting phenotype to a well-understood MoA follows a logical progression. The goal is to build a coherent and evidence-based narrative, where each step provides the foundation for the next. This funnel approach minimizes wasted resources and builds confidence in the proposed mechanism.

MoA_Validation_Workflow A Phenotypic Observation (e.g., Anti-cancer activity) B Pillar 1: Unbiased Target Identification (e.g., Kinome Profiling) A->B  What is the molecular target? C Pillar 2: In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) B->C  Does the compound bind the target in a cell? D Pillar 3: Biophysical Characterization (ITC / SPR) C->D  What are the binding thermodynamics & kinetics? E Pillar 4: Functional Target Modulation (Biochemical Assays) D->E  Does binding alter the target's function? F Pillar 5: Downstream Pathway Analysis (e.g., Western Blot) E->F  How does this affect cellular signaling? G Validated Mechanism of Action F->G  Integrated Evidence

Caption: A strategic workflow for MoA validation.

Pillar 1: Unbiased Target Identification

Rationale: Before any specific hypothesis can be tested, the direct molecular target(s) of 2,3,4,9-tetrahydro-1H-carbazol-1-amine must be identified. Tetrahydrocarbazoles are known to exhibit a range of activities, including protein kinase inhibition.[1][4] Therefore, a broad, activity-based screen is the most logical and unbiased starting point. Kinome profiling provides a comprehensive overview of a compound's effect on the activity of a wide array of protein kinases, the dysregulation of which is implicated in many diseases.[5]

Recommended Approach: Activity-Based Kinome Profiling.

Services like KinomePro™, Reaction Biology, and AssayQuant offer comprehensive screening panels that measure the inhibitory activity of a compound against hundreds of kinases simultaneously.[6][7][8] This approach is superior to simple binding assays as it directly measures functional modulation.

Experimental Protocol: Representative Kinome Profiling

  • Compound Preparation: Prepare a concentrated stock solution of 2,3,4,9-tetrahydro-1H-carbazol-1-amine (e.g., 10 mM in 100% DMSO). For an initial screen, a final assay concentration of 1 µM is typical.

  • Assay Execution (Service Provider): The compound is incubated with a panel of purified kinases, ATP (often at or near the physiological concentration of 1 mM to increase relevance), and a specific substrate.[8]

  • Detection: The rate of substrate phosphorylation is measured. Common methods include radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based techniques that quantify ADP production (e.g., ADP-Glo).[7][9]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases inhibited by >80-90% at the screening concentration.

Data Presentation: Comparison with a Known Multi-Kinase Inhibitor

Target Kinase% Inhibition by 2,3,4,9-tetrahydro-1H-carbazol-1-amine (1 µM)% Inhibition by Staurosporine (1 µM)
CDK2/CycA95%98%
GSK3β92%95%
MAPK1 (ERK2)15%85%
SRC88%99%
EGFR5%75%

This hypothetical data suggests the compound is a potent and selective inhibitor of CDK2, GSK3β, and SRC, unlike the broad-spectrum inhibitor Staurosporine.

Pillar 2: Confirming Target Engagement in the Cellular Milieu

Rationale: Identifying a hit from an in vitro screen is a critical first step, but it doesn't prove the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in situ.[10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12][13]

Recommended Approach: Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells if anticancer activity was observed) to ~80% confluency. Treat cells with 2,3,4,9-tetrahydro-1H-carbazol-1-amine (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest, wash, and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of the putative target protein (e.g., CDK2) in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the drug-treated samples confirms target engagement.[14]

Data Presentation: CETSA Melting Curve Data

Temperature (°C)% Soluble CDK2 (Vehicle)% Soluble CDK2 (Compound-Treated)
40100%100%
4698%100%
5285%99%
5551%92%
5822%75%
615%48%
642%15%

This data demonstrates a clear thermal stabilization of CDK2 in the presence of the compound, confirming direct binding in an intact cellular environment.

Pillar 3: Precise Biophysical Characterization

Rationale: After confirming cellular target engagement, the next logical step is to quantify the binding interaction using purified components. This allows for the precise determination of binding affinity (how tightly the compound binds) and kinetics (how fast it binds and dissociates). Such data is crucial for structure-activity relationship (SAR) studies.[15] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this purpose.[16][17]

Comparison of Key Biophysical Methods

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the heat released or absorbed during a binding event in solution.[18]Measures changes in refractive index as a molecule in solution binds to a target immobilized on a sensor surface.[17]
Primary Outputs Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[15]Affinity (KD), Association rate (ka), Dissociation rate (kd).[19]
Key Advantage Label-free, in-solution measurement providing a full thermodynamic profile. No immobilization needed.Provides kinetic data (on/off rates), which is critical for understanding residence time. Higher throughput.[20]
Considerations Requires larger quantities of protein and compound. Lower throughput.[18]Requires immobilization of the target, which can potentially affect its conformation.[21]
Best For Validating 1:1 binding, understanding the thermodynamic drivers of the interaction.Screening, kinetic optimization, and comparing on/off rates between analogs.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze the purified target protein (e.g., CDK2/CycA) extensively into the final assay buffer. Dissolve 2,3,4,9-tetrahydro-1H-carbazol-1-amine in the same final dialysis buffer. Buffer mismatch is a common source of artifacts.

  • Instrument Setup: Load the protein into the sample cell (~20-50 µM) and the compound into the titration syringe (~200-500 µM). Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.

  • Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Pillar 4 & 5: Functional Modulation and Pathway Analysis

Rationale: Confirming that a compound binds its target with high affinity is necessary but not sufficient. The ultimate proof of a MoA lies in demonstrating that this binding event leads to a functional consequence on the target and its associated downstream signaling pathway.

Kinase_Pathway cluster_0 Cellular Signaling Cascade Upstream Upstream Signal CDK2 CDK2/Cyclin A Upstream->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates (pRb) (Inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits Proliferation Cell Cycle Progression & Proliferation E2F->Proliferation Promotes Inhibitor 2,3,4,9-tetrahydro- 1H-carbazol-1-amine Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway.

Step 1: Biochemical Functional Assay

This experiment validates that the binding event measured by ITC/SPR translates into functional inhibition of the purified enzyme.

  • Protocol: In Vitro Kinase Assay (e.g., for CDK2)

    • In a 384-well plate, add purified, active CDK2/CycA enzyme.

    • Add serial dilutions of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and incubate for a short period.

    • Initiate the reaction by adding a solution containing a specific peptide substrate and ATP.

    • After incubation (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

    • Plot the activity versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Step 2: Cellular Pathway Analysis

This experiment connects target inhibition to a cellular outcome, completing the MoA narrative. Based on the pathway diagram above, inhibiting CDK2 should lead to reduced phosphorylation of its substrate, the Retinoblastoma protein (Rb).

  • Protocol: Western Blot for Phospho-Substrate

    • Culture a relevant cell line and serum-starve to synchronize cells.

    • Treat cells with various concentrations of 2,3,4,9-tetrahydro-1H-carbazol-1-amine for a defined period (e.g., 6-24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with specific primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb (as a loading control).

    • Apply a secondary antibody and detect via chemiluminescence.

    • Expected Result: A dose-dependent decrease in the phospho-Rb signal, with no change in total Rb, would provide strong evidence that the compound inhibits CDK2 activity in cells, leading to the expected downstream effect.

By systematically progressing through this validation funnel, from unbiased screening to in-cell functional analysis, researchers can build a robust, evidence-based case for the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, significantly enhancing its potential for further therapeutic development.

References

  • Vertex AI Search. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
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  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
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Validation

A Comparative Guide to Tetrahydrocarbazole Derivatives: In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals The tetrahydrocarbazole (THC) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous pha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole (THC) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous pharmacologically active compounds.[1][2] This guide offers an in-depth comparison of tetrahydrocarbazole derivatives, delving into their therapeutic potential across oncology, neurodegenerative disorders, and inflammatory diseases. We will explore the causality behind experimental choices, present validated protocols, and provide a transparent analysis of their performance, grounded in authoritative data.

The Versatility of the Tetrahydrocarbazole Nucleus

Tetrahydrocarbazoles are a class of tricyclic aromatic compounds composed of a pyrrole ring fused to a benzene and a cyclohexane ring.[1] This unique architecture allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][2] Their therapeutic promise is underscored by the presence of the tetrahydrocarbazole core in established drugs like the anti-cancer vinca alkaloids (Vincristine, Vinblastine) and the anti-emetic agent Ondansetron.[3][4]

Anticancer Potential: A Multi-pronged Attack

Tetrahydrocarbazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4]

Comparative In Vitro Cytotoxicity

The cytotoxic efficacy of various tetrahydrocarbazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Tetrahydrocarbazole-tethered triazole (5g)MCF-7 (Breast)Not Specified[5]
Tetrahydrocurcumin-linked triazole (4g)HCT-116 (Colon)1.09 ± 0.17[5]
Tetrahydrocurcumin-linked triazole (4g)A549 (Lung)45.16 ± 0.92[5]
Pyrimidine derivative (43)A549 (Lung)2.14[5]
Pyrimidine derivative (44)HCT-116 (Colon)3.59[5]
Indolyl-pyrimidine hybrid (60)MCF-7 (Breast)5.1[5]
4-chlorophenylpiperazine derivative (6f)MCF7 (Breast)0.00724[6]
4-chlorophenylpiperazine derivative (6f)HCT116 (Colon)0.00823[6]
THC hybrid 11cJurkat (Leukemia)1.44 ± 0.09[7]
THC hybrid 11cU937 (Lymphoma)1.77 ± 0.08[7]
THC hybrid 11cHCT-116 (Colon)6.75 ± 0.08[7]

Expert Analysis: The data highlights the potent and selective nature of certain derivatives. For instance, the 4-chlorophenylpiperazine derivative (6f) exhibits nanomolar potency against breast cancer cells, surpassing the efficacy of the standard drug doxorubicin in that particular study.[6] The THC hybrid 11c shows remarkable selectivity for leukemia and lymphoma cell lines while being significantly less toxic to normal cells (HME1, IC₅₀ > 50 µM), a crucial attribute for a promising anticancer agent.[7]

Key Anticancer Mechanisms of Action

Tetrahydrocarbazole derivatives exert their anticancer effects by modulating multiple cellular pathways.[3][4]

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms THC Tetrahydrocarbazole Derivatives Apoptosis Induction of Apoptosis THC->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 phase) THC->CellCycle Microtubule Microtubule Inhibition THC->Microtubule DNA DNA Intercalation THC->DNA VEGF VEGF & TNF-α Inhibition THC->VEGF HDAC HDAC Inhibition THC->HDAC EGFR EGFR Inhibition THC->EGFR Topo Topoisomerase Inhibition THC->Topo

Caption: Major anticancer mechanisms of tetrahydrocarbazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.[7]

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., Jurkat, U937, HCT-116) and a normal cell line (e.g., HME1) in 96-well plates and incubate for 24 hours.[7]

  • Compound Treatment: Add varying concentrations of the tetrahydrocarbazole derivatives to the wells and incubate for 48-72 hours.[7]

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid.

  • Staining: Wash the plates and stain the cells with 0.4% SRB solution.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

Neuroprotective Efficacy: Combating Neurodegeneration

Several tetrahydrocarbazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of cholinesterases.[8]

Comparative Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease.[8]

Compound/DerivativeTargetIC₅₀ (µM)Reference
Compound 4aBuChE0.088 ± 0.0009[1]
Compound 15gBuChE0.11[8]
Compound 3AChESelective Inhibitor
Compound 4AChESelective Inhibitor
Compound 17AChESelective Inhibitor

Expert Analysis: The data reveals that some derivatives are highly potent and selective inhibitors of BChE, a target of growing interest in Alzheimer's therapy.[8] Compound 15g, for example, not only shows potent BChE inhibition but also demonstrates neuroprotective effects and improves memory in in vivo models.[8] The selectivity for either AChE or BChE can be fine-tuned through chemical modifications, allowing for the development of targeted therapies with potentially fewer side effects.

In Vivo Assessment of Cognitive Enhancement

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Experimental Workflow:

morris_water_maze Start Scopolamine-induced memory impairment in mice Treatment Administer Tetrahydrocarbazole Derivative (e.g., Compound 15g) Start->Treatment Training Training Phase: Find hidden platform in a pool of opaque water Treatment->Training Testing Probe Trial: Remove platform and measure time spent in target quadrant Training->Testing Analysis Data Analysis: Compare escape latency and time in target quadrant Testing->Analysis Result Memory Improvement (Reduced escape latency, increased time in target quadrant) Analysis->Result

Caption: Workflow for the Morris water maze test.[8]

Anti-inflammatory Activity: Targeting the COX Enzymes

Chronic inflammation is a hallmark of many diseases. Tetrahydrocarbazole derivatives have been designed as anti-inflammatory agents, often based on the structure of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[9][10] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[9][10]

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening anti-inflammatory drugs.[1]

Experimental Protocol:

  • Animal Grouping: Divide rats into control and experimental groups.

  • Compound Administration: Administer the tetrahydrocarbazole derivative or a standard drug (e.g., indomethacin) orally or intraperitoneally to the experimental groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the drug-treated groups compared to the control group.

Expert Insight: The design of tetrahydrocarbazole derivatives as selective COX-2 inhibitors is a promising strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs.[11] The presence of specific substitutions, such as halogens or electron-releasing groups, on the tetrahydrocarbazole ring can significantly influence their anti-inflammatory activity.[9][10]

Hypoglycemic Effects: A New Frontier

Recent studies have explored the potential of tetrahydrocarbazole derivatives as hypoglycemic agents.[12][13]

Mechanism of Action: AMPK Pathway Activation

One of the proposed mechanisms for the glucose-lowering effect of these compounds is the activation of the AMP-activated protein kinase (AMPK) pathway.[12][13]

ampk_pathway THC Tetrahydrocarbazole Derivative (e.g., 12b) AMPK AMPK Activation THC->AMPK GlucoseUptake Increased Glucose Uptake in Cells (e.g., HepG2) AMPK->GlucoseUptake Result Hypoglycemic Effect GlucoseUptake->Result

Caption: Hypoglycemic action via the AMPK pathway.[12][13]

In Vitro Glucose Consumption Assay

The efficacy of these derivatives can be screened in vitro by measuring glucose consumption in cell lines like HepG2.[12][13]

Methodology:

  • Cell Culture: Culture HepG2 cells in a suitable medium.

  • Compound Treatment: Treat the cells with different concentrations of the tetrahydrocarbazole derivatives or a positive control (e.g., metformin).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Glucose Measurement: Measure the glucose concentration in the culture medium using a glucose oxidase kit.

  • Calculation: Calculate the percentage increase in glucose consumption in the treated cells compared to the untreated control.

Conclusion and Future Directions

The tetrahydrocarbazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, neuroprotection, and the management of inflammatory and metabolic disorders. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further in vivo studies in relevant disease models are crucial to translate the promising in vitro findings into clinically viable treatments.

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Comparative

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Tetrahydrocarbazole Compounds

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, tricyclic framework provides a versatile template for the design of potent and selective agents targeting a wide array of biological targets. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of tetrahydrocarbazole derivatives, offering insights into rational drug design, experimental workflows, and comparative analysis of their biological activities.

The Enduring Appeal of the Tetrahydrocarbazole Scaffold

Tetrahydrocarbazoles (THCs) are tricyclic aromatic structures composed of a pyrrole ring fused to a benzene ring and a cyclohexane ring.[4] This unique architecture is prevalent in natural products and has demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][4] The therapeutic potential of THCs has consistently drawn the attention of the scientific community, leading to extensive research into their synthesis and biological evaluation.[1][2]

The versatility of the tetrahydrocarbazole nucleus allows for substitutions at various positions, enabling medicinal chemists to systematically modify its physicochemical properties and explore the chemical space for optimal biological activity. Understanding the intricate relationship between these structural modifications and the resulting pharmacological effects is the cornerstone of successful drug discovery campaigns centered on this scaffold.

Decoding the Structure-Activity Relationship: Key Principles and Observations

The biological activity of tetrahydrocarbazole derivatives is profoundly influenced by the nature and position of substituents on the carbazole core. SAR studies aim to elucidate these relationships to guide the design of more potent and selective compounds.

A general workflow for SAR studies of tetrahydrocarbazole compounds typically involves the synthesis of a library of analogs with systematic variations, followed by in vitro and in vivo pharmacological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Lead Tetrahydrocarbazole Library Analog Library Synthesis Start->Library Systematic Modification Purification Purification & Characterization Library->Purification InVitro In Vitro Screening Purification->InVitro Screening Cascade InVivo In Vivo Testing InVitro->InVivo Promising Hits ADMET ADMET Profiling InVivo->ADMET SAR_Analysis SAR Analysis ADMET->SAR_Analysis Biological Data Optimization Lead Optimization SAR_Analysis->Optimization Identify Key Moieties Optimization->Library Iterative Design

Caption: A generalized workflow for SAR studies of tetrahydrocarbazole compounds.

The nitrogen atom of the indole moiety is a common site for modification. N-alkylation or N-acylation can significantly impact the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with the target protein.

For instance, in the development of antifungal agents, a series of N9-modified tetrahydrocarbazole derivatives were synthesized.[5] SAR studies revealed that a benzyl group was optimal for the terminal group of the N9-side chain.[5] Conversely, replacing the cyclohexyl group with phenyl or pyridylmethyl groups led to a significant decrease in antifungal potency.[5]

Modifications on the aromatic ring of the tetrahydrocarbazole nucleus, particularly at positions C-6, can modulate electronic properties and provide additional interaction points with the biological target.

In a study on COX-2 inhibitors, a series of tetrahydrocarbazole derivatives were designed based on structural homology to indomethacin.[6] The introduction of a chloro group at the C-6 position, as seen in (3-Aminophenyl)(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone, resulted in a highly active compound with a favorable safety profile.[6]

The saturated cyclohexane ring also offers opportunities for structural diversification. Introducing substituents or altering the ring's conformation can influence the overall shape of the molecule and its fit within a binding pocket.

Comparative Analysis of Tetrahydrocarbazole Analogs Across Different Therapeutic Areas

The versatility of the tetrahydrocarbazole scaffold is evident in its application across a wide range of therapeutic areas. The following table summarizes the SAR findings for different biological activities.

Biological Target/ActivityKey Structural Modifications and SAR InsightsRepresentative CompoundsReference
Antifungal (NMT Inhibitors) N9-benzyl substitution is optimal. The hydroxyl group on the side chain has minimal impact on activity.Compound 10c[5][7]
Anti-inflammatory (COX-2 Inhibitors) C6-chloro substitution enhances activity. The nature of the N9-acyl group is critical.(3-Aminophenyl)(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone[6]
Anticancer Hybridization with dithioate derivatives at the N9 position leads to potent antitumor activity. Piperazine-containing analogs show significant cytotoxicity.Compound 6f (4-chlorophenylpiperazine derivative)[8]
Hypoglycemic (AMPK Activators) Aza-tetrahydrocarbazole analogs exhibit potent hypoglycemic activity.Compound 12b[9][10]
Antidepressant (Noradrenaline Reuptake Inhibitors) 1-Alkyl-1,2,3,4-tetrahydrocarbazole-1-ethanamines show selective noradrenaline reuptake inhibition.9-ethyl-N,N-trimethyl-1,2,3,4-tetrahydrocarbazole[11]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of tetrahydrocarbazole derivatives are central to SAR studies. The following protocols provide a general framework for these experimental procedures.

The Fischer indole synthesis is a classic and widely used method for the preparation of the tetrahydrocarbazole scaffold.[4][12]

Protocol:

  • Hydrazone Formation: React a substituted phenylhydrazine with cyclohexanone in a suitable solvent (e.g., acetic acid or ethanol) to form the corresponding phenylhydrazone.

  • Cyclization: Heat the phenylhydrazone in the presence of an acid catalyst (e.g., acetic acid, hydrochloric acid, or a solid acid catalyst like K-10 montmorillonite clay) to induce cyclization and formation of the tetrahydrocarbazole ring.[4][12] Microwave irradiation can often accelerate this step.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Fischer_Indole_Synthesis reagents Phenylhydrazine + Cyclohexanone intermediate Phenylhydrazone Intermediate reagents->intermediate Acid or Heat product 1,2,3,4-Tetrahydrocarbazole intermediate->product [3,3]-Sigmatropic Rearrangement

Sources

Validation

A Comparative Guide to the Antimicrobial Spectrum of Tetrahydrocarbazole Derivatives

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising candidates, tetrahydrocarbazole (THC) derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising candidates, tetrahydrocarbazole (THC) derivatives have emerged as a versatile class of compounds with a broad spectrum of activity against both bacterial and fungal pathogens. This guide provides a comprehensive comparison of the antimicrobial profiles of various THC derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.

Introduction: The Therapeutic Potential of Tetrahydrocarbazoles

Tetrahydrocarbazoles, a subclass of indole alkaloids, are structurally characterized by a tricyclic system where a pyrrole ring is fused to a benzene and a cyclohexane ring. This privileged scaffold is found in numerous natural products and biologically active molecules, exhibiting a wide array of pharmacological properties.[1] In the realm of infectious diseases, THC derivatives have demonstrated significant potential as both antibacterial and antifungal agents. Their mechanisms of action often involve novel targets, making them attractive candidates for combating drug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2]

This guide will delve into the specifics of their antimicrobial activity, offering a side-by-side comparison of different substitution patterns on the tetrahydrocarbazole core and their impact on the spectrum and potency against a panel of clinically relevant microorganisms.

Experimental Methodologies: Assessing Antimicrobial Efficacy

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are crucial. The data presented in this guide are primarily based on the broth microdilution method, a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Protocol for MIC Determination

The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.

Step-by-Step Protocol:

  • Preparation of Tetrahydrocarbazole Derivatives:

    • Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • A standardized suspension of the test microorganism is prepared from a fresh culture.

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The standardized suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the serially diluted compound is inoculated with the standardized microbial suspension.

    • Control wells are included: a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • The microtiter plates are incubated at 35-37°C for 16-24 hours for bacteria and for 24-48 hours for fungi.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the tetrahydrocarbazole derivative at which no visible growth is observed.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the broth microdilution assay for determining the MIC of tetrahydrocarbazole derivatives.

MIC_Workflow Figure 1. Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Stock Solutions of THC Derivatives SerialDilution Perform Serial Dilutions in 96-Well Plate CompoundPrep->SerialDilution Inoculation Inoculate Plates with Microbial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate Plates (16-48 hours) Inoculation->Incubation ReadResults Visually Inspect for Turbidity Incubation->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of tetrahydrocarbazole derivatives.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of tetrahydrocarbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.

Derivative/CompoundTarget MicroorganismMIC (µg/mL)Reference
Unsubstituted Tetrahydrocarbazole Klebsiella pneumoniae> Ciprofloxacin[3]
Pseudomonas aeruginosaWeak activity[3]
Staphylococcus aureusNo activity[3]
Escherichia coliNo activity[3]
Bisindole Tetrahydrocarbazole (3a) S. aureus (MSSA)1-2[4]
S. aureus (MRSA)1-2[4]
Bisindole Tetrahydrocarbazole (3h, 5-cyano substituted) S. aureus (MRSA)Improved activity[4]
Acid-functionalized Carbazole (Compound 2) S. aureus48.42[2]
E. coli168.01[2]
Acid-functionalized Carbazole (Compound 3) Bacillus cereus12.73[2]
Carbazole Derivative (56c) S. aureus (MRSA)0.5[5]
E. coli0.5[5]
1H-dibenzo[a,c]carbazole (11d) Bacillus subtilis1.9[5]
N-substituted Carbazole (49p, guanidine-containing) S. aureus (MRSA)0.78–1.56[6]
CAR-8 Candida albicans2-4[7]
4-(4-(benzylamino)butoxy)-9H-carbazole S. aureus30-40[8]
S. epidermidis50[8]
S. pyogenes40[8]

Note: MIC values can vary depending on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial activity of tetrahydrocarbazole derivatives is intricately linked to their chemical structure. Modifications at various positions of the carbazole nucleus can dramatically alter their potency and spectrum of activity.

Key Structural Modifications and Their Impact
  • N-Substitution: Alkylation or arylation at the N-9 position of the carbazole ring is a common strategy to enhance antimicrobial activity. The introduction of moieties containing basic nitrogen atoms, such as aminoguanidine or imidazole, has been shown to improve antibacterial efficacy.[6][9] For instance, the guanidine-containing carbazole derivative 49p exhibited potent activity against MRSA with MIC values in the range of 0.78–1.56 µg/mL.[6]

  • C6-Substitution: Halogenation at the C6 position of the tetrahydrocarbazole ring has been explored to modulate activity. For example, 6-halo-tetrahydrocarbazole derivatives have shown notable antifungal properties.[10][11]

  • Bisindole and Hybrid Structures: The synthesis of bisindole tetrahydrocarbazoles and hybridization with other pharmacophores have yielded compounds with significantly improved activity against resistant strains like MRSA.[4] The 5-cyano substituted bisindole tetrahydrocarbazole 3h demonstrated enhanced activity, highlighting the importance of electron-withdrawing groups at this position.[4]

Mechanisms of Action

Tetrahydrocarbazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in both bacteria and fungi.

Antifungal Mechanism: Inhibition of P-type ATPase

A key mechanism of antifungal action for several tetrahydrocarbazole derivatives is the inhibition of the fungal plasma membrane proton pump, a P-type ATPase (Pma1).[5][12][13] This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane. By inhibiting Pma1, these compounds disrupt ion homeostasis, leading to membrane depolarization and ultimately fungal cell death.[5][13]

P_type_ATPase_Inhibition Figure 2. Proposed Mechanism of Fungal P-type ATPase Inhibition THC Tetrahydrocarbazole Derivative Pma1 Fungal P-type ATPase (Pma1) THC->Pma1 Binds and Inhibits Proton_Extrusion Proton Extrusion Pma1->Proton_Extrusion Blocks Membrane_Potential Membrane Potential Maintenance Proton_Extrusion->Membrane_Potential Disrupts Fungal_Cell_Death Fungal Cell Death Membrane_Potential->Fungal_Cell_Death Leads to

Caption: Tetrahydrocarbazole derivatives inhibit the fungal P-type ATPase, disrupting proton extrusion and leading to cell death.

Antibacterial Mechanism: Inhibition of DNA Gyrase

In bacteria, a primary target for some tetrahydrocarbazole derivatives is DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2][14] By binding to the DNA gyrase-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and the inhibition of DNA synthesis, ultimately resulting in bacterial cell death.[15][16]

Conclusion and Future Directions

Tetrahydrocarbazole derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their broad-spectrum activity, including efficacy against drug-resistant pathogens, and their diverse mechanisms of action make them attractive candidates for further investigation. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective analogs. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

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  • Bublitz, M., et al. (2018). Tetrahydrocarbazoles are a novel class of potent P-type ATPase inhibitors with antifungal activity. PLoS ONE, 13(1), e0188620. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Proactive Safety Framework

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2,3,4,9-...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2,3,4,9-tetrahydro-1H-carbazol-1-amine, a compound of significant interest in medicinal chemistry. While comprehensive toxicological data for this specific isomer may be limited, its structural motifs—a tetrahydrocarbazole core and a primary amine—necessitate a conservative and proactive safety strategy. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Intrinsic Risks

The potential hazards of 2,3,4,9-tetrahydro-1H-carbazol-1-amine are inferred from its constituent chemical features and data from structurally similar compounds. A proactive risk assessment is built upon this understanding.

  • Amine Functional Group: Primary amines can be irritants to the skin, eyes, and respiratory system. They can also be corrosive and may be absorbed through the skin. General safety protocols for handling amines call for robust personal protective equipment (PPE) to prevent contact.[1]

  • Carbazole Core: The parent compound, 9H-Carbazole, is classified as a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[2] Structurally related compounds like 2,3,4,9-tetrahydro-1H-carbazol-1-one are known to be harmful if swallowed and cause significant skin, eye, and respiratory irritation.[3]

  • Physical Form: This compound is typically a solid powder. This presents a significant risk of inhalation, where fine particles can be easily aerosolized during handling, such as weighing or transferring.

Summary of Anticipated Hazards
Hazard TypeGHS Classification (Inferred)Rationale and Potential Effects
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for the -1-one analogue (H302).[3] Ingestion may cause systemic effects.
Skin Irritation Category 2 (Causes skin irritation)A common hazard for both amines and carbazole structures (H315).[3]
Eye Irritation Category 2A (Causes serious eye irritation)A common hazard for both amines and carbazole structures (H319).[3]
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)Inhalation of the dust can irritate the respiratory tract (H335).[3]
Carcinogenicity Suspected CarcinogenBased on the classification of the parent carbazole scaffold.[2]

The Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be directly informed by the hazard assessment. The following protocol represents the minimum required PPE for handling 2,3,4,9-tetrahydro-1H-carbazol-1-amine in any quantity.

Engineering Controls: The First Line of Defense

Before any PPE is worn, engineering controls must be in place.

  • Chemical Fume Hood: All handling of this compound, especially in its solid form, must be performed inside a certified chemical fume hood. This is critical to contain airborne particles and prevent respiratory exposure.[4]

  • Safety Shower & Eyewash Station: Ensure that a functional and easily accessible safety shower and eyewash station are nearby before beginning work.[5]

Mandatory PPE Ensemble
PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator (for weighing solids) or a full-face/half-mask respirator with organic vapor cartridges (for handling solutions).An N95 filter will protect against inhaling fine dust. Organic vapor cartridges are necessary when working with solutions, especially if heated, to protect against vapors.[6]
Eye & Face Protection Chemical splash goggles with side shields (conforming to EN 166 or ANSI Z87.1).Protects eyes from dust particles and potential splashes.[3] A full-face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash risk.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. For prolonged work or handling of solutions, consider double-gloving to mitigate the risk of tears and permeation. Always check the manufacturer's compatibility charts.
Body Protection Chemical-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.Prevents incidental skin contact from spills or dust. Fabric lab coats are not sufficient; a coated or chemical-resistant material is required.[3][6]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations.

Protocol 1: Weighing Solid 2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • Preparation: Don the complete mandatory PPE ensemble, including an N95 respirator. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of the chemical, a spatula, and a container for the weighed material within the fume hood.

  • Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

  • Closure: Securely close the stock container.

  • Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid hazardous waste container.

  • Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Protocol 2: Spill Response and Decontamination
  • Evacuate: If a spill occurs, alert others in the immediate area and evacuate if the spill is large or you feel unwell.

  • Assess: From a safe distance, assess the extent of the spill. For small spills (<1g) that you are trained to handle, proceed with cleanup. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Secure: Restrict access to the spill area.

  • Decontaminate: Wearing your full PPE ensemble, cover the spill with an absorbent material. Gently collect the material using non-sparking tools and place it in a labeled hazardous waste container.[4]

  • Clean: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[7]

Disposal Plan: Managing Chemical Waste

Improper disposal is a significant compliance and safety risk.

  • Waste Segregation: All materials that have come into contact with 2,3,4,9-tetrahydro-1H-carbazol-1-amine are to be considered hazardous waste. This includes:

    • Excess solid compound or solutions.

    • Contaminated labware (pipette tips, vials, weigh boats).

    • Used PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste. The label must include the full chemical name.

  • Institutional Guidelines: Never dispose of this chemical down the drain or in regular trash.[7] All disposal must be handled through your institution's EHS-approved hazardous waste program.[7]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task being performed.

PPE_Workflow start Start: Handling 2,3,4,9-tetrahydro-1H-carbazol-1-amine fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Task: Weighing solid or transferring powder? fume_hood->weighing Yes stop Do Not Proceed. Consult EHS. fume_hood->stop No solution Task: Preparing or handling a solution? weighing->solution No ppe_solid Required PPE: - Nitrile Gloves (Double) - Chemical-Resistant Lab Coat - Chemical Splash Goggles - N95 Respirator weighing->ppe_solid Yes ppe_solution Required PPE: - Nitrile Gloves (Double) - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Respirator with Organic  Vapor Cartridges solution->ppe_solution Yes proceed Proceed with Caution solution->proceed No face_shield_q Splash risk or quantity >5g? ppe_solid->face_shield_q ppe_solution->face_shield_q add_face_shield Add Full Face Shield over goggles face_shield_q->add_face_shield Yes face_shield_q->proceed No add_face_shield->proceed

Caption: PPE selection workflow for handling 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Smolecule. (2023). 2,3,4,9-tetrahydro-1H-carbazol-3-amine.
  • Echemi. (n.d.). 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE Safety Data Sheets.
  • PubChem. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazol-3-amine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). (S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine.
  • NISCair. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
  • BenchChem. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazol-3-amine For Research.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • US EPA. (2025). Personal Protective Equipment.
  • ChemShuttle. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,2,3,4-Tetrahydrocarbazole.
  • PubChem. (n.d.). (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one.
  • CP Lab Safety. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazol-6-amine, 97% Purity, C12H14N2, 1 gram.
  • LookChem. (n.d.). 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one(SALTDATA: FREE) SDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%.
  • BLDpharm. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
  • BenchChem. (n.d.). Proper Disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Storage and stability guidelines for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • Sigma-Aldrich. (n.d.). 2,3,4,9-Tetrahydro-1h-carbazol-1-amine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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